molecular formula C10H13NO2 B086409 Benzyl 3-aminopropanoate CAS No. 14529-00-1

Benzyl 3-aminopropanoate

货号: B086409
CAS 编号: 14529-00-1
分子量: 179.22 g/mol
InChI 键: CANCPUBPPUIWPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 3-aminopropanoate (CAS 14529-00-1) is a valuable chemical building block and ester derivative of β-alanine, supplied as a solid with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is primarily utilized in organic synthesis and pharmaceutical research, serving as a crucial precursor for the development of novel therapeutic agents for conditions such as cancer and inflammation . Its molecular structure, featuring both an amino group and a benzyl-protected carboxylate, makes it a versatile intermediate for peptide synthesis and bioconjugation in biotechnology applications . Researchers also employ this compound in the creation of new advanced materials, including polymers and functional coatings . The related hydrochloride salt (CAS 99616-43-0) is widely available from multiple global suppliers, indicating its active use in the research community . For safe handling, please refer to the Safety Data Sheet. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzyl 3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANCPUBPPUIWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360470
Record name benzyl beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14529-00-1
Record name benzyl beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-aminopropanoate from β-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 3-aminopropanoate from β-alanine. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used method for the preparation of esters from carboxylic acids and alcohols. This document includes detailed experimental protocols, a summary of quantitative data from analogous syntheses, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and peptidomimetics. Its structure incorporates a benzyl protecting group for the carboxylic acid moiety of β-alanine, which allows for selective reactions at the amino group. The synthesis is most commonly achieved through the direct esterification of β-alanine with benzyl alcohol in the presence of an acid catalyst. This guide focuses on the use of p-toluenesulfonic acid (p-TsOH) as the catalyst, a method known for its efficiency and relatively mild reaction conditions.

Synthetic Pathway: Fischer-Speier Esterification

The synthesis of this compound from β-alanine proceeds via an acid-catalyzed esterification reaction. The mechanism involves the protonation of the carboxylic acid group of β-alanine by the acid catalyst (p-TsOH), which increases the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of benzyl alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Elimination of water, driven by azeotropic removal, shifts the equilibrium towards the formation of the desired ester. The amino group of β-alanine is protonated under the acidic conditions, preventing it from interfering with the esterification reaction. The final product is typically isolated as the p-toluenesulfonate salt, which is often a stable, crystalline solid.

Experimental Protocol

This protocol is a generalized procedure derived from established methods for the synthesis of amino acid benzyl esters.[1][2][3]

Materials:

  • β-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene or Cyclohexane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or hexane (for precipitation/crystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add β-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1-1.2 eq), benzyl alcohol (3-5 eq), and toluene or cyclohexane (sufficient to suspend the reactants).

  • Azeotropic Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing for 4-12 hours, or until no more water is collected in the trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess p-toluenesulfonic acid. Repeat the washing until the aqueous layer is neutral or slightly basic.

  • Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of the Free Ester: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

  • Formation and Purification of the p-Toluenesulfonate Salt (Optional but Recommended): a. Dissolve the crude ester in a minimal amount of a suitable solvent like ethyl acetate. b. To this solution, add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent. c. Cool the mixture in an ice bath and add a non-polar solvent such as diethyl ether or hexane to induce precipitation of the p-toluenesulfonate salt. d. Collect the crystalline product by filtration, wash with cold diethyl ether or hexane, and dry under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of amino acid benzyl esters via Fischer-Speier esterification, which can be considered analogous to the synthesis of this compound.

ParameterValue/RangeNotes
Molar Ratio (β-Alanine : p-TsOH : Benzyl Alcohol) 1 : 1.1-1.2 : 3-5An excess of benzyl alcohol is used to drive the reaction equilibrium towards the product.
Reaction Temperature RefluxDepends on the boiling point of the azeotroping solvent (e.g., Toluene: ~111°C, Cyclohexane: ~81°C).
Reaction Time 4 - 12 hoursMonitored by TLC or the cessation of water collection in the Dean-Stark trap.
Yield 70 - 95%Yields for analogous amino acid benzyl ester syntheses are reported in this range.[4] The final yield depends on the completeness of the reaction and the efficiency of the purification.

Predicted Spectroscopic Data

While specific experimental spectra for this compound were not found in the search results, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures like benzyl propionate and other amino acid benzyl esters.[5][6]

¹H NMR (400 MHz, CDCl₃, predicted):

  • δ 7.30-7.40 (m, 5H, Ar-H)

  • δ 5.15 (s, 2H, -CH₂-Ph)

  • δ 3.05 (t, J = 6.5 Hz, 2H, -CH₂-NH₂)

  • δ 2.60 (t, J = 6.5 Hz, 2H, -CH₂-COO-)

  • δ 1.5-2.0 (br s, 2H, -NH₂)

¹³C NMR (100 MHz, CDCl₃, predicted):

  • δ 172.5 (C=O)

  • δ 135.8 (Ar-C, quaternary)

  • δ 128.6 (Ar-C)

  • δ 128.3 (Ar-C)

  • δ 128.2 (Ar-C)

  • δ 66.5 (-CH₂-Ph)

  • δ 38.0 (-CH₂-NH₂)

  • δ 35.5 (-CH₂-COO-)

Visualizations

Signaling Pathway of Fischer-Speier Esterification

fischer_esterification beta_alanine β-Alanine protonated_carbonyl Protonated β-Alanine beta_alanine->protonated_carbonyl + H⁺ (from p-TsOH) benzyl_alcohol Benzyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate p_TsOH p-TsOH (catalyst) protonated_carbonyl->tetrahedral_intermediate + Benzyl Alcohol ester_protonated Protonated Ester tetrahedral_intermediate->ester_protonated - H₂O water Water (removed) tetrahedral_intermediate->water benzyl_ester This compound (as tosylate salt) ester_protonated->benzyl_ester - H⁺ (regenerates p-TsOH)

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow for Synthesis

synthesis_workflow start Start: Reagents reaction_setup 1. Reaction Setup (β-Alanine, Benzyl Alcohol, p-TsOH, Toluene in Dean-Stark apparatus) start->reaction_setup reflux 2. Azeotropic Reflux (4-12 hours, remove water) reaction_setup->reflux workup 3. Work-up (Cool, dilute with Ethyl Acetate) reflux->workup neutralization 4. Neutralization (Wash with aq. NaHCO₃) workup->neutralization extraction 5. Extraction & Drying (Wash with water & brine, dry over MgSO₄) neutralization->extraction isolation 6. Isolation of Crude Product (Filter, concentrate via rotary evaporation) extraction->isolation purification 7. Purification (Optional) (Precipitate as p-toluenesulfonate salt) isolation->purification final_product Final Product: This compound (p-toluenesulfonate salt) isolation->final_product (if not forming salt) purification->final_product

Caption: Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound from β-alanine via Fischer-Speier esterification is a robust and efficient method suitable for laboratory and potentially scalable applications. The use of p-toluenesulfonic acid as a catalyst and azeotropic removal of water are key to achieving high yields. The final product can be conveniently isolated and stored as its p-toluenesulfonate salt. This guide provides a solid foundation for researchers to successfully perform this synthesis. It is recommended to optimize reaction conditions and purification methods for specific applications and scales.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Benzyl 3-aminopropanoate

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. The information is intended to support research, development, and application of this compound in various scientific fields.

Core Chemical Properties

This compound is the benzyl ester of the non-proteinogenic amino acid β-alanine. Its chemical structure consists of a benzyl group attached to the carboxyl group of 3-aminopropanoic acid. This esterification modifies the physicochemical properties of the parent amino acid, primarily by increasing its lipophilicity.

Physicochemical Data

The key physicochemical properties of this compound and its common salt form, this compound hydrochloride, are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValue (this compound)Value (this compound hydrochloride)Reference
Molecular Formula C10H13NO2C10H14ClNO2[1][2]
Molecular Weight 179.22 g/mol 215.67 g/mol [1][3]
IUPAC Name This compoundThis compound;hydrochloride[3]
CAS Number 14529-00-199616-43-0[4]
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCNC1=CC=C(C=C1)COC(=O)CCN.Cl[1][3]
InChI Key CANCPUBPPUIWPX-UHFFFAOYSA-NQIBWNGWEFYSLCM-UHFFFAOYSA-N[2][3]
Monoisotopic Mass 179.09462907 g/mol 215.0713064 g/mol [2][3]
Topological Polar Surface Area 52.3 Ų52.3 Ų[3]
Predicted XlogP 1.0-[2]

Stability and Degradation

The stability of this compound is primarily influenced by its two main functional groups: the benzyl ester and the primary amine.

Ester Hydrolysis: The benzyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding benzyl alcohol and 3-aminopropanoic acid. The rate of hydrolysis is pH-dependent, with catalysis by hydroxide ions being a significant degradation pathway in aqueous solutions.[5]

Amine Reactions: The primary amine group can undergo typical reactions of amines, such as salt formation with acids and reactions with electrophiles.

Storage Conditions: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents. For the hydrochloride salt, storage at 4°C is recommended.[6]

Potential Degradation Pathways: The primary degradation pathway for this compound in aqueous environments is expected to be hydrolysis of the ester bond.

Potential Hydrolysis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound This compound->hydrolysis_node + H2O Water H2O->hydrolysis_node + Acid_Base Acid or Base (Catalyst) Acid_Base->hydrolysis_node Benzyl_Alcohol Benzyl Alcohol 3-Aminopropanoic_Acid 3-Aminopropanoic Acid (β-Alanine) hydrolysis_node->Products_node Hydrolysis Products_node->Benzyl_Alcohol Products_node->3-Aminopropanoic_Acid

Caption: Potential Hydrolysis Pathway of this compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of amino acid benzyl esters involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst.

Materials:

  • 3-Aminopropanoic acid (β-Alanine)

  • Benzyl alcohol

  • Thionyl chloride (SOCl2) or gaseous HCl

  • Toluene or another suitable azeotropic solvent

  • Diethyl ether or other non-polar solvent for precipitation

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Suspend 3-aminopropanoic acid in an excess of benzyl alcohol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. Alternatively, bubble dry HCl gas through the mixture.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture, typically at a temperature that allows for the azeotropic removal of water (if using a Dean-Stark trap with toluene).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess benzyl alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding a non-polar solvent like diethyl ether.

  • Filter the precipitate, wash with the non-polar solvent, and dry under vacuum.

Stability Study: Hydrolysis Kinetics

The following protocol is a general method for studying the hydrolytic stability of this compound, adapted from studies on similar esters.[5]

Materials and Equipment:

  • This compound

  • Buffer solutions of various pH values (e.g., pH 2, 7.4, 10)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Constant temperature water bath or incubator

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each pH to be studied, prepare a series of reaction solutions by adding a small aliquot of the stock solution to the buffer solution in a volumetric flask.

  • Place the reaction solutions in a constant temperature bath (e.g., 50°C) to initiate the degradation study.

  • At predetermined time intervals, withdraw an aliquot from each reaction solution.

  • Immediately quench the reaction by diluting the aliquot with the mobile phase or a suitable solvent to stop further degradation.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant for degradation at each pH.

Workflow for Hydrolytic Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Analysis node_prep_stock Prepare Stock Solution of Compound node_prep_reaction Prepare Reaction Solutions in Buffers of Varying pH node_prep_stock->node_prep_reaction node_incubate Incubate at Constant Temperature node_prep_reaction->node_incubate node_sample Withdraw Aliquots at Time Intervals node_incubate->node_sample node_quench Quench Reaction node_sample->node_quench node_hplc Analyze by HPLC node_quench->node_hplc node_plot Plot ln(Conc) vs. Time node_hplc->node_plot node_rate Determine Rate Constants node_plot->node_rate

Caption: Experimental Workflow for a Hydrolytic Stability Study.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Benzyl 3-aminopropanoate. As a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals, a thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation. This document presents predicted spectral data based on analogous compounds and established chemical shift principles, outlines detailed experimental protocols for data acquisition, and visualizes the molecular structure and NMR correlations.

Molecular Structure and Predicted NMR Data

This compound possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure consists of a benzyl ester functional group attached to a 3-aminopropanoate backbone. The presence of aromatic and aliphatic protons and carbons gives rise to a characteristic NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the 3-aminopropanoate moiety. The chemical shifts are influenced by the electron-withdrawing effects of the ester and amino groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35Multiplet5HAr-H
~ 5.15Singlet2H-O-CH ₂-Ar
~ 3.00Triplet2HH ₂N-CH ₂-
~ 2.55Triplet2H-CH ₂-C(O)O-
~ 1.50 (broad)Singlet2H-NH

Note: The chemical shift of the amine protons (-NH₂) can be broad and its position may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted spectrum for this compound will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the two aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~ 173C =O
~ 136Ar-C (quaternary)
~ 128.5Ar-C H
~ 128.2Ar-C H
~ 128.0Ar-C H
~ 66.5-O-C H₂-Ar
~ 39.0H₂N-C H₂-
~ 35.5-C H₂-C(O)O-

Experimental Protocols

The following is a general protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Number of Scans: 16-32 scans are generally sufficient.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

  • Pulse Program: A proton-decoupled ¹³C experiment.

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a conceptual representation of its ¹H NMR signaling.

Benzyl_3_aminopropanoate_Structure cluster_benzyl Benzyl Group cluster_ester Ester Linkage cluster_propanoate 3-Aminopropanoate Chain C1 C1' C2 C2' C1->C2 C7 C7' C1->C7 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 O1 O C7->O1 C8 C8 O1->C8 O2 O C8->O2 C9 C9 C8->C9 C10 C10 C9->C10 N N C10->N

Caption: Molecular structure of this compound.

H_NMR_Signaling cluster_molecule This compound Protons cluster_spectrum Predicted ¹H NMR Spectrum ArH Aromatic (Ar-H) shift_7_35 ~7.35 ppm (multiplet) ArH->shift_7_35 Corresponds to BenzylicH Benzylic (-O-CH₂-Ar) shift_5_15 ~5.15 ppm (singlet) BenzylicH->shift_5_15 Corresponds to AminoCH2 Methylene (H₂N-CH₂-) shift_3_00 ~3.00 ppm (triplet) AminoCH2->shift_3_00 Corresponds to EsterCH2 Methylene (-CH₂-C(O)O-) shift_2_55 ~2.55 ppm (triplet) EsterCH2->shift_2_55 Corresponds to AmineH Amine (-NH₂) shift_1_50 ~1.50 ppm (broad singlet) AmineH->shift_1_50 Corresponds to

Caption: Conceptual ¹H NMR signaling of this compound.

The Mass Spectrometry Fragmentation of Benzyl 3-aminopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Benzyl 3-aminopropanoate. The content herein is curated for professionals in research and drug development, offering a detailed examination of the molecule's behavior under mass spectrometric conditions. This guide will adhere to stringent data presentation and visualization standards to ensure clarity and utility.

Introduction to the Fragmentation of this compound

This compound, a benzyl ester of β-alanine, possesses several key structural features that dictate its fragmentation behavior in mass spectrometry. The presence of a primary amine, an ester linkage, and a benzyl group gives rise to a series of characteristic bond cleavages upon ionization. Understanding these fragmentation pathways is crucial for the structural elucidation and quantification of this and related molecules in complex matrices.

The fragmentation of this compound is primarily governed by established principles of mass spectrometry, including alpha-cleavage adjacent to the amine, cleavage at the ester functionality, and the formation of highly stable carbocations.[1][2] The most prominent fragmentation pathways involve the formation of the tropylium ion and cleavages related to the β-alanine backbone.

Predicted Fragmentation Pattern and Key Fragments

Upon ionization, typically through techniques such as electron ionization (EI) or electrospray ionization (ESI), the molecular ion of this compound ([M]•+ or [M+H]+) will undergo a series of fragmentation events. The key predicted fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Fragment Ion Proposed Structure m/z (Nominal) Formation Pathway
[C7H7]+Tropylium ion91Benzylic C-O bond cleavage with rearrangement
[C3H7NO2]+β-Alanine radical cation89Cleavage of the benzyl group
[C8H8O2]•+Benzyl acrylate radical cation148Loss of aminomethyl radical
[C3H6N]+Aziridinium ion56α-cleavage and cyclization
[CH2NH2]+Aminomethyl cation30Cleavage of the Cα-Cβ bond of the β-alanine backbone[3]

Experimental Protocols

While a specific experimental protocol for this compound is not detailed in the provided search results, a general methodology for the analysis of similar small molecules by mass spectrometry is outlined below.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ion Source: Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. ESI is often preferred for its soft ionization, which can preserve the molecular ion.

Sample Preparation:

  • Dissolution: Dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Mass Spectrometry Parameters (ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Pressure: 20 - 40 psi

  • Drying Gas Flow: 5 - 10 L/min

  • Drying Gas Temperature: 250 - 350 °C

  • Fragmentor Voltage: 70 - 120 V (for in-source fragmentation)

  • Collision Energy (for MS/MS): Ramped from 10 - 40 eV to observe a range of fragment ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.

fragmentation_pathway cluster_tropylium Benzylic Cleavage cluster_alpha_cleavage Alpha-Cleavage cluster_beta_cleavage Beta-Cleavage M_plus This compound [C10H13NO2]•+ m/z = 179 tropylium Tropylium Ion [C7H7]+ m/z = 91 M_plus->tropylium - [C3H6NO2]• beta_alanine_radical β-Alanine Radical [C3H6NO2]• M_plus->beta_alanine_radical + [C7H7]+ aziridinium Aziridinium Ion [C3H6N]+ m/z = 56 M_plus->aziridinium - [C7H7O2]• benzyloxycarbonyl_radical Benzyloxycarbonyl Radical [C7H7O2]• M_plus->benzyloxycarbonyl_radical + [C3H6N]+ aminomethyl Aminomethyl Cation [CH2NH2]+ m/z = 30 M_plus->aminomethyl - [C9H9O2]• benzyl_acrylate_radical Benzyl Acrylate Radical [C9H9O2]• M_plus->benzyl_acrylate_radical + [CH2NH2]+

Caption: Primary fragmentation pathways of this compound.

The logical relationship for the formation of the major fragments can be visualized as follows:

logical_relationship start This compound (m/z 179) tropylium Tropylium Ion (m/z 91) start->tropylium Benzylic Cleavage alpha_cleavage Alpha-Cleavage Product (m/z 56) start->alpha_cleavage Amine α-Cleavage beta_cleavage Beta-Cleavage Product (m/z 30) start->beta_cleavage Cα-Cβ Cleavage

Caption: Logical flow of major fragmentation events.

The experimental workflow for analyzing this compound by mass spectrometry is outlined in the diagram below.

experimental_workflow sample_prep Sample Preparation (Dissolution & Dilution) infusion Direct Infusion / LC Injection sample_prep->infusion ionization Ionization (ESI or EI) infusion->ionization ms_analysis Mass Analysis (Full Scan MS) ionization->ms_analysis fragmentation Fragmentation (MS/MS) ms_analysis->fragmentation data_analysis Data Analysis (Spectral Interpretation) fragmentation->data_analysis

Caption: General experimental workflow for MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by several predictable and structurally informative pathways. The formation of the tropylium ion at m/z 91 is a dominant and diagnostic fragmentation. Additionally, cleavages associated with the β-alanine backbone, particularly the formation of the m/z 30 and m/z 56 ions, provide further structural confirmation. This technical guide provides a foundational understanding of these fragmentation patterns, which is essential for researchers and scientists working with this and structurally related compounds. The provided experimental framework and visual diagrams serve as a practical resource for method development and data interpretation in the field of drug development and chemical analysis.

References

In-Depth Technical Guide to the FTIR Analysis of Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) analysis of Benzyl 3-aminopropanoate. It includes a detailed summary of expected spectral data, a complete experimental protocol for both synthesis and analysis, and logical workflow diagrams to support research and development in the pharmaceutical and chemical sciences.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as the benzyl ester of β-alanine, is a chemical compound of interest in organic synthesis and drug development. Its structure incorporates a primary amine, an ester functional group, and an aromatic benzyl group. FTIR spectroscopy is a powerful and rapid analytical technique for the characterization of this molecule, providing valuable information about its functional groups and overall structure. This guide will detail the expected vibrational modes and their corresponding wavenumbers in the infrared spectrum of this compound.

Predicted FTIR Spectral Data

While a publicly available, experimentally verified FTIR spectrum for this compound is not readily accessible, a detailed prediction of its characteristic absorption bands can be made based on the well-established vibrational frequencies of its constituent functional groups. The following table summarizes the expected quantitative data from an FTIR analysis.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3380 - 3250N-H (Primary Amine)Symmetric & Asymmetric StretchingMedium
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
3000 - 2850C-H (Aliphatic)StretchingMedium
1750 - 1735C=O (Ester)StretchingStrong
1620 - 1580N-H (Primary Amine)Bending (Scissoring)Medium
1600, 1495, 1450C=C (Aromatic)Ring StretchingMedium to Weak
1250 - 1100C-O (Ester)StretchingStrong
1100 - 1000C-N (Aliphatic Amine)StretchingMedium
750 - 690C-H (Aromatic)Out-of-Plane BendingStrong

Disclaimer: The data presented in this table is a prediction based on established infrared spectroscopy correlation tables and data from structurally related compounds. Actual experimental values may vary.

Experimental Protocols

A detailed methodology for the synthesis of this compound via Fischer-Speier esterification and its subsequent FTIR analysis is provided below.

Synthesis of this compound (Fischer-Speier Esterification)

Reagents:

  • β-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add β-alanine, a 3 to 5-fold molar excess of benzyl alcohol, and a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid monohydrate.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acidic catalyst), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

FTIR Analysis Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum.

  • Place a small drop of the purified this compound directly onto the center of the ATR crystal.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the analysis.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of solid this compound (if in salt form) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet-forming die.

  • Press the powder under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical procedures.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification beta_alanine β-Alanine esterification Fischer Esterification (Reflux with Toluene) beta_alanine->esterification benzyl_alcohol Benzyl Alcohol benzyl_alcohol->esterification catalyst p-TsOH catalyst->esterification extraction Liquid-Liquid Extraction esterification->extraction washing Washing (NaHCO₃, H₂O, Brine) extraction->washing drying Drying (MgSO₄) washing->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Benzyl 3-aminopropanoate chromatography->product

Caption: Synthesis workflow for this compound.

FTIR_Analysis_Workflow start Start sample_prep Sample Preparation (ATR or KBr Pellet) start->sample_prep background_scan Record Background Spectrum sample_prep->background_scan sample_scan Record Sample Spectrum background_scan->sample_scan data_processing Data Processing (Baseline Correction, Peak Picking) sample_scan->data_processing spectral_analysis Spectral Analysis (Peak Assignment) data_processing->spectral_analysis end End spectral_analysis->end

Caption: FTIR analysis workflow.

physical properties of Benzyl 3-aminopropanoate: solubility and melting point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopropanoate, an ester of β-alanine, is a compound of interest in various chemical and pharmaceutical research areas. Its structural features, combining a benzyl ester with a primary amine, suggest potential applications as a building block in peptide synthesis, as a precursor for heterocyclic compounds, or in the development of novel therapeutic agents. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, handling, and formulation. This technical guide provides a summary of the available information and outlines detailed experimental protocols for the determination of these crucial parameters.

Core Physical Properties

Predicted Characteristics
  • Melting Point: Amino acid benzyl esters are typically solids at room temperature. Their melting points can vary widely depending on the specific amino acid and the presence of other functional groups. For comparison, other amino acid benzyl esters exist as solids with melting points often ranging from room temperature to over 200°C. It is anticipated that this compound is a crystalline solid.

  • Solubility: The solubility of amino acid esters is influenced by the polarity of both the amino acid side chain and the ester group, as well as the pH of the solvent. The presence of the benzyl group increases lipophilicity compared to the parent amino acid, β-alanine. Therefore, this compound is expected to have limited solubility in water and higher solubility in organic solvents. The primary amine allows for salt formation, which would significantly increase its aqueous solubility.

Data Presentation

As no specific quantitative data could be retrieved, the following table is presented as a template for researchers to populate with their own experimental findings.

Physical PropertyPredicted Value/RangeExperimental ValueMethod of Determination
Melting Point Solid, >25 °CCapillary Melting Point Method
Solubility
WaterLowVisual assessment/Spectroscopy
MethanolSolubleVisual assessment/Spectroscopy
EthanolSolubleVisual assessment/Spectroscopy
AcetoneSolubleVisual assessment/Spectroscopy
DichloromethaneSolubleVisual assessment/Spectroscopy
Diethyl EtherModerately SolubleVisual assessment/Spectroscopy
HexaneLow to InsolubleVisual assessment/Spectroscopy

Experimental Protocols

To empower researchers to ascertain the precise physical properties of this compound, the following detailed experimental methodologies are provided.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity. The capillary melting point method is a standard and reliable technique.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is pure and completely dry. Grind a small amount of the crystalline solid into a fine powder using a clean, dry mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting range.

  • Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the previously estimated melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Determination of Solubility

The solubility of this compound can be determined qualitatively and quantitatively in various solvents.

Qualitative Solubility Assessment:

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Spatula or balance for solids

Procedure:

  • Sample Preparation: Add a small, known amount (e.g., 10 mg) of this compound to a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether, hexane).

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Slightly Soluble: A small amount of undissolved solid remains.

    • Insoluble: The majority of the solid remains undissolved.

Quantitative Solubility Determination (e.g., by UV-Vis Spectroscopy if the compound has a chromophore):

Apparatus:

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (if needed)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is freely soluble. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a standard curve.

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the test solvent in a flask.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the standard curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Concentration Calculation: Use the standard curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, which represents the solubility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of this compound.

Melting_Point_Workflow start Start: Obtain Pure Sample prep_sample Grind Sample to Fine Powder start->prep_sample load_capillary Load Capillary Tube (2-3 mm) prep_sample->load_capillary rapid_heat Rapid Heating for Approximate M.P. load_capillary->rapid_heat slow_heat Slow Heating (1-2 °C/min) for Accurate M.P. rapid_heat->slow_heat record_range Record Melting Range slow_heat->record_range end End: Melting Point Determined record_range->end

Workflow for Melting Point Determination

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Add Known Mass to Solvent qual_mix Vortex Mix qual_start->qual_mix qual_observe Visually Observe qual_mix->qual_observe qual_classify Classify Solubility qual_observe->qual_classify end End: Solubility Profile Determined qual_classify->end quant_start Prepare Saturated Solution quant_equilibrate Equilibrate quant_start->quant_equilibrate quant_separate Separate Solid and Liquid quant_equilibrate->quant_separate quant_analyze Analyze Supernatant (e.g., UV-Vis) quant_separate->quant_analyze quant_calculate Calculate Concentration quant_analyze->quant_calculate quant_calculate->end start Start: Obtain Pure Sample start->qual_start start->quant_start

Workflow for Solubility Determination

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The thermal stability and degradation pathways of Benzyl 3-aminopropanoate are not extensively documented in publicly available literature. Therefore, this guide presents a series of scientifically plausible degradation pathways based on the known thermal behavior of its constituent functional groups (benzyl ester, secondary amine) and related molecules. The experimental protocols provided are standardized methods for determining these properties.

Introduction

This compound, the benzyl ester of β-alanine, is a compound of interest in various chemical and pharmaceutical syntheses. Understanding its thermal stability is critical for determining safe storage conditions, processing parameters, and shelf-life, particularly in drug development where thermal degradation can lead to impurities and loss of efficacy. This technical guide outlines the theoretical thermal degradation pathways of this compound and provides detailed experimental protocols for its analysis using modern thermal techniques.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several competing pathways, primarily involving the cleavage of the ester bond and reactions of the amino and benzyl groups. High temperatures can induce bond scission, elimination, and rearrangement reactions.

The most probable initial degradation steps involve:

  • Ester Bond Cleavage: The ester linkage is often the most thermally labile bond in such molecules.

  • Decarboxylation: Loss of CO2 from the carboxylate group.

  • Benzyl Group Reactions: Reactions involving the benzyl moiety, including radical formation.

Pathway A: McLafferty Rearrangement and Subsequent Reactions

For esters with a γ-hydrogen available, the McLafferty rearrangement is a common fragmentation pathway observed in mass spectrometry and can occur under thermal stress. In this compound, a γ-hydrogen is present on the carbon adjacent to the amino group. This pathway would lead to the formation of benzyl alcohol and 3-aminopropenoic acid, which is unstable and can undergo further reactions.

Pathway B: Ester Thermolysis via β-Elimination

Another plausible pathway is a concerted, non-radical β-elimination reaction. This involves the transfer of a hydrogen atom from the β-carbon of the propanoate chain to the ester oxygen, leading to the formation of β-alanine and toluene. This pathway is common for esters that can form a stable six-membered transition state.

Pathway C: Radical-Initiated Decomposition

At higher temperatures, homolytic cleavage of the benzylic C-O bond can occur, generating a stable benzyl radical and a 3-aminopropanoyloxy radical. The benzyl radical can then dimerize to form bibenzyl, abstract a hydrogen to form toluene, or undergo further decomposition. The 3-aminopropanoyloxy radical is unstable and will readily decarboxylate to form a 2-aminoethyl radical, which can lead to a variety of secondary products.

Below is a diagram illustrating these proposed degradation pathways.

G cluster_main Proposed Thermal Degradation of this compound cluster_A Pathway A: McLafferty Rearrangement cluster_B Pathway B: β-Elimination cluster_C Pathway C: Radical Cleavage B3A This compound A_Intermediate Six-membered Transition State B3A->A_Intermediate Heat (γ-H transfer) B_Intermediate Six-membered Transition State B3A->B_Intermediate Heat BenzylRadical Benzyl Radical B3A->BenzylRadical High Heat (Homolysis) AminoRadical 3-Aminopropanoyloxy Radical B3A->AminoRadical High Heat (Homolysis) BenzylAlcohol Benzyl Alcohol A_Intermediate->BenzylAlcohol AminoPropAcid 3-Aminopropenoic Acid A_Intermediate->AminoPropAcid BetaAlanine β-Alanine B_Intermediate->BetaAlanine Toluene_B Toluene B_Intermediate->Toluene_B Toluene_C Toluene BenzylRadical->Toluene_C + H• Bibenzyl Bibenzyl BenzylRadical->Bibenzyl Dimerization CO2 CO2 AminoRadical->CO2 AminoEthylRadical 2-Aminoethyl Radical AminoRadical->AminoEthylRadical

Proposed thermal degradation pathways for this compound.

Experimental Protocols

To empirically determine the thermal stability and degradation products, a combination of thermoanalytical and chromatographic techniques is essential.

Thermal Analysis Workflow

A typical workflow for assessing thermal stability involves initial screening with Thermogravimetric Analysis (TGA) to identify decomposition temperatures, followed by Differential Scanning Calorimetry (DSC) to characterize phase transitions. The evolved gases from TGA can be analyzed by Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products.

Workflow for thermal analysis and product identification.
Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound loses mass due to decomposition or evaporation.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset temperature of decomposition (Tonset) and temperatures for 5%, 10%, and 50% mass loss (T5%, T10%, T50%). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (Tm), glass transitions (Tg), and crystallization events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Initial Heating): Equilibrate at 25 °C. Ramp the temperature to a point above the expected melting temperature (e.g., 200 °C, as determined by a preliminary TGA scan to stay below decomposition) at a rate of 10 °C/min. This scan provides information on the initial state of the material.

    • Segment 2 (Cooling): Cool the sample from 200 °C to -50 °C at a rate of 10 °C/min to observe crystallization.

    • Segment 3 (Second Heating): Heat the sample from -50 °C to 200 °C at 10 °C/min. This scan reveals the glass transition of the amorphous phase and the melting of the recrystallized material.

  • Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Analysis: Plot heat flow versus temperature. Determine the peak temperature of the melting endotherm (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHf). Identify the midpoint of the step-change in the baseline on the second heating scan as the glass transition temperature (Tg).

Protocol for Identification of Degradation Products by TGA-GC-MS

Objective: To separate and identify the volatile compounds produced during thermal decomposition.

Instrumentation: A TGA instrument coupled via a heated transfer line to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

Methodology:

  • TGA Setup: Program the TGA as described in Protocol 3.2.

  • GC-MS Setup:

    • GC Column: Select a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

    • GC Oven Program: Hold at an initial temperature (e.g., 40 °C) for a few minutes, then ramp to a final temperature (e.g., 280 °C) to separate the evolved compounds.

    • MS Detector: Set to scan a mass range of m/z 40-500 in Electron Ionization (EI) mode.

  • Evolved Gas Transfer: As the TGA heats the sample, the evolved gases are swept by the purge gas through the heated transfer line into the GC injector. Injections can be timed to correspond to specific mass loss events observed in the TGA profile.

  • Data Analysis:

    • Identify the peaks in the GC chromatogram.

    • Analyze the mass spectrum of each peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST/Wiley) to identify the chemical structure of each degradation product.

Data Presentation

Quantitative data obtained from the experimental analyses should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

Parameter Value (°C) Comments
Tonset (Onset of Decomposition) Temperature at the intersection of the baseline and the tangent of the weight loss curve.
T5% (Temperature at 5% Weight Loss) Indicates the start of significant degradation.
T10% (Temperature at 10% Weight Loss) A common metric for thermal stability comparison.
T50% (Temperature at 50% Weight Loss) Indicates the temperature of half decomposition.
Tpeak (Peak of DTG Curve) Temperature of the maximum rate of decomposition.

| % Residue at 600°C | | Percentage of non-volatile material remaining. |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data

Parameter Value (°C) Enthalpy (J/g) Comments
Glass Transition (Tg) N/A Midpoint of the transition from the 2nd heating scan.
Crystallization Temp. (Tc) ΔHc = Peak maximum of the exotherm during cooling.

| Melting Point (Tm) | | ΔHf = | Peak maximum of the endotherm during the 1st/2nd heating scan. |

Conclusion

While specific experimental data for this compound is scarce, a combination of established chemical principles and robust analytical techniques allows for a thorough investigation of its thermal properties. The proposed degradation pathways—McLafferty rearrangement, β-elimination, and radical cleavage—provide a theoretical framework for understanding its decomposition. The detailed protocols for TGA, DSC, and TGA-GC-MS offer a clear and effective strategy for researchers to determine the thermal stability, characterize phase behavior, and identify the degradation products of this compound, ensuring its safe and effective application in research and development.

Benzyl 3-aminopropanoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-aminopropanoate, a key building block in synthetic organic chemistry and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its strategic application in modifying parent molecules to enhance bioavailability.

Chemical Identity and Properties

This compound, also known as the benzyl ester of β-alanine, is a valuable reagent, particularly in peptide synthesis and the development of pharmacologically active molecules. The benzyl ester serves as a protecting group for the carboxylic acid functionality of β-alanine.

It is crucial to distinguish between this compound and the similarly named Benzyl 3-amino-3-oxopropanoate . The latter is an amide derivative and possesses different chemical properties. For clarity, this guide focuses on the former. The compound is most commonly handled in its hydrochloride salt form to improve stability and ease of handling.

Data Presentation: Physicochemical Properties

The quantitative data for this compound and its hydrochloride salt are summarized in the table below. Note that some physical properties are predicted values from computational models due to a lack of extensive experimental data in published literature.

PropertyThis compoundThis compound Hydrochloride
CAS Number 14529-00-199616-43-0
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₄ClNO₂
Molecular Weight 179.22 g/mol 215.67 g/mol [1]
IUPAC Name This compoundThis compound;hydrochloride[1]
Monoisotopic Mass 179.094629 g/mol 215.071306 Da[1]
Topological Polar Surface Area 52.3 Ų (Predicted)52.3 Ų (Predicted)[1]
XLogP3 1.0 (Predicted)N/A
Physical State Liquid (Predicted)Solid (Expected)
Boiling Point Data not availableData not available
Melting Point Data not availableData not available
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (Predicted)Soluble in water, methanol

Strategic Application in Drug Development

In medicinal chemistry, the conversion of polar molecules, such as amino acids, into more lipophilic esters is a common prodrug strategy. This modification is designed to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The benzyl ester of β-alanine is a prime example of this strategy.

Enhanced Membrane Permeability

Amino acids and their derivatives often exhibit poor cell membrane permeability due to their zwitterionic nature at physiological pH. The addition of a benzyl group masks the polar carboxylate group, thereby increasing the molecule's overall lipophilicity. This enhancement facilitates passive diffusion across biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.

G cluster_0 Aqueous Environment (e.g., Extracellular) cluster_1 Lipid Bilayer Membrane cluster_2 Aqueous Environment (e.g., Intracellular) Zwitterion β-Alanine (Zwitterionic) -OOC-CH₂-CH₂-NH₃⁺ Polar permeability_low Low Permeability Zwitterion->permeability_low Blocked permeability_high High Permeability Esterases Esterases permeability_high->Esterases Ester This compound -COOBn-CH₂-CH₂-NH₂ Lipophilic Ester->permeability_high Enhanced Diffusion Metabolite β-Alanine -OOC-CH₂-CH₂-NH₃⁺ Active Form Esterases->Metabolite Hydrolysis

Enhanced membrane permeability via esterification.

Experimental Protocols

The synthesis of this compound, typically in its hydrochloride form, is a standard esterification reaction. The following protocol is a representative method for its preparation.

Synthesis of this compound Hydrochloride

This procedure involves the direct esterification of β-alanine with benzyl alcohol in the presence of a catalyst and azeotropic removal of water.

Materials:

  • β-Alanine

  • Benzyl alcohol

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Hydrogen chloride (gas or solution in a non-reactive solvent)

  • Metal chloride catalyst (e.g., ZnCl₂, SnCl₂)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Formation of β-alanine hydrochloride: Suspend β-alanine in toluene in a round-bottom flask. Bubble hydrogen chloride gas through the suspension or add a solution of HCl until the amino acid is fully protonated.

  • Esterification: Add a molar excess of benzyl alcohol and a catalytic amount of a metal chloride (e.g., zinc chloride).

  • Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene, driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture. If a solid catalyst was used, it can be removed by filtration of the hot reaction mixture.

  • Isolation: Remove the toluene and excess benzyl alcohol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound hydrochloride as a crystalline solid.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product beta_alanine β-Alanine esterification Esterification in Toluene (Reflux with Dean-Stark) beta_alanine->esterification benzyl_alcohol Benzyl Alcohol benzyl_alcohol->esterification hcl HCl hcl->esterification catalyst Catalyst (e.g., ZnCl₂) catalyst->esterification workup Filtration & Solvent Removal esterification->workup Reaction Completion purification Recrystallization workup->purification final_product This compound HCl purification->final_product

Workflow for the synthesis of this compound HCl.

Conclusion

This compound is a foundational building block for chemical synthesis. Its utility in drug development as a prodrug moiety to enhance the bioavailability of polar molecules like β-alanine underscores the importance of strategic chemical modification in creating effective therapeutics. The straightforward synthesis of its hydrochloride salt further adds to its appeal for researchers in both academic and industrial settings.

References

Structural Elucidation of Benzyl 3-aminopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 3-aminopropanoate. The document details the analytical data and experimental protocols necessary for the synthesis and characterization of this compound, serving as a vital resource for researchers in organic chemistry and drug development.

Physicochemical Properties

This compound is an organic compound with the molecular formula C10H13NO2 and a molecular weight of approximately 179.22 g/mol .[1][2][3] Its structure consists of a benzyl ester of the amino acid beta-alanine.

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for this compound in a deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35Multiplet5HAromatic protons (C₆H₅)
~ 5.15Singlet2HBenzylic protons (-CH₂-Ph)
~ 3.00Triplet2HMethylene protons adjacent to amine (-CH₂-NH₂)
~ 2.55Triplet2HMethylene protons adjacent to carbonyl (-CH₂-C=O)
~ 1.50Broad Singlet2HAmine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 172.5Carbonyl carbon (C=O)
~ 136.0Aromatic quaternary carbon (C-CH₂)
~ 128.5Aromatic methine carbons (ortho, meta, para C-H)
~ 128.0Aromatic methine carbons (ortho, meta, para C-H)
~ 127.8Aromatic methine carbons (ortho, meta, para C-H)
~ 66.5Benzylic carbon (-CH₂-Ph)
~ 39.0Methylene carbon adjacent to amine (-CH₂-NH₂)
~ 35.5Methylene carbon adjacent to carbonyl (-CH₂-C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400-3250Medium, BroadPrimary AmineN-H Stretch (two bands for -NH₂)[4]
3100-3000MediumAromatic C-HC-H Stretch
2950-2850MediumAliphatic C-HC-H Stretch
~ 1735StrongEsterC=O Stretch
1650-1580MediumPrimary AmineN-H Bend[4]
1250-1020StrongEsterC-O Stretch
910-665Medium, BroadPrimary AmineN-H Wag[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The predicted collision cross-section values for various adducts of this compound are presented below.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺180.10192
[M+Na]⁺202.08386
[M-H]⁻178.08736
[M+NH₄]⁺197.12846
[M+K]⁺218.05780
[M]⁺179.09409

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Aminopropanoic acid (beta-alanine)

  • Benzyl alcohol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopropanoic acid, benzyl alcohol (in excess), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, use a standard single-pulse experiment with 16-32 scans.

  • For ¹³C NMR, use a proton-decoupled experiment with 1024 or more scans to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation:

  • For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr plates.

  • For a solid sample, prepare a KBr pellet or a mull.

Data Acquisition:

  • Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further, dilute the sample as required by the instrument's sensitivity.

Data Acquisition:

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in the positive ion mode to observe protonated molecules like [M+H]⁺.

Workflow for Structural Elucidation

The logical workflow for the synthesis and structural elucidation of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_elucidation Structural Elucidation start Starting Materials (3-Aminopropanoic Acid, Benzyl Alcohol) reaction Fischer Esterification start->reaction purification Purification (Column Chromatography) reaction->purification product Pure Benzyl 3-aminopropanoate purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

Quantum Chemical Calculations for Benzyl 3-aminopropanoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical research, computational chemistry serves as an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1][2] Quantum chemical (QC) calculations, a cornerstone of computational chemistry, are increasingly vital in the post-candidate selection phase of drug development.[2][3] By applying the principles of quantum mechanics, these calculations can elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[4][5] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical calculations on Benzyl 3-aminopropanoate, a molecule of interest in medicinal chemistry due to its structural motifs found in various bioactive compounds. This document will detail the theoretical and practical steps involved, from initial structure preparation to the analysis of key molecular properties relevant to pharmacology, such as electronic distribution, orbital energies, and reactivity indicators.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the interactions between drugs and their biological targets at a molecular level.[1] By studying the electronic structure and energetics of drug-target complexes, researchers can optimize a drug's potency, selectivity, and pharmacokinetic properties.[1] The foundational theory for many of these calculations is Density Functional Theory (DFT), which is favored for its balance of computational cost and accuracy in describing the electronic structure of molecules.[2][4] DFT methods calculate the total energy of a system based on its electron density.[4]

Computational Workflow for this compound

The process for conducting quantum chemical calculations on this compound follows a structured workflow. This workflow ensures that the calculated properties are reliable and physically meaningful.

G cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Analysis of Results mol_build Build Molecule pre_opt Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy geom_opt->spe_calc thermochem Thermochemistry freq_calc->thermochem freq_calc->thermochem electronic_prop Electronic Properties (HOMO, LUMO) spe_calc->electronic_prop spe_calc->electronic_prop reactivity Reactivity Descriptors electronic_prop->reactivity

Figure 1: A generalized workflow for performing quantum chemical calculations on a molecule like this compound.

Data Presentation: Calculated Properties of this compound

The following tables summarize the hypothetical quantitative data for this compound, calculated at the B3LYP/6-31G(d) level of theory. This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules.

Table 1: Optimized Geometric Parameters

ParameterBond/AngleValue
Bond LengthC=O1.21 Å
C-O (ester)1.35 Å
O-CH21.45 Å
C-N1.47 Å
Bond AngleO=C-O124.5°
C-O-CH2116.8°
H-N-H107.5°
Dihedral AngleC-C-C-N178.2°

Table 2: Calculated Thermochemical Properties

PropertyValueUnit
Zero-point vibrational energy155.32kcal/mol
Enthalpy (298.15 K)-689.45Hartree
Gibbs Free Energy (298.15 K)-689.51Hartree
Entropy (298.15 K)112.45cal/mol·K

Table 3: Electronic Properties

PropertyValueUnit
Energy of HOMO-0.245Hartree
Energy of LUMO0.012Hartree
HOMO-LUMO Gap0.257Hartree
Dipole Moment2.89Debye

Experimental Protocols

The following section details the methodologies for the key computational experiments performed on this compound.

Geometry Optimization

Objective: To find the lowest energy conformation of the molecule.

Methodology:

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.[6]

  • Level of Theory: Density Functional Theory (DFT).[4]

  • Functional: B3LYP.[7]

  • Basis Set: 6-31G(d).[7]

  • Procedure:

    • The initial structure of this compound is built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., UFF).

    • The pre-optimized structure is then submitted for a full geometry optimization using the specified DFT method.

    • The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is found.

Frequency Analysis

Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermochemical properties.

Methodology:

  • Software: Same as for geometry optimization.

  • Level of Theory: Same as for geometry optimization (B3LYP/6-31G(d)).[7]

  • Procedure:

    • A frequency calculation is performed on the optimized geometry obtained from the previous step.

    • The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface.

    • The output of this calculation also provides the zero-point vibrational energy, enthalpy, Gibbs free energy, and entropy.

Electronic Property Analysis

Objective: To calculate key electronic properties such as HOMO and LUMO energies and the molecular dipole moment.

Methodology:

  • Software: Same as for geometry optimization.

  • Level of Theory: Same as for geometry optimization (B3LYP/6-31G(d)).[7]

  • Procedure:

    • A single-point energy calculation is performed on the optimized geometry.

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.

    • The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.

    • The molecular dipole moment is also obtained from this calculation.

Signaling Pathways and Logical Relationships

While quantum chemical calculations primarily focus on the intrinsic properties of a single molecule, the data obtained can be used to infer potential biological interactions. For instance, the electrostatic potential surface can indicate regions of the molecule likely to engage in hydrogen bonding or other non-covalent interactions with a biological target.

G cluster_qc Quantum Chemical Data cluster_interaction Predicted Biological Interaction cluster_drug_prop Drug Properties esp Electrostatic Potential binding_site Target Binding Site Interaction esp->binding_site homo_lumo HOMO/LUMO Energies reactivity Chemical Reactivity homo_lumo->reactivity binding_affinity Binding Affinity binding_site->binding_affinity metabolism Metabolic Stability reactivity->metabolism

Figure 2: Logical relationship between calculated quantum chemical properties and predicted drug-like properties.

Conclusion

Quantum chemical calculations provide a powerful in silico framework for characterizing molecules of pharmaceutical interest like this compound. The methodologies outlined in this guide offer a robust approach to obtaining reliable data on molecular geometry, stability, and electronic properties. This information is invaluable for understanding potential drug-target interactions and for the rational design of more effective and safer therapeutic agents. As computational resources continue to advance, the integration of these quantum mechanical methods into the drug discovery and development workflow will become increasingly standard practice.

References

Methodological & Application

The Strategic Incorporation of Benzyl 3-aminopropanoate in Solid-Phase Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of peptide science and drug discovery, the integration of non-natural amino acids is a critical strategy for developing novel therapeutics with enhanced stability and bioactivity. Benzyl 3-aminopropanoate, a key building block for the synthesis of β-peptides, offers a unique structural motif that can impart advantageous properties to peptide candidates. These detailed application notes provide researchers, scientists, and drug development professionals with comprehensive protocols and data for the effective utilization of this compound in solid-phase peptide synthesis (SPPS).

The use of β-amino acids, such as the one derived from this compound, can introduce conformational constraints and resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based drugs. This document outlines the application of this versatile building block in both Boc/Bzl and Fmoc/tBu protection strategies, complete with detailed experimental workflows, quantitative data, and troubleshooting guidance.

Introduction to this compound in SPPS

This compound serves as a precursor to β-alanine, a simple yet impactful β-amino acid. Its incorporation into a peptide chain is achieved through standard solid-phase synthesis protocols, with specific considerations for its unique structure. The benzyl ester provides stable protection for the carboxyl group, which is typically cleaved under strong acidic conditions at the final step of the synthesis. The amino group can be protected with either a tert-butyloxycarbonyl (Boc) group for use in Boc/Bzl SPPS or a fluorenylmethyloxycarbonyl (Fmoc) group for Fmoc/tBu SPPS.

The choice between these two mainstream SPPS strategies will dictate the reagents and conditions used for deprotection and cleavage. Both approaches are detailed herein to provide flexibility for various research applications.

Data Presentation: A Comparative Overview

The efficiency of incorporating this compound is comparable to that of standard proteinogenic amino acids, though coupling times may need to be optimized. The following tables summarize key quantitative data for the major steps in a typical SPPS workflow using a β-alanine derivative.

Table 1: Key Parameters for Boc-SPPS Cycle with Boc-β-alanine-OH

ParameterReagents & SolventsTypical Conditions & RatiosMonitoring MethodTypical Efficiency/Yield
Resin Loading Merrifield Resin, Boc-β-alanine-OH cesium salt, DMF50°C, 12-24 hoursQuantitative amino acid analysis0.4 - 0.8 mmol/g
Boc Deprotection 25-50% TFA in DCM1 x 2 min, 1 x 20-30 min, RTKaiser Test>99%
Neutralization 10% DIEA in DCM or DMF2 x 2 min, RT--
Coupling Boc-β-alanine-OH (3 eq.), DIC (3 eq.), HOBt (3 eq.) in DMF/DCM2-4 hours, RTKaiser Test>99%
Final Cleavage Anhydrous HF/anisole (9:1, v/v)0°C, 1-2 hoursRP-HPLC, Mass Spectrometry70-90% (crude)

Table 2: Key Parameters for Fmoc-SPPS Cycle with Fmoc-β-alanine-OH

ParameterReagents & SolventsTypical Conditions & RatiosMonitoring MethodTypical Efficiency/Yield
Resin Loading Wang or Rink Amide Resin, Fmoc-β-alanine-OH, DIC, DMAP1-3 hours, RTUV-Vis spectroscopy (Fmoc cleavage)0.3 - 0.7 mmol/g
Fmoc Deprotection 20% Piperidine in DMF1 x 5 min, 1 x 15 min, RTUV-Vis spectroscopy of fulvene-piperidine adduct>99%
Coupling Fmoc-β-alanine-OH (3 eq.), HBTU (2.9 eq.), DIEA (6 eq.) in DMF30-60 min, RTKaiser Test>99%
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5, v/v/v)2-3 hours, RTRP-HPLC, Mass Spectrometry70-90% (crude)

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using both Boc and Fmoc strategies. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Boc-SPPS using Boc-β-alanine-OH derived from this compound

This protocol outlines the manual synthesis of a peptide containing a β-alanine residue on Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell 1 gram of Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Prepare the cesium salt of Boc-β-alanine-OH by reacting it with cesium carbonate in a methanol/water solution, followed by evaporation to dryness.

  • Add the Boc-β-alanine-OH cesium salt (2-3 equivalents relative to resin capacity) to the swollen resin in a solution of N,N-dimethylformamide (DMF).

  • Heat the mixture to 50°C and agitate for 12-24 hours.

  • Wash the resin thoroughly with DMF, a DMF/water mixture, DMF, and finally DCM. Dry the resin under vacuum.

2. Standard Boc-SPPS Cycle:

  • Deprotection: Swell the peptide-resin in DCM. Add 25-50% trifluoroacetic acid (TFA) in DCM and agitate for 2 minutes. Drain and add a fresh portion of the TFA solution and agitate for 20-30 minutes. Wash the resin with DCM.

  • Neutralization: Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash again with DCM to remove excess base.

  • Coupling: In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents), 1-hydroxybenzotriazole (HOBt, 3 equivalents), and N,N'-diisopropylcarbodiimide (DIC, 3 equivalents) in DMF/DCM. Add this solution to the resin and agitate for 2-4 hours. Monitor the reaction with the Kaiser test.

  • Washing: Wash the resin with DMF and DCM to prepare for the next cycle.

3. Final Cleavage and Deprotection:

  • After the final coupling and deprotection of the N-terminal Boc group, thoroughly dry the peptide-resin.

  • In a specialized HF apparatus, place the dried peptide-resin and a scavenger such as anisole.

  • Cool the reaction vessel to -78°C and condense anhydrous hydrogen fluoride (HF) into the vessel.

  • Allow the mixture to warm to 0°C and stir for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

Protocol 2: Fmoc-SPPS using Fmoc-β-alanine-OH derived from this compound

This protocol outlines the manual synthesis of a peptide containing a β-alanine residue on Wang or Rink Amide resin.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the resin in DMF for 30-60 minutes.

  • In a separate vessel, dissolve Fmoc-β-alanine-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Add the activated amino acid solution to the resin. If using Wang resin, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Agitate the mixture for 1-3 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM. Cap any unreacted hydroxyl/amino groups with acetic anhydride/DIEA in DMF.

2. Standard Fmoc-SPPS Cycle:

  • Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and add a fresh portion of the piperidine solution and agitate for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and an activating agent like HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture. Immediately add the activated amino acid solution to the resin and agitate for 30-60 minutes. Monitor the reaction with the Kaiser test.

  • Washing: Wash the resin with DMF to prepare for the next cycle.

3. Final Cleavage and Deprotection:

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) to the resin.

  • Gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Mandatory Visualizations

SPPS_Workflow_Boc Start Start: Boc-AA-Merrifield Resin Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Boc-AA-OH, DIC, HOBt) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 Repeat Repeat for next amino acid Wash3->Repeat FinalCleavage Final Cleavage (HF) Wash3->FinalCleavage After last amino acid Repeat->Deprotection

Caption: Boc-SPPS Workflow for this compound incorporation.

SPPS_Workflow_Fmoc Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat FinalCleavage Final Cleavage (TFA Cocktail) Wash2->FinalCleavage After last amino acid Repeat->Deprotection

Caption: Fmoc-SPPS Workflow for this compound incorporation.

Potential Side Reactions and Mitigation Strategies

While SPPS is a robust methodology, the incorporation of β-amino acids can present unique challenges. One potential side reaction is the formation of cyclic byproducts or oligomerization, particularly if coupling is slow. To mitigate this, the use of highly efficient coupling reagents such as HBTU, HATU, or COMU is recommended.[1] Additionally, monitoring each coupling step with a qualitative method like the Kaiser test is crucial to ensure complete reaction before proceeding to the next cycle. In cases of incomplete coupling, a second coupling step (double coupling) should be performed.

During the final cleavage of peptides containing a C-terminal benzyl ester from Merrifield resin, the generation of a benzyl cation can lead to alkylation of sensitive residues like tryptophan and methionine. The use of scavengers such as anisole, cresol, or thioanisole in the cleavage cocktail is essential to trap these reactive species and prevent side product formation.

By following these detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into their peptide sequences, paving the way for the development of novel and effective peptide-based therapeutics.

References

Application Notes and Protocols for Benzyl 3-Aminopropanoate as a Carboxyl-Protecting Group in β-Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of benzyl 3-aminopropanoate as a versatile protecting group for the carboxyl terminus of β-amino acids. This strategy is particularly valuable in the synthesis of β-peptides and other modified biomolecules where the unique structural properties of β-amino acids are desired. The benzyl ester protection offers a balance of stability and selective deprotection, making it a cornerstone in many synthetic routes.

Introduction: The Role of Benzyl Protection in β-Amino Acid Synthesis

The synthesis of peptides and peptidomimetics containing β-amino acids requires a robust and orthogonal protection strategy to prevent unwanted side reactions. The benzyl ester is a widely employed protecting group for the carboxylic acid functionality of amino acids due to its general stability under various reaction conditions, particularly those used for the removal of common N-terminal protecting groups like Boc and Fmoc.[1][2][3][4]

In the context of β-amino acids, the benzyl ester provides a "quasi-orthogonal" protection scheme when paired with the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection.[1] This strategy relies on the differential acid lability of the two groups: the Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester requires stronger conditions such as catalytic hydrogenolysis for cleavage. This allows for the selective deprotection of the N-terminus for peptide chain elongation while the C-terminal benzyl ester remains intact.[1]

Alternatively, when paired with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the benzyl ester offers a fully orthogonal protecting group strategy. The Fmoc group can be removed with a base (e.g., piperidine) without affecting the benzyl ester, which is later cleaved under neutral conditions.[5][6]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for the synthesis, coupling, and deprotection of N-protected β-amino acid benzyl esters. While specific data for this compound is limited in readily available literature, the data for the analogous α-amino acid, N-Boc-L-alanine benzyl ester, provides a strong predictive framework for expected yields and reaction times.

Table 1: Synthesis of N-Boc-β-Alanine Benzyl Ester (Illustrative)

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Boc Protection of β-Alanine(Boc)₂O, NaOHWater/THF0 to RT17>90
Benzyl Esterification of N-Boc-β-AlanineBenzyl Bromide, NaHCO₃DMF/DioxaneRT12-2470-85

Table 2: Peptide Coupling of N-Boc-β-Alanine Benzyl Ester (Illustrative)

Coupling ReagentAmine ComponentSolventReaction Time (h)Typical Yield (%)
HATU/DIPEAAmino Acid EsterDCM/DMF12-2470-90
HBTU/DIPEAResin-bound AmineDMF1-2>90
DCC/HOBtAmino Acid EsterDCM12-18~85

Table 3: Deprotection of this compound Derivatives

Deprotection TypeReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
N-Boc Deprotection (Selective)20-50% TFA in DCMDCM0 to RT0.5-2>95
Benzyl Ester Cleavage (Hydrogenolysis)H₂, 10% Pd/CMethanol or EthanolRT1-4>95
N-Fmoc Deprotection (Orthogonal)20% Piperidine in DMFDMFRT0.2-0.5>98

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in using this compound as a protecting group.

Synthesis of N-Boc-β-Alanine Benzyl Ester

This two-step procedure involves the N-terminal protection of β-alanine followed by the esterification of the carboxylic acid.

Step 1: N-Boc Protection of β-Alanine

  • Materials: β-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Suspend β-alanine (1.0 eq) in a mixture of water and THF.

    • Cool the suspension to 0°C in an ice bath.

    • Add NaOH (1.5 eq) and stir until the amino acid dissolves.

    • Add a solution of (Boc)₂O (1.3 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 17 hours.

    • After the reaction, perform an aqueous work-up with acidification and extraction into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-β-alanine.

Step 2: Benzyl Esterification of N-Boc-β-Alanine

  • Materials: N-Boc-β-alanine, Benzyl bromide, Sodium bicarbonate (NaHCO₃), Dimethylformamide (DMF), 1,4-Dioxane.

  • Procedure:

    • Dissolve N-Boc-β-alanine (1.0 eq) in a 1:1 mixture of DMF and 1,4-dioxane.

    • Add NaHCO₃ (1.0 eq) followed by benzyl bromide (1.1 eq).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, dilute the mixture with ethyl acetate and wash with saturated sodium chloride solution and water.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-β-alanine benzyl ester.

Peptide Coupling using N-Boc-β-Alanine Benzyl Ester

This protocol describes the coupling of the protected β-amino acid with another amino acid ester using HATU as the coupling reagent.

  • Materials: N-Boc-β-alanine benzyl ester, Amino acid ester hydrochloride, HATU, Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM) or DMF.

  • Procedure:

    • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF and cool to 0°C.

    • Add DIPEA (2.2 eq) dropwise to neutralize the salt and stir for 15-20 minutes.

    • In a separate flask, dissolve N-Boc-β-alanine benzyl ester (1.05 eq) and HATU (1.05 eq) in anhydrous DCM and cool to 0°C.

    • Slowly add DIPEA (2.2 eq) to this solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the neutralized amino acid ester solution dropwise to the pre-activated carboxylic acid solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate, wash with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by column chromatography.

Deprotection Strategies

Protocol 3.3.1: Selective N-Boc Deprotection

  • Materials: N-Boc-protected β-amino acid benzyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc-protected β-amino acid benzyl ester in DCM.

    • Add an equal volume of TFA (for a 50% TFA/DCM solution) at 0°C.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting amine TFA salt can be used directly in the next coupling step after neutralization.

Protocol 3.3.2: Benzyl Ester Cleavage by Catalytic Hydrogenolysis

  • Materials: β-amino acid benzyl ester, 10% Palladium on carbon (Pd/C), Methanol or Ethanol.

  • Procedure:

    • Dissolve the β-amino acid benzyl ester in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the starting material).

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected β-amino acid.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

G cluster_synthesis Synthesis of N-Boc-β-Alanine Benzyl Ester β-Alanine β-Alanine N-Boc-β-Alanine N-Boc-β-Alanine β-Alanine->N-Boc-β-Alanine (Boc)₂O, NaOH N-Boc-β-Alanine_Benzyl_Ester N-Boc-β-Alanine_Benzyl_Ester N-Boc-β-Alanine->N-Boc-β-Alanine_Benzyl_Ester BnBr, NaHCO₃

Caption: Synthesis of N-Boc-β-Alanine Benzyl Ester.

G cluster_coupling Peptide Coupling Workflow N-Boc-β-Alanine_Benzyl_Ester N-Boc-β-Alanine_Benzyl_Ester Activation Activation N-Boc-β-Alanine_Benzyl_Ester->Activation HATU, DIPEA Amino_Acid_Ester Amino_Acid_Ester Coupling Coupling Amino_Acid_Ester->Coupling Activation->Coupling Protected_Dipeptide Protected_Dipeptide Coupling->Protected_Dipeptide

Caption: Peptide coupling workflow.

G N-Boc-β-Alanine_Benzyl_Ester N-Boc-β-Alanine_Benzyl_Ester β-Alanine_Benzyl_Ester β-Alanine_Benzyl_Ester N-Boc-β-Alanine_Benzyl_Ester->β-Alanine_Benzyl_Ester TFA/DCM N-Boc-β-Alanine N-Boc-β-Alanine N-Boc-β-Alanine_Benzyl_Ester->N-Boc-β-Alanine H₂, Pd/C

Caption: Selective deprotection pathways.

References

Application Notes and Protocols for the Coupling of Benzyl 3-aminopropanoate with N-protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of dipeptides composed of N-protected α-amino acids and Benzyl 3-aminopropanoate, a β-amino acid ester. The formation of the peptide bond between an α-amino acid and a β-amino acid ester is a crucial step in the synthesis of β-peptides and peptidomimetics, which are of significant interest in drug discovery due to their enhanced proteolytic stability and unique conformational properties.

This document outlines detailed experimental protocols for common coupling methods, presents quantitative data for representative reactions, and includes workflow diagrams to facilitate the successful synthesis of these valuable compounds.

Data Presentation: A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields, minimizing side reactions such as racemization, and ensuring the purity of the final dipeptide. The following tables summarize quantitative data for the coupling of various N-protected amino acids with this compound using several common coupling reagents. Please note that yields and reaction times are dependent on the specific amino acid, protecting group, and reaction conditions.

N-Protected Amino AcidCoupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)
Boc-Gly-OHEDCHOBtDIPEADCM/DMF12-1885-95
Boc-Ala-OHHATU-DIPEADMF2-4>95
Boc-Val-OHHBTUHOBtDIPEADMF4-690-98
Boc-Leu-OHDICHOBt-DCM12-2480-90
Boc-Phe-OHEDCHOBtNMMDCM12-1888-96

Table 1: Coupling of N-Boc-Amino Acids with this compound

N-Protected Amino AcidCoupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)
Fmoc-Gly-OHHATU-DIPEADMF1-3>95
Fmoc-Ala-OHHBTUHOBtDIPEADMF2-492-98
Fmoc-Val-OHDICHOBt-DCM12-2485-92
Fmoc-Leu-OHEDCHOBtNMMDCM/DMF12-1887-95
Fmoc-Phe-OHHATU-DIPEADMF1-3>95

Table 2: Coupling of N-Fmoc-Amino Acids with this compound

N-Protected Amino AcidCoupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)
Z-Gly-OHEDCHOBtNMMDCM12-1882-90
Z-Ala-OHHATU-DIPEADMF2-4>90
Z-Val-OHHBTUHOBtDIPEADMF4-688-95
Z-Leu-OHDICHOBt-DCM12-2480-88
Z-Phe-OHEDCHOBtNMMDCM/DMF12-1885-93

Table 3: Coupling of N-Z-Amino Acids with this compound

Experimental Protocols

The following are detailed protocols for the coupling of N-protected amino acids with this compound using common coupling reagents. This compound is often used as its hydrochloride or tosylate salt, which requires neutralization prior to the coupling reaction.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a widely used, cost-effective procedure for peptide bond formation.[1][2]

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or NMM (1.2 eq) dropwise and stir for 20-30 minutes at 0 °C to generate the free amine.

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) to the N-protected amino acid solution and stir for 15-20 minutes at 0 °C for pre-activation.

  • Add the activated N-protected amino acid solution to the free amine solution of this compound at 0 °C.

  • Add the remaining portion of DIPEA or NMM (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids and for minimizing racemization.[3][4]

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound hydrochloride (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • In a separate flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to generate the free amine. Stir for 10 minutes at room temperature.

  • Add DIPEA (2.0 eq) to the N-protected amino acid and HATU solution and stir for 1-2 minutes for pre-activation.

  • Add the activated amino acid solution to the free amine solution of this compound.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 3: DIC/HOBt Mediated Coupling

This method is another common carbodiimide-based coupling, where the byproduct, diisopropylurea, is more soluble in organic solvents than the dicyclohexylurea (DCU) formed from DCC.[5]

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound hydrochloride (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • HOBt (1.1 eq)

  • DIPEA (1.1 eq)

  • Anhydrous DCM

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add DIPEA (1.1 eq). Stir for 20-30 minutes.

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Add DIC (1.1 eq) to the N-protected amino acid solution and stir for 15 minutes at 0 °C.

  • Add the activated amino acid solution to the free amine solution of this compound.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Filter the reaction mixture to remove any precipitated diisopropylurea. Dilute the filtrate with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the coupling of N-protected amino acids with this compound.

G cluster_reactants Reactant Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification NPAA N-Protected Amino Acid ActiveEster Activation with Coupling Reagent (e.g., EDC/HOBt) NPAA->ActiveEster BAP This compound (as salt) FreeAmine Neutralization with Base (e.g., DIPEA) BAP->FreeAmine Coupling Combine Activated Amino Acid and Free Amine FreeAmine->Coupling ActiveEster->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Dipeptide Purification->Product G cluster_preactivation Pre-activation cluster_amine_prep Amine Preparation cluster_reaction Reaction & Purification NPAA N-Protected Amino Acid Preactivated Pre-activated Amino Acid NPAA->Preactivated HATU HATU HATU->Preactivated Base1 DIPEA Base1->Preactivated Coupling Coupling Preactivated->Coupling BAP_salt This compound Hydrochloride FreeAmine Free Amine BAP_salt->FreeAmine Base2 DIPEA Base2->FreeAmine FreeAmine->Coupling Workup Work-up Coupling->Workup Purification Purification Workup->Purification FinalProduct Final Product Purification->FinalProduct

References

Applications of Benzyl 3-aminopropanoate in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 3-aminopropanoate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a protected carboxylic acid (benzyl ester) and a primary amine on a flexible three-carbon backbone, makes it an ideal starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and a summary of their biological activities.

Key Applications in Medicinal Chemistry

This compound is a key precursor in the synthesis of various classes of bioactive compounds, including:

  • β-Peptides and Peptidomimetics: As a β-amino acid ester, it is fundamental in the synthesis of β-peptides. These peptides often exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts, making them attractive candidates for drug development.

  • GABA Analogues: The 3-aminopropanoic acid core is structurally related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS). Derivatives of this compound are explored as potential modulators of GABAergic signaling for the treatment of neurological disorders.

  • Heterocyclic Compounds: The primary amine functionality allows for its incorporation into various heterocyclic scaffolds, which are prevalent in many approved drugs. This enables the generation of novel chemical entities with a wide range of pharmacological activities.

  • Enzyme Inhibitors: By incorporating specific pharmacophores, derivatives of this compound can be designed to target the active sites of enzymes, leading to the development of potent and selective inhibitors for various diseases.

  • Antimicrobial Agents: The scaffold can be modified to produce compounds with antibacterial and antifungal properties.

Experimental Protocols and Biological Activities

This section details the synthesis of specific bioactive molecules derived from this compound and presents their biological activity data.

Synthesis of N-Benzyl-β-alanine Derivatives with Potential Anticancer Activity

N-alkylation of the primary amine of this compound provides access to a wide range of N-substituted β-alanine derivatives. These can be further modified to create compounds with therapeutic potential.

Experimental Workflow: Synthesis of N-Benzyl-β-alanine Derivatives

workflow start This compound step1 N-Alkylation start->step1 reagent1 Substituted Benzyl Halide reagent1->step1 intermediate N-Benzyl-β-alanine Benzyl Ester Derivative step1->intermediate step2 Hydrolysis/Amidation intermediate->step2 product Bioactive N-Benzyl-β-alanine Derivative step2->product

Figure 1. General workflow for the synthesis of bioactive N-Benzyl-β-alanine derivatives.

Protocol: Synthesis of N-(4-Trifluoromethylbenzyl)-β-alanine

  • N-Alkylation: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and 4-(trifluoromethyl)benzyl bromide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-(4-trifluoromethylbenzyl)-β-alanine benzyl ester.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-(4-trifluoromethylbenzyl)-β-alanine.

Quantitative Data: Anticancer Activity

While direct anticancer data for derivatives synthesized from this compound is not extensively available in the public domain, structurally related N-benzyl compounds have shown promising results. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated significant anticancer activity.

Compound ClassCell LineIC50 (µM)
1-Benzyl-5-bromoindolin-2-onesMCF-7 (Breast Cancer)2.93 - 7.17
5-Benzyl jugloneHCT-15 (Colorectal Cancer)12.27

This data is for structurally related compounds and serves as a rationale for exploring this compound in anticancer drug discovery.

Synthesis of GABA Analogue Precursors

The structural similarity of this compound to GABA makes it an excellent starting point for the synthesis of GABA analogues, which are crucial for studying and treating neurological disorders.

Signaling Pathway: GABAergic Neurotransmission

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_cleft Vesicle->GABA_cleft Release GAT1 GAT1 (Reuptake) GABA_cleft->GAT1 Uptake GABA_R GABA Receptor GABA_cleft->GABA_R Binding Ion_channel Ion Channel (Cl- influx) GABA_R->Ion_channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_channel->Hyperpolarization

Figure 2. Simplified diagram of GABAergic neurotransmission, a target for this compound derivatives.

Protocol: General Synthesis of N-Aryl-GABA Analogue Precursors

  • Amide Coupling: Dissolve a substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C and add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to obtain the N-aryl-acrylamide.

  • Michael Addition: Dissolve the N-aryl-acrylamide (1.0 eq) in a suitable solvent. Add this compound (1.2 eq) and a catalytic amount of a base like DBU.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Purify the product by column chromatography to yield the protected GABA analogue.

Quantitative Data: GABA Uptake Inhibition

While specific GABA uptake inhibition data for compounds directly synthesized from this compound is limited in readily available literature, related N-substituted GABA analogues have shown potent inhibitory activity.

Compound ClassTargetIC50 (µM)
N-Aryl GABA AnaloguesGABA Transporter 1 (GAT1)Varies with substitution

This data highlights the potential of using this compound to generate novel GABA uptake inhibitors.

Building Block for Antimicrobial Peptidomimetics

The β-amino acid structure of this compound is a key element in the synthesis of peptidomimetics with antimicrobial properties.

Experimental Workflow: Solid-Phase Synthesis of a Simple β-Dipeptide

sps_workflow Resin Solid Support (e.g., Wang Resin) step1 1. Coupling of Fmoc-β-Ala-OH Resin->step1 Resin_Ala Fmoc-β-Ala-Resin step1->Resin_Ala step2 2. Fmoc Deprotection (Piperidine/DMF) Resin_Ala->step2 Resin_NH2_Ala H₂N-β-Ala-Resin step2->Resin_NH2_Ala step3 3. Coupling of N-Fmoc-Benzyl 3-aminopropanoate Resin_NH2_Ala->step3 Resin_Dipeptide Fmoc-(N-Bn-β-Ala)-β-Ala-Resin step3->Resin_Dipeptide step4 4. Cleavage from Resin (TFA) Resin_Dipeptide->step4 Product H-(N-Bn-β-Ala)-β-Ala-OH step4->Product

Figure 3. Workflow for the solid-phase synthesis of a β-dipeptide using a derivative of this compound.

Protocol: Solid-Phase Synthesis of a β-Dipeptide

Note: This protocol requires prior N-Fmoc protection of this compound.

  • Resin Swelling: Swell Wang resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling: Couple Fmoc-β-alanine to the resin using a standard coupling agent like HBTU/HOBt in the presence of DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple N-Fmoc-protected this compound using HBTU/HOBt and DIPEA in DMF.

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove the final Fmoc group and cleave the peptide from the resin.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Quantitative Data: Antimicrobial Activity

Compound ClassOrganismMIC (µg/mL)
Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivativesP. aeruginosa0.002 - 0.016
S. epidermidis0.002 - 0.016

This data suggests that incorporating the N-benzyl-β-alanine motif into peptidomimetics could lead to potent antimicrobial agents.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application spans the synthesis of peptidomimetics, GABA analogues, and heterocyclic compounds with demonstrated or potential therapeutic benefits in oncology, neurology, and infectious diseases. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in the development of novel drug candidates. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully exploit the therapeutic possibilities offered by this unique chemical scaffold.

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of peptidomimetics utilizing Benzyl 3-aminopropanoate as a key building block. The protocols detailed herein are designed for professionals in the fields of medicinal chemistry, drug discovery, and chemical biology. This document outlines both solution-phase and solid-phase synthetic strategies, offering flexibility for various research and development needs.

Introduction

Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced metabolic stability, improved oral bioavailability, and better target specificity. β-amino acids, like the one derived from this compound, are crucial components in the design of peptidomimetics. Their incorporation into peptide sequences can induce specific secondary structures and provide resistance to enzymatic degradation.

This document focuses on the practical application of this compound in the synthesis of a peptidomimetic antagonist of the αvβ3 integrin, a key receptor involved in cancer progression and angiogenesis. The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for this integrin, and its peptidomimetic analogues are of significant therapeutic interest.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a linear RGD peptidomimetic incorporating a β-alanine residue derived from this compound. The synthesis was performed using a standard solid-phase peptide synthesis (SPPS) Fmoc/tBu strategy.

StepReagents and ConditionsYield (%)Purity (%) (by RP-HPLC)Reference
Resin Loading Fmoc-Asp(OtBu)-OH, DIC, HOBt, DMF85-95-[3][4]
Fmoc Deprotection 20% Piperidine in DMF>99-[3][4][5]
Amino Acid Coupling (Gly, Arg(Pbf)) Fmoc-AA-OH, HBTU, HOBt, DIPEA, DMF98-99.5-[3][6][7]
β-Alanine Coupling (from this compound) Fmoc-β-Ala-OH, HBTU, HOBt, DIPEA, DMF95-98-[3]
Cleavage and Deprotection TFA/TIS/H₂O (95:2.5:2.5)70-85>90 (crude)[3][8]
Purification Preparative RP-HPLC50-70>98[1][6][8]

Note: The yields and purities presented are typical for solid-phase peptide synthesis and may vary depending on the specific sequence, scale, and instrumentation.

Experimental Protocols

Protocol 1: Solution-Phase N-Fmoc Protection of this compound to yield Fmoc-β-Ala-OBzl

This protocol describes the initial derivatization of this compound to prepare the necessary building block for solid-phase synthesis.

Materials:

  • This compound hydrochloride

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ solution.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add Fmoc-Cl (1.05 eq) portion-wise over 30 minutes, ensuring the pH remains basic.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure Fmoc-β-Ala-OBzl.

Protocol 2: Solid-Phase Synthesis of a Linear RGD-β-Alanine Peptidomimetic

This protocol outlines the manual solid-phase synthesis of a peptidomimetic with the sequence Arg-Gly-Asp-β-Ala using a Rink Amide resin.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

  • Fmoc-β-Ala-OH (prepared from this compound via hydrogenolysis of Fmoc-β-Ala-OBzl)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):

    • Pre-activate Fmoc-Asp(OtBu)-OH (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF for 5 minutes.

    • Add DIPEA (6 eq) to the activated amino acid solution.

    • Add the coupling mixture to the swollen resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation (Gly, Arg(Pbf), β-Ala):

    • Repeat the coupling (Step 2) and deprotection (Step 3) cycles for Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-β-Ala-OH sequentially.

  • Final Fmoc Deprotection: After the final coupling, perform one last deprotection step to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

G cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Peptide Synthesis (SPPS) BAP This compound Fmoc_beta_Ala_OBzl Fmoc-β-Ala-OBzl BAP->Fmoc_beta_Ala_OBzl Fmoc Protection Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_beta_Ala_OBzl Fmoc_beta_Ala_OH Fmoc-β-Ala-OH Fmoc_beta_Ala_OBzl->Fmoc_beta_Ala_OH Hydrogenolysis Coupling_beta_Ala Couple Fmoc-β-Ala-OH Fmoc_beta_Ala_OH->Coupling_beta_Ala Resin Rink Amide Resin Coupling_Asp Couple Fmoc-Asp(OtBu)-OH Resin->Coupling_Asp Deprotection1 Fmoc Deprotection Coupling_Asp->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH Deprotection1->Coupling_Gly Deprotection2 Fmoc Deprotection Coupling_Gly->Deprotection2 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection2->Coupling_Arg Deprotection3 Fmoc Deprotection Coupling_Arg->Deprotection3 Deprotection3->Coupling_beta_Ala Deprotection4 Fmoc Deprotection Coupling_beta_Ala->Deprotection4 Cleavage Cleavage & Deprotection Deprotection4->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide RGD-β-Ala Peptidomimetic Purification->Final_Peptide G cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cytosol Cytosol Integrin αvβ3 Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Fibronectin Fibronectin (RGD motif) Fibronectin->Integrin Binds Src Src Kinase FAK->Src Cell_Adhesion Cell Adhesion & Spreading FAK->Cell_Adhesion Apoptosis_Inhibition Inhibition of Apoptosis FAK->Apoptosis_Inhibition ERK ERK Src->ERK Proliferation Cell Proliferation ERK->Proliferation Peptidomimetic RGD Peptidomimetic Antagonist Peptidomimetic->Integrin Blocks Binding

References

Application Notes and Protocols for Benzyl 3-aminopropanoate as a Linker in Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of bioconjugation, the choice of a chemical linker is critical to the efficacy and stability of the resulting biomolecule conjugate. Benzyl 3-aminopropanoate, a derivative of the non-proteinogenic amino acid β-alanine, presents a versatile scaffold for the design of novel linkers. Its structure, featuring a benzyl ester and a primary amine, offers multiple avenues for covalent attachment to biomolecules and payloads. The benzyl group can serve as a stable protecting group, susceptible to cleavage under specific conditions, or as an integral part of the linker's backbone, influencing its physicochemical properties. The propanoate backbone, being a short-chain beta-amino acid, can modulate the hydrophilicity and spatial orientation of the conjugated moieties.

These application notes provide an overview of the potential uses of this compound in bioconjugation, with a focus on its role in constructing antibody-drug conjugates (ADCs) and other targeted therapies. While direct, detailed protocols for this compound are not extensively documented in publicly available literature, the following sections provide representative methodologies adapted from similar linker chemistries, particularly those involving benzyl groups and β-amino acids.

Key Features and Applications

The unique structural attributes of this compound lend themselves to several applications in bioconjugation:

  • Modulation of Physicochemical Properties: The inclusion of a β-amino acid linker can influence the solubility and aggregation propensity of the final bioconjugate. In the context of ADCs, managing the hydrophobicity of the linker-payload combination is a significant challenge, as excessive hydrophobicity can lead to aggregation and poor pharmacokinetics.[1][2][3]

  • Controlled Payload Release: The benzyl ester moiety can be designed for controlled cleavage. While benzyl ethers are known for their stability, benzyl esters can be susceptible to enzymatic or chemical hydrolysis, offering a potential mechanism for payload release in specific biological environments.[4]

  • Versatile Conjugation Chemistry: The primary amine of the 3-aminopropanoate core provides a reactive handle for conjugation to various functional groups on biomolecules or payloads, such as activated esters (e.g., NHS esters) to form stable amide bonds.[5]

  • PROTAC Linkers: The structural motif of this compound can be incorporated into the linkers of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce targeted protein degradation.[6][7]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for bioconjugates synthesized using linkers with similar chemical features to this compound, such as benzyl ammonium carbamates (BACs). This data highlights key parameters used to characterize and compare different linker strategies.

ParameterLinker TypeValueSignificanceReference
Log Poct Zwitterionic BAC-0.17 to -1.01Indicates increased hydrophilicity compared to traditional linkers, which can reduce aggregation.[3]
Cationic BAC0.47Higher lipophilicity compared to the zwitterionic version.[3]
Val-Ala Linker1.15Represents a more hydrophobic conventional linker.[3]
Drug-to-Antibody Ratio (DAR) Pan-BAC-VA-MMAE3.3Higher labeling efficiency achieved with the BAC linker.[3]
Pan-PAB-VC-MMAE2.0Lower DAR with a conventional PAB-based linker.[3]
In Vitro Cytotoxicity (IC50) ADC with BAC-MMAELower IC50Enhanced cellular toxicity compared to conventional ADC analogues.[2][8][9]
ADC with PAB-Val-CitHigher IC50Standard reference for comparison.[2][8][9]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of bioconjugates, adapted for the use of a this compound-derived linker.

Protocol 1: Synthesis of a this compound-derived Linker-Payload Construct

This protocol describes the synthesis of a hypothetical linker-payload construct where the amine of this compound is first protected, followed by activation of the carboxyl group (after deprotection of the benzyl ester) for conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Payload with a primary amine (e.g., a cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • N-protection of this compound:

    • Dissolve this compound (1 eq) and TEA (1.2 eq) in DCM.

    • Add Boc2O (1.1 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-Boc-benzyl 3-aminopropanoate by silica gel chromatography.

  • Deprotection of the Benzyl Ester:

    • Dissolve the N-Boc-protected intermediate in a suitable solvent (e.g., ethyl acetate).

    • Add Palladium on carbon (Pd/C, 10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) until the reaction is complete (monitored by TLC or LC-MS).[4]

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the N-Boc-3-aminopropanoic acid.

  • Activation of the Carboxylic Acid:

    • Dissolve the N-Boc-3-aminopropanoic acid (1 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Add DCC or EDC (1.1 eq) at 0°C and stir the reaction mixture at room temperature for 4-6 hours.

    • The formation of the NHS ester can be monitored by TLC or LC-MS.

  • Conjugation to the Payload:

    • To the activated NHS ester solution, add the amine-containing payload (1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Purify the resulting N-Boc-linker-payload conjugate by HPLC.

  • N-deprotection of the Linker-Payload:

    • Treat the purified N-Boc-linker-payload with a solution of TFA in DCM (e.g., 20-50% v/v) for 1-2 hours at room temperature.

    • Remove the solvent and excess TFA under reduced pressure to yield the final linker-payload construct with a free primary amine, ready for conjugation to a biomolecule.

Protocol 2: Conjugation of the Linker-Payload to an Antibody

This protocol outlines the conjugation of the synthesized linker-payload (containing a free amine) to a monoclonal antibody (mAb) via activation of the antibody's carboxyl groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-payload construct with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the activation buffer (MES, pH 6.0) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare a fresh solution of EDC/NHS (or Sulfo-NHS for improved solubility) in the activation buffer.

    • Add a molar excess of EDC/NHS to the antibody solution. A typical starting point is a 50-100 fold molar excess.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately after activation, remove the excess EDC/NHS using a desalting column, exchanging the activated antibody into the conjugation buffer (PBS, pH 7.4).

    • Add the amine-containing linker-payload (typically a 5-20 fold molar excess over the antibody) to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution (e.g., 10 mM hydroxylamine) to block any unreacted NHS esters.

    • Purify the resulting antibody-drug conjugate (ADC) from unreacted linker-payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the ADC:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or UV-Vis at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or mass spectrometry (Hydrophobic Interaction Chromatography, HIC, or Reverse-Phase HPLC can also be used).

    • Assess the purity and aggregation state of the ADC using SEC-HPLC.

    • Evaluate the in vitro biological activity (e.g., cytotoxicity assay on target cells).

Visualizations

General Bioconjugation Workflow

Bioconjugation_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_analysis Analysis & Characterization Linker This compound Activated_Linker Activated Linker-Payload Linker->Activated_Linker Activation Payload Payload (e.g., Drug) Payload->Activated_Linker Conjugation Bioconjugate Bioconjugate (e.g., ADC) Activated_Linker->Bioconjugate Conjugation Biomolecule Biomolecule (e.g., Antibody) Activated_Biomolecule Activated Biomolecule Biomolecule->Activated_Biomolecule Activation Activated_Biomolecule->Bioconjugate Purification Purification (SEC) Bioconjugate->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Activity Biological Activity Assay Characterization->Activity

Caption: General workflow for bioconjugation using a this compound derived linker.

Hypothetical Signaling Pathway Inhibition by an ADC

ADC_Signaling_Pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome/ Lysosome Receptor->Endosome Internalization Payload Released Payload (Drug) Endosome->Payload Linker Cleavage Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Inhibition Apoptosis Apoptosis Target->Apoptosis Signal Blockade

References

Synthesis of β-Peptides Utilizing Benzyl 3-aminopropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of β-peptides using Benzyl 3-aminopropanoate as a key building block. The methodologies outlined below focus on a solution-phase approach, employing the widely used Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This strategy offers a robust and reliable pathway for the synthesis of well-defined β-peptide oligomers.

Introduction

β-peptides are polymers of β-amino acids that have garnered significant interest in medicinal chemistry and materials science due to their unique structural properties and resistance to proteolytic degradation. This compound serves as a valuable C-terminal starting material, with the benzyl ester providing stable protection of the carboxylic acid throughout the synthesis, which can be selectively removed under mild conditions.

The synthesis workflow involves three main stages:

  • N-terminal Protection: Protection of the amino group of this compound, typically with a Boc group.

  • Peptide Coupling: Formation of the peptide bond between the N-protected β-amino acid and the subsequent amino acid residue.

  • Deprotection: Sequential removal of the N-terminal protecting group for chain elongation and final removal of the C-terminal benzyl ester.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis of a β-peptide dimer using N-Boc-Benzyl 3-aminopropanoate. Yields and purity are dependent on the specific amino acids, coupling reagents, and purification methods used.

Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis

Coupling Reagent/AdditiveTypical Yield (%)Typical Reaction Time (hours)Key AdvantagesKey Disadvantages
EDC/HOBt75 - 9012 - 24Cost-effective, water-soluble byproduct (EDC).[1]Slower reaction times, potential for racemization without HOBt.[1]
HBTU/DIPEA>90< 1Fast, efficient, less racemization.[1]Can cause guanidinylation of the N-terminus if used in excess.[1]
HATU/DIPEA>95< 0.5Very fast, highly effective for difficult couplings, low epimerization.[1]Higher cost.[1]

Table 2: Benzyl Ester Deprotection Methods

Deprotection MethodReagentsTypical Yield (%)Key Advantages
Catalytic HydrogenolysisH₂, Pd/C>90Mild, neutral conditions.[2]
Strong Acid CleavageHF, TFMSAHighSimultaneous side-chain deprotection in Boc/Bzl strategy.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in DCM.

  • Add TEA (2.2 eq) and stir until the solution becomes clear.

  • Add Boc₂O (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-Benzyl 3-aminopropanoate.

Protocol 2: Solution-Phase Peptide Coupling (EDC/HOBt Method)

This protocol details the coupling of N-Boc-Benzyl 3-aminopropanoate with a C-terminally protected α-amino acid (e.g., Glycine methyl ester hydrochloride) using EDC and HOBt.

Materials:

  • N-Boc-Benzyl 3-aminopropanoate (1.0 eq)

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride) (1.0 eq)[3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[3][4]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[3][4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq)[3][4]

  • Dry Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[3][4]

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)[4]

  • Brine (saturated NaCl aqueous solution)[4]

  • Anhydrous Na₂SO₄ or MgSO₄[3]

  • Silica gel for column chromatography

Procedure:

  • Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in dry DCM and add DIPEA or TEA (1.2 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.[3]

  • Carboxyl Activation: In a separate round-bottom flask under an inert atmosphere, dissolve N-Boc-Benzyl 3-aminopropanoate (1.0 eq) and HOBt (1.2 eq) in dry DCM. Cool the solution to 0 °C in an ice bath.[3]

  • Coupling Reaction: Add the neutralized amino acid ester solution from step 1 to the cooled solution from step 2. Add EDC·HCl (1.2 eq) to the reaction mixture in one portion. Add the remaining portion of DIPEA or TEA (1.0 eq).[3]

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.[1]

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.[1]

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the N-terminal Boc group to allow for further peptide chain elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected peptide, which can be used in the next coupling step.

Protocol 4: C-Terminal Benzyl Ester Deprotection by Catalytic Hydrogenolysis

This protocol details the final deprotection of the C-terminal benzyl ester to yield the free carboxylic acid of the β-peptide.

Materials:

  • Protected peptide with a C-terminal benzyl ester[4]

  • Palladium on carbon (10% Pd/C)[4]

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate, formic acid)[4]

  • Solvent (e.g., methanol, ethanol, DMF)[4]

  • Inert gas (e.g., nitrogen or argon)

  • Filtration aid (e.g., Celite)[4]

Procedure:

  • Dissolve the protected peptide in a suitable solvent in a reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • If using a hydrogen donor, add it to the reaction mixture. If using hydrogen gas, purge the vessel with H₂ and maintain a positive pressure (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected β-peptide.

Visualizations

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_coupling Step 2: Peptide Coupling cluster_deprotection Step 3: Deprotection A This compound B N-Boc-Benzyl 3-aminopropanoate A->B Boc₂O, Base D Protected Dipeptide B->D C Amino Acid Ester (C-protected) C->D EDC/HOBt E N-Deprotected Dipeptide D->E TFA/DCM F Final β-Peptide E->F H₂, Pd/C

Caption: General workflow for the synthesis of a β-dipeptide.

Coupling_Mechanism Boc_beta_Ala Boc-β-Ala-OH Active_Ester O-Acylisourea Intermediate Boc_beta_Ala->Active_Ester + EDC EDC EDC->Active_Ester HOBt HOBt HOBt_Ester HOBt Active Ester HOBt->HOBt_Ester Active_Ester->HOBt_Ester + HOBt Dipeptide Boc-β-Ala-AA-OR' HOBt_Ester->Dipeptide + Amino_Ester H₂N-AA-OR' Amino_Ester->Dipeptide

Caption: EDC/HOBt coupling reaction pathway.

References

Application Notes and Protocols for the Use of β-Amino Acid Linkers in the Macrocyclization of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of Benzyl 3-aminopropanoate in peptide macrocyclization. The following application notes and protocols are based on the well-established use of β-amino acids, such as β-alanine, as linkers in the head-to-tail macrocyclization of peptides, a structurally analogous and widely practiced technique.

Application Notes

Introduction to Peptide Macrocyclization

Macrocyclic peptides are a compelling class of molecules in drug discovery, bridging the gap between small molecules and larger biologics.[1] Their constrained cyclic structure often leads to enhanced metabolic stability, increased receptor affinity and selectivity, and improved membrane permeability compared to their linear counterparts.[2] Head-to-tail macrocyclization, the formation of an amide bond between the N- and C-termini of a linear peptide, is a common strategy to achieve this cyclic structure.[3]

Role of β-Amino Acid Linkers in Macrocyclization

While direct head-to-tail cyclization is common, the incorporation of linkers, such as β-amino acids, can be a strategic choice to introduce specific conformational constraints or to facilitate the cyclization of challenging sequences. β-amino acids, with their additional methylene group in the backbone, can influence the resulting macrocycle's conformation and proteolytic stability. The use of a linker can also help to overcome steric hindrance that might impede direct N- to C-terminal bond formation.

General Strategy for Head-to-Tail Macrocyclization

The synthesis of head-to-tail cyclic peptides typically involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is assembled on a solid support.

  • Cleavage from Resin: The peptide is cleaved from the resin, with or without side-chain protecting groups, depending on the cyclization strategy.

  • Solution-Phase Cyclization: The linear peptide is cyclized in solution under high dilution to favor intramolecular cyclization over intermolecular oligomerization.

Experimental Protocols

Protocol 1: Synthesis of a Linear Peptide Precursor using Fmoc-SPPS

This protocol outlines the manual synthesis of a generic linear peptide on a Rink Amide resin for subsequent solution-phase cyclization.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions.

Protocol 2: Solution-Phase Head-to-Tail Macrocyclization

This protocol describes the cyclization of the purified linear peptide in solution.

Materials:

  • Purified linear peptide

  • DMF

  • DCM

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar coupling reagent

  • HOBt

  • DIPEA

Procedure:

  • Preparation of Peptide Solution: Dissolve the purified linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve a low concentration (e.g., 0.1-1 mM). This high dilution is critical to minimize intermolecular reactions.

  • Addition of Coupling Reagents:

    • To the stirred peptide solution, add HOBt (2 eq.) and the coupling reagent (e.g., BOP, 2 eq.).

    • Adjust the pH of the solution to 8.5-9.0 by the dropwise addition of DIPEA.

  • Cyclization Reaction:

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS to observe the consumption of the linear peptide and the formation of the cyclic product.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

  • Purification of Cyclic Peptide:

    • Dissolve the crude cyclic peptide in a suitable solvent (e.g., DMF or DMSO).

    • Purify the cyclic peptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Data Presentation

Table 1: Representative Reagents and Conditions for Solution-Phase Macrocyclization

ParameterConditionPurpose
Peptide Concentration0.1 - 1 mMTo favor intramolecular cyclization and minimize oligomerization.
SolventDMF, DCM, or a mixtureTo dissolve the peptide and reagents.
Coupling ReagentHBTU, HATU, BOP, PyBOPTo activate the C-terminal carboxylic acid.
AdditiveHOBt, HOAtTo suppress racemization and improve coupling efficiency.
BaseDIPEA, N-methylmorpholineTo maintain a basic pH for the coupling reaction.
Reaction Time12 - 24 hoursTypical duration for complete cyclization.
TemperatureRoom TemperatureStandard condition for most cyclization reactions.

Table 2: Example Yields for Head-to-Tail Cyclization of a Model Pentapeptide

Linear Peptide SequenceCyclization Yield (%)Reference
H-Gly-Ala-Val-Leu-Gly-OH65Fictional Data
H-Pro-Gly-Ala-Val-Leu-OH78Fictional Data
H-Gly-D-Ala-Val-Leu-Gly-OH85Fictional Data
Note: Cyclization yields are highly sequence-dependent. The inclusion of turn-inducing residues like proline or D-amino acids can significantly improve yields.

Visualizations

Experimental Workflow for Peptide Macrocyclization

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_cyclization Solution-Phase Cyclization s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Repeat Cycle s3->s4 s4->s2 c1 Cleavage from Resin s4->c1 Final Deprotection c2 Precipitation c1->c2 c3 RP-HPLC Purification c2->c3 cy1 High Dilution c3->cy1 cy2 Add Coupling Reagents cy1->cy2 cy3 Reaction cy2->cy3 cy4 Purification cy3->cy4 end End cy4->end start Start start->s1

Caption: Workflow for peptide macrocyclization.

Logical Relationship in Head-to-Tail Cyclization

logical_relationship linear_peptide Linear Peptide N-terminus (Amine) C-terminus (Carboxylic Acid) cyclic_peptide Cyclic Peptide Amide Bond linear_peptide->cyclic_peptide Forms coupling_reagents Coupling Reagents (HBTU, BOP, etc.) coupling_reagents->cyclic_peptide Activates base Base (DIPEA) base->cyclic_peptide Catalyzes high_dilution High Dilution (Favors Intramolecular Reaction) high_dilution->cyclic_peptide Enables

Caption: Key factors in head-to-tail cyclization.

References

Application Notes and Protocols: Large-Scale Synthesis of Benzyl 3-aminopropanoate for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl 3-aminopropanoate, also known as the benzyl ester of β-alanine, is a valuable intermediate in various industrial chemical syntheses. Its structure incorporates a protected carboxylic acid (as a benzyl ester) and a free primary amine, making it a versatile building block. This compound finds potential applications in the synthesis of peptides, pharmaceuticals, and other complex organic molecules where the controlled introduction of a β-alanine moiety is required. The benzyl protecting group can be readily removed under mild hydrogenolysis conditions, a common strategy in multi-step synthesis.

This document provides detailed protocols for a two-stage process for the large-scale synthesis of this compound. The first stage describes the synthesis of the precursor, β-alanine, from acrylonitrile. The second stage details the direct Fischer-Speier esterification of β-alanine with benzyl alcohol to yield the target compound, which is isolated as a stable p-toluenesulfonate salt. This salt form enhances stability and simplifies handling and purification, making it well-suited for industrial applications.

Overall Synthesis Workflow

The industrial synthesis of this compound can be represented as a two-part process. The first part involves the production of the β-alanine precursor, followed by the esterification to the final product.

G cluster_0 Part 1: β-Alanine Synthesis cluster_1 Part 2: Esterification A Acrylonitrile & Ammonia B Ammonolysis to β-Aminopropionitrile A->B C Alkaline Hydrolysis B->C D Acid Neutralization & Isolation C->D E β-Alanine D->E F β-Alanine & Benzyl Alcohol E->F Precursor for Esterification G Fischer-Speier Esterification F->G H Precipitation G->H I Filtration & Drying H->I J This compound p-toluenesulfonate I->J

Caption: Overall workflow for the large-scale synthesis of this compound.

Part 1: Large-Scale Synthesis of β-Alanine

The industrial production of β-alanine commonly utilizes the ammonolysis of acrylonitrile followed by hydrolysis.[1] This method is cost-effective for large-scale manufacturing.

Experimental Protocol:

1. Ammonolysis of Acrylonitrile:

  • Charge a high-pressure reactor with aqueous ammonia.
  • Slowly feed acrylonitrile into the reactor while maintaining the temperature and pressure within the specified ranges to facilitate the formation of β-aminopropionitrile.
  • The reaction is typically exothermic and requires careful temperature control.

2. Hydrolysis of β-Aminopropionitrile:

  • Transfer the resulting β-aminopropionitrile solution to a suitable hydrolysis reactor.
  • Add a solution of sodium hydroxide (or another strong base) to the reactor.[1]
  • Heat the mixture to induce hydrolysis of the nitrile group to a carboxylate. This step also generates ammonia as a byproduct, which can be recovered.

3. Neutralization and Isolation:

  • After hydrolysis is complete, cool the reaction mixture.
  • Neutralize the mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 6.5-7.0. This step protonates the carboxylate and precipitates sodium sulfate (or the corresponding salt).
  • Filter the mixture to remove the inorganic salt byproduct.
  • Concentrate the filtrate under reduced pressure to induce crystallization of β-alanine.
  • Collect the crystalline β-alanine by filtration and dry under vacuum.

Data Presentation:

ParameterValue/RangeNotes
Reagents
Acrylonitrile1.0 eqStarting material
Aqueous AmmoniaExcessReagent and solvent
Sodium HydroxideStoichiometricFor hydrolysis
Sulfuric AcidAs requiredFor neutralization
Reaction Conditions
Ammonolysis Temperature50-100 °CDependent on pressure
Ammonolysis Pressure5-15 barHigh pressure is required
Hydrolysis Temperature80-120 °CTo drive the hydrolysis reaction
Expected Outcome
Yield85-95%Typical for industrial processes
Purity>98%After crystallization

Part 2: Large-Scale Synthesis of this compound p-toluenesulfonate

This stage employs a Fischer-Speier esterification, a robust and scalable method for producing esters. The product is isolated as a p-toluenesulfonate salt for improved stability and handling.[2]

Experimental Protocol:

1. Reaction Setup:

  • To a large-scale reaction vessel equipped with a mechanical stirrer, a heating mantle, and a Dean-Stark apparatus, add β-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.[2] Cyclohexane serves as an azeotropic agent to remove water.[2]

2. Esterification:

  • Heat the reaction mixture to reflux. Water generated during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.
  • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

3. Product Precipitation and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Add ethyl acetate to the cooled mixture to precipitate the product.[2] The volume of ethyl acetate should be sufficient for complete precipitation.
  • Stir the resulting slurry for at least 1 hour at room temperature to ensure complete crystallization.[2]

4. Filtration and Drying:

  • Collect the precipitated solid by filtration using a Nutsche filter-dryer or a similar large-scale filtration apparatus.
  • Wash the filter cake with ethyl acetate to remove residual benzyl alcohol and other impurities.[2]
  • Dry the solid under vacuum to a constant weight to yield this compound p-toluenesulfonate as a white crystalline solid.

Data Presentation:

ParameterValue/RangeNotes
Reagents
β-Alanine1.0 eqStarting amino acid
p-Toluenesulfonic acid monohydrate1.2 eqCatalyst and salt former[2]
Benzyl Alcohol5.0 eqReagent and solvent[2]
Cyclohexane~2 L per kg of β-alanineAzeotropic removal of water[2]
Ethyl AcetateAs requiredFor precipitation and washing[2]
Reaction Conditions
Reflux Temperature80-120 °CDependent on the solvent mixture
Reaction Time8-16 hoursUntil water formation ceases
Expected Outcome
Yield90-98%Based on β-alanine
Purity>99%After crystallization and washing
FormWhite crystalline solidp-Toluenesulfonate salt

Chemical Reaction Pathway

The chemical transformation from β-alanine to this compound p-toluenesulfonate is a direct esterification catalyzed by an acid, which also forms a salt with the product's amino group.

G cluster_main Fischer-Speier Esterification beta_alanine β-Alanine (H₂N-CH₂-CH₂-COOH) product This compound p-toluenesulfonate ([H₃N⁺-CH₂-CH₂-COOCH₂C₆H₅] [p-TsO⁻]) beta_alanine->product Reacts with benzyl_alcohol Benzyl Alcohol (C₆H₅CH₂OH) benzyl_alcohol->product Reacts with pts p-Toluenesulfonic Acid (p-TsOH) pts->product Catalyzes & Forms Salt water Water (H₂O) product->water Byproduct

Caption: Chemical reaction pathway for the synthesis of the target compound.

The described two-stage process provides a robust and scalable method for the industrial synthesis of this compound. The synthesis of β-alanine from acrylonitrile is a well-established industrial process, ensuring a reliable supply of the precursor. The subsequent Fischer-Speier esterification and isolation as a p-toluenesulfonate salt offer high yields, high purity, and a product form that is convenient for storage, handling, and downstream applications. These protocols are designed to be readily implemented in a large-scale manufacturing environment, providing a clear pathway to this valuable chemical intermediate for researchers and drug development professionals.

References

Application Notes and Protocols for the Enzymatic Resolution of Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral β-amino acids and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antiviral, antibiotic, and anticancer agents. Benzyl 3-aminopropanoate, a β-amino acid ester, is a valuable precursor for many of these compounds. The stereochemistry of the β-amino acid is often critical for the biological activity of the final drug molecule. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign method for obtaining enantiomerically pure forms of such compounds. This application note provides a detailed protocol for the kinetic resolution of racemic this compound using a lipase-catalyzed hydrolysis.

The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with an enzyme. In this case, a lipase will selectively hydrolyze one enantiomer of the benzyl ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the enantiopure ester from the enantiopure acid. Candida antarctica lipase B (CAL-B), particularly in its immobilized form (e.g., Novozym 435), is a versatile and robust biocatalyst widely used for such resolutions.[1][2]

Enzymatic Kinetic Resolution Pathway

The following diagram illustrates the kinetic resolution of racemic this compound. The lipase selectively catalyzes the hydrolysis of the (R)-enantiomer to (R)-3-aminopropanoic acid, leaving the (S)-Benzyl 3-aminopropanoate unreacted.

G racemate Racemic Benzyl 3-aminopropanoate ((R/S)-Ester) enzyme Immobilized Lipase (e.g., Novozym 435) racemate->enzyme Substrate s_ester (S)-Benzyl 3-aminopropanoate (Unreacted) enzyme->s_ester Slow or no reaction r_acid (R)-3-Aminopropanoic Acid (Product) enzyme->r_acid Fast reaction (Hydrolysis) water H₂O water->enzyme Nucleophile separation Separation s_ester->separation r_acid->separation s_ester_pure Enantiopure (S)-Ester separation->s_ester_pure r_acid_pure Enantiopure (R)-Acid separation->r_acid_pure

Caption: Kinetic resolution of racemic this compound.

Data from Analogous Reactions

While a specific protocol for this compound is not widely published, the following tables summarize results from the enzymatic resolution of structurally similar β-amino esters using lipases. This data provides a reasonable expectation for the performance of the proposed protocol.

Table 1: Lipase-Catalyzed Hydrolysis of Racemic β-Amino Carboxylic Ester Hydrochloride Salts [2]

Substrate (Fluorinated β-Amino Ester)EnzymeSolventTemp (°C)Time (h)Conversion (%)e.e. of Product (Acid) (%)e.e. of Unreacted Ester (%)
Ethyl 3-amino-3-(4-fluorophenyl)propanoateLipase PSIMiPr₂O452450>99>99
Ethyl 3-amino-3-(3-fluorophenyl)propanoateLipase PSIMiPr₂O452450>99>99
Ethyl 3-amino-3-(2-fluorophenyl)propanoateLipase PSIMiPr₂O454850>99>99

Note: Lipase PSIM is derived from Burkholderia cepacia.

Table 2: CAL-B-Catalyzed Enantioselective Hydrolysis of Hydroxy-Substituted β-Amino Esters [1]

SubstrateEnzymeSolventTemp (°C)Water (equiv.)e.e. of Unreacted Ester (%)
Hydroxy-substituted β-amino ester 1CAL-Bt-BuOMe600.5≥52
Hydroxy-substituted β-amino ester 2CAL-Bt-BuOMe600.5≥52

Experimental Protocol: Kinetic Resolution of this compound

This protocol is a proposed method based on established procedures for the enzymatic resolution of analogous β-amino esters.[1][2]

1. Materials and Reagents

  • Substrate: Racemic this compound

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)

  • Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (iPr₂O)

  • Nucleophile: Deionized water

  • Base (for work-up): 1 M Sodium bicarbonate (NaHCO₃) solution

  • Acid (for work-up): 1 M Hydrochloric acid (HCl)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or similar) for monitoring conversion and determining enantiomeric excess.

2. Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Analysis A Dissolve racemic ester in organic solvent B Add immobilized lipase (e.g., Novozym 435) A->B C Add H₂O (0.5-1.0 equiv.) B->C D Incubate with stirring at controlled temperature C->D E Monitor reaction by chiral HPLC D->E F Stop reaction at ~50% conversion E->F G Filter to remove enzyme F->G H Extract with aq. NaHCO₃ to separate the acid product G->H I Isolate unreacted ester from organic phase H->I J Acidify aqueous phase and extract acid product H->J K Analyze enantiomeric excess (e.e.) of ester and acid by chiral HPLC I->K J->K L Characterize products K->L

Caption: General workflow for enzymatic kinetic resolution.

3. Detailed Procedure

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve racemic this compound in the chosen organic solvent (e.g., MTBE) to a concentration of 10-50 mg/mL.

    • Add the immobilized lipase (Novozym 435) to the solution. A typical enzyme loading is 10-50% by weight relative to the substrate.

    • Add deionized water (0.5 to 1.0 molar equivalents with respect to the substrate).

    • Stir the suspension at a constant temperature, typically between 30-60°C.

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Filter the aliquot to remove the enzyme.

    • Analyze the filtrate by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining ester and the formed acid.

    • The reaction should be stopped when the conversion reaches approximately 50% to achieve the highest possible enantiomeric excess for both the product and the unreacted substrate.

  • Work-up and Isolation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • Transfer the filtrate to a separatory funnel.

    • Extract the organic solution with 1 M NaHCO₃ solution. The (R)-3-aminopropanoic acid will move into the aqueous basic layer as its sodium salt, while the unreacted (S)-Benzyl 3-aminopropanoate remains in the organic layer.

    • Separate the two layers.

  • Isolation of (S)-Benzyl 3-aminopropanoate:

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched (S)-Benzyl 3-aminopropanoate.

  • Isolation of (R)-3-Aminopropanoic Acid:

    • Cool the aqueous layer in an ice bath.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

    • Extract the resulting aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-aminopropanoic acid.

  • Analysis:

    • Determine the final yield and confirm the chemical identity of the isolated products.

    • Measure the enantiomeric excess of both the final ester and acid products by chiral HPLC to confirm the success of the resolution.

Disclaimer: This document provides a proposed protocol based on scientific literature for similar compounds. Researchers should perform their own optimization of reaction conditions (e.g., temperature, solvent, enzyme loading, and reaction time) to achieve the best results for this specific substrate.

References

Troubleshooting & Optimization

common side reactions in the synthesis of Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-aminopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the direct Fischer-Speier esterification of β-alanine with benzyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and often involves the azeotropic removal of water to drive the reaction to completion.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • Diketopiperazine Formation: Intermolecular condensation of two molecules of this compound to form a cyclic dipeptide.

  • Polymerization/Self-Condensation: Formation of linear oligomers or polymers through intermolecular amide bond formation.

  • N-benzylation: Alkylation of the primary amine of β-alanine or the product by benzyl alcohol.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (β-alanine) and the appearance of the product spot (this compound) can be visualized. It is advisable to use a suitable staining agent, such as ninhydrin, to visualize the amino group-containing compounds.

Q4: Is β-alanine the only starting material for this synthesis?

A4: While β-alanine is the most direct precursor, other starting materials could include β-alanine derivatives where the amino group is protected, followed by a deprotection step after esterification. However, the direct esterification of β-alanine is often preferred for its simplicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient water removal.Ensure the Dean-Stark apparatus is functioning correctly and that a suitable azeotroping solvent (e.g., toluene or cyclohexane) is used at the appropriate reflux temperature.
Suboptimal catalyst concentration.Use a catalytic amount of a strong acid like p-toluenesulfonic acid (typically 0.05-0.1 equivalents).
Reaction time is too short.Monitor the reaction by TLC and continue until the starting material is consumed.
Presence of a High Molecular Weight, Insoluble Material Polymerization of the product.Reduce the reaction temperature and time. Consider using a higher dilution of reactants.
Identification of a Cyclic Byproduct Diketopiperazine formation.[1][2][3][4][5]Lower the reaction temperature and avoid prolonged heating after the esterification is complete. Prompt work-up of the reaction mixture is recommended.
Product is a Mixture of this compound and N-benzyl-3-aminopropanoate N-benzylation of the amino group by benzyl alcohol.Use a moderate excess of benzyl alcohol instead of a large excess. Optimize the reaction temperature and time to favor esterification over N-alkylation.
Difficulty in Product Isolation and Purification The product may be an oil or a salt, depending on the work-up.If p-toluenesulfonic acid is used as a catalyst, the product can be isolated as the tosylate salt, which is often a crystalline solid and easier to handle.[6] Neutralization of the reaction mixture followed by extraction can yield the free amine, which may require chromatographic purification.

Experimental Protocols

Key Experiment: Fischer Esterification of β-Alanine with Benzyl Alcohol

This protocol is adapted from established procedures for the synthesis of amino acid benzyl esters.[1][6]

Materials:

  • β-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene or Cyclohexane (as azeotroping solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add β-alanine (1.0 eq), benzyl alcohol (3.0-5.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and toluene (or cyclohexane) to make a stirrable slurry.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the Dean-Stark trap (typically 4-6 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up Option A (Isolation as the free ester):

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Work-up Option B (Isolation as the p-toluenesulfonate salt):

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • If crystallization does not occur, add a co-solvent like ethyl acetate or diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash with a cold solvent mixture (e.g., toluene/ethyl acetate), and dry under vacuum to yield this compound p-toluenesulfonate.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction check_water Check for complete water removal (Dean-Stark trap) improve_water_removal Ensure efficient azeotropic distillation check_water->improve_water_removal check_catalyst Verify catalyst concentration (0.05-0.1 eq p-TsOH) optimize_catalyst Optimize catalyst loading check_catalyst->optimize_catalyst check_time Confirm sufficient reaction time (TLC monitoring) increase_time Increase reflux time check_time->increase_time incomplete_reaction->check_water Yes incomplete_reaction->check_catalyst Yes incomplete_reaction->check_time Yes side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No analyze_byproducts Analyze byproducts (NMR, MS) side_reactions->analyze_byproducts Yes adjust_conditions Adjust conditions to minimize side reactions (e.g., lower temperature, shorter time) analyze_byproducts->adjust_conditions

Caption: Troubleshooting workflow for low yield.

Signaling Pathway of this compound Synthesis and Side Reactions

Synthesis_Pathway cluster_main Main Reaction: Fischer Esterification cluster_side Common Side Reactions beta_alanine β-Alanine intermediate Protonated Carbonyl Intermediate beta_alanine->intermediate + H+ n_benzylated N-Benzyl-3-aminopropanoate Benzyl Ester beta_alanine->n_benzylated + Benzyl Alcohol (N-alkylation) benzyl_alcohol Benzyl Alcohol benzyl_alcohol->intermediate product This compound intermediate->product - H+ water Water intermediate->water - H+ diketopiperazine Diketopiperazine Derivative product->diketopiperazine Intermolecular Condensation (Heat) polymer Poly(β-alanine) Oligomer/Polymer product->polymer Self-Condensation

Caption: Synthesis and side reaction pathways.

References

purification of Benzyl 3-aminopropanoate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Benzyl 3-aminopropanoate from unreacted starting materials, primarily benzyl alcohol and β-alanine (3-aminopropanoic acid).

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I need to remove after the synthesis of this compound?

The primary impurities are the unreacted starting materials: benzyl alcohol and β-alanine. Depending on the reaction conditions, side products such as dibenzyl ether or self-condensation products of the amino ester could also be present in minor amounts.

Q2: What is the most effective initial purification step?

An acid-base extraction is a highly effective initial step to separate the amphoteric product from the neutral benzyl alcohol and the acidic β-alanine.[1][2][3] This method leverages the different solubility of the compounds in aqueous and organic phases depending on the pH.

Q3: My compound seems to be degrading during silica gel column chromatography. What can I do?

Some amino acid esters can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4] To mitigate this, you can either use a less acidic stationary phase like neutral or basic alumina, or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[5][6][7]

Q4: I'm having trouble getting my this compound to crystallize. What are some good solvent systems to try for recrystallization?

For esters, common and effective solvent systems for recrystallization often involve a polar solvent in which the compound is soluble when hot and a non-polar solvent in which it is less soluble.[8] Good starting points for this compound would be mixtures like ethyl acetate/hexanes, ethanol/water, or dichloromethane/hexanes.[8] It is crucial to use the minimum amount of hot solvent to dissolve the compound for efficient crystallization upon cooling.

Q5: How can I monitor the purity of my fractions during column chromatography?

Thin-layer chromatography (TLC) is the most common and convenient method to monitor the separation.[9] By spotting the crude mixture, the collected fractions, and a co-spot on a TLC plate, you can identify which fractions contain the purified product and which still contain impurities. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Acid-Base Extraction
  • Potential Cause: Incomplete extraction or precipitation of the product. The pH of the aqueous phase during the extraction and neutralization steps is critical.

  • Solution:

    • Ensure the pH is distinctly acidic (pH ~2) when extracting the amine functionality into the aqueous phase and distinctly basic (pH ~9-10) when extracting the carboxylic acid impurity.

    • When neutralizing the aqueous layer to precipitate the product, adjust the pH carefully to the isoelectric point of this compound. Overshooting the pH can lead to the formation of the soluble salt again.

    • Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.

Issue 2: Oiling Out During Recrystallization
  • Potential Cause: The solvent system is not ideal, or the solution is being cooled too rapidly. Oiling out occurs when the compound comes out of solution as a liquid instead of a solid crystal.

  • Solution:

    • Try a different solvent pair. If the compound is too soluble, add more of the "poor" solvent. If it's not soluble enough, add more of the "good" solvent.

    • Ensure the solution cools slowly. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.

    • Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

Issue 3: Poor Separation During Column Chromatography
  • Potential Cause: The chosen solvent system (eluent) has either too high or too low polarity. Overloading the column with the crude product is also a common issue.

  • Solution:

    • Optimize the solvent system using TLC. A good starting point is a solvent mixture that gives the desired product an Rf value of 0.2-0.4.[6][10]

    • For this compound, a gradient elution starting with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes) can effectively separate the product from less polar impurities like benzyl alcohol and more polar impurities.

    • Ensure the amount of crude product loaded is appropriate for the size of the column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.

Data Presentation

The following table summarizes the expected, albeit estimated, quantitative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions. Esterification reaction yields are often not quantitative due to equilibrium limitations.[11][12]

Purification StepTypical Yield Range (%)Expected Purity (%)Key Parameters to Control
Crude Reaction Mixture 60 - 8050 - 70Reaction time, temperature, catalyst
Acid-Base Extraction 80 - 95 (of the ester in the crude)85 - 95pH control, number of extractions
Recrystallization 70 - 90 (of the extracted product)> 98Solvent choice, cooling rate
Flash Column Chromatography 75 - 90 (of the extracted product)> 99Stationary phase, eluent system, loading

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).

  • Acidic Wash (to remove unreacted β-alanine): Transfer the organic solution to a separatory funnel and wash with a 1M HCl solution. The basic amine of the product will be protonated and move to the aqueous layer. The acidic β-alanine will remain in the aqueous layer, while the neutral benzyl alcohol will stay in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a 2M NaOH solution until the pH is approximately 8-9. This will deprotonate the amine, making the product less water-soluble. Extract the product back into an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh). If compound stability is a concern, use neutral alumina or pre-treat the silica gel with a triethylamine-containing solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column for better separation.

  • Elution: Start with a non-polar eluent system, such as 5-10% ethyl acetate in hexanes, to elute the non-polar impurities like benzyl alcohol.

  • Gradient Elution: Gradually increase the polarity of the eluent, for example, to 20-50% ethyl acetate in hexanes, to elute the this compound.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

Mandatory Visualization

Purification_Workflow cluster_start Starting Point cluster_extraction Initial Purification cluster_final_purification Final Purification (Choose One) cluster_end Final Product Crude Crude Reaction Mixture (Product, Benzyl Alcohol, β-Alanine) Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Column Flash Column Chromatography Extraction->Column Pure_Product Pure Benzyl 3-aminopropanoate Recrystallization->Pure_Product Column->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Impure_Product Impure Product After Initial Purification Check_TLC Analyze by TLC Impure_Product->Check_TLC Multiple_Spots Multiple Spots Visible? Check_TLC->Multiple_Spots Column_Chromatography Perform Flash Column Chromatography Multiple_Spots->Column_Chromatography Yes Recrystallize Attempt Recrystallization Multiple_Spots->Recrystallize No (Single major spot) Streaking Streaking or Tailing? Check_Stability Check Compound Stability on Silica Streaking->Check_Stability Yes Pure Pure Product Streaking->Pure No Column_Chromatography->Streaking Adjust_Solvent Adjust Recrystallization Solvent System Recrystallize->Adjust_Solvent Oiling out/ No Crystals Recrystallize->Pure Successful Adjust_Solvent->Recrystallize Change_Stationary_Phase Use Neutral Alumina or Deactivated Silica Check_Stability->Change_Stationary_Phase Change_Stationary_Phase->Column_Chromatography

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Optimizing Coupling Reactions for Benzyl 3-aminopropanoate in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the utilization of Benzyl 3-aminopropanoate in Solid-Phase Peptide Synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with the incorporation of this β-amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with coupling this compound in SPPS?

A1: this compound, as a β-amino acid, can present several challenges in SPPS. These include potentially slower reaction kinetics compared to α-amino acids due to different steric environments and the possibility of forming stable secondary structures in the growing peptide chain, which can lead to aggregation.[1] Additionally, like other amino acids with bulky protecting groups, steric hindrance can impede efficient coupling.

Q2: Can peptide aggregation be an issue when incorporating this compound?

A2: Yes, peptide aggregation is a significant concern in SPPS, particularly with sequences that have a tendency to form secondary structures like β-sheets.[2] The incorporation of β-amino acids can influence the conformational properties of the peptide, potentially promoting aggregation.[3] Signs of aggregation include poor resin swelling, incomplete or slow reactions, and physical clumping of the resin.[1]

Q3: Are there any specific side reactions to be aware of when using this compound?

A3: While specific side reactions for this compound are not extensively documented, general side reactions in SPPS should be considered. These can include deletion sequence formation due to incomplete coupling and potential side reactions related to the benzyl ester protecting group, though this is generally stable under standard Fmoc-SPPS conditions.[4][5] Monitoring for unexpected masses by mass spectrometry is crucial.

Q4: Is microwave-assisted SPPS beneficial for coupling this compound?

A4: Microwave irradiation can be advantageous for difficult couplings as it can accelerate reaction times and improve coupling efficiency. This method could be particularly useful for overcoming the potentially slower kinetics of β-amino acid incorporation. However, careful temperature control is necessary to prevent side reactions.

Troubleshooting Guide

Symptom / Issue Possible Cause Recommended Solution
Low Coupling Efficiency (Positive Kaiser Test) 1. Steric Hindrance: The bulkiness of the benzyl group and the β-amino acid structure can physically block the reaction. 2. Peptide Aggregation: The growing peptide chain is self-associating, preventing access of reagents to the reactive sites.[1] 3. Suboptimal Activation: The coupling reagent may not be sufficiently reactive for this specific amino acid.1. Optimize Coupling Reagents: Switch to a more potent activating agent such as HATU, HBTU, or COMU.[6] 2. Double Coupling: Perform the coupling reaction twice with fresh reagents before proceeding to the next deprotection step.[7] 3. Increase Reaction Time: Extend the coupling time to 2-4 hours, or even overnight for very difficult couplings. 4. Use Chaotropic Agents: In cases of suspected aggregation, wash the resin with a solution of a chaotropic salt like LiCl in DMF prior to coupling.[7]
Formation of Deletion Sequences Incomplete Coupling: A fraction of the peptide chains did not have this compound added, leading to a peptide missing this residue.Improve Coupling Efficiency: Implement the solutions for "Low Coupling Efficiency". Capping: After the first coupling attempt, "cap" any unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. This will result in truncated peptides which are easier to separate from the target peptide than deletion sequences.
Poor Resin Swelling Peptide Aggregation: The peptide chains are collapsing on the resin, preventing solvent penetration.[1]Change Solvent System: Use a more effective solvent for disrupting secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP 1:1:1).[7]
Difficulty in Subsequent Couplings Conformational Changes: The incorporation of the β-amino acid may have induced a difficult secondary structure in the peptide.Incorporate Structure-Disrupting Elements: If the sequence allows, consider incorporating pseudoproline dipeptides or other structure-breaking derivatives in the vicinity of the β-amino acid.

Quantitative Data Summary

Table 1: Recommended Coupling Reagents and Conditions for this compound

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeNotes
DIC/HOBt 1:1:2 (DIPEA)5-10 min2-4 hA standard, cost-effective option. May require longer coupling times or double coupling for this compound.
HBTU/DIPEA 1:0.9:22 min30-60 minA more reactive option than DIC/HOBt, suitable for many sequences.
HATU/DIPEA 1:0.9:21-2 min20-45 minHighly recommended for difficult couplings due to its high reactivity and low racemization potential.[6][8]
COMU/DIPEA 1:0.9:21-2 min20-45 minA third-generation uronium salt with high reactivity, often used for sterically hindered amino acids.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Benzyl-3-aminopropanoate using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Benzyl-3-aminopropanoate (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to Protocol 2.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

Protocol 2: Optimized Double Coupling for Incomplete Reactions
  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Monitoring: If the Kaiser test after the first coupling is positive, indicating incomplete reaction, proceed with the following steps.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Benzyl-3-aminopropanoate as described in step 4 of Protocol 1 and add it to the resin. Agitate for another 1-2 hours.

  • Final Monitoring: Perform a second Kaiser test. If the test is negative, proceed with the final washing steps. If it remains positive, consider capping the unreacted amines with acetic anhydride.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

Visualizations

SPPS_Workflow start Start: Deprotected Peptide-Resin pre_activation Pre-activation: Fmoc-Benzyl-3-aminopropanoate + HATU/DIPEA in DMF start->pre_activation coupling Coupling: Add activated amino acid to resin (1-2 h) pre_activation->coupling wash1 Wash: DMF coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test wash2 Wash: DMF, DCM, DMF kaiser_test->wash2 Negative double_couple Incomplete Coupling: Perform Double Coupling (Protocol 2) kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_couple->wash2 After 2nd attempt Troubleshooting_Logic issue issue cause cause solution solution start Positive Kaiser Test (Incomplete Coupling) check_aggregation Check for signs of peptide aggregation? start->check_aggregation aggregation_cause Cause: Peptide Aggregation check_aggregation->aggregation_cause Yes steric_hindrance Possible Cause: Steric Hindrance / Low Reactivity check_aggregation->steric_hindrance No aggregation_yes Yes aggregation_solution Solution: - Use NMP or 'Magic Mixture' - Wash with LiCl/DMF aggregation_cause->aggregation_solution aggregation_no No solution1 Solution 1: Switch to HATU/COMU steric_hindrance->solution1 solution2 Solution 2: Perform Double Coupling steric_hindrance->solution2 solution3 Solution 3: Extend Coupling Time steric_hindrance->solution3

References

troubleshooting guide for low yield in Benzyl 3-aminopropanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering low yields in the synthesis of Benzyl 3-aminopropanoate. The following sections address common issues in a question-and-answer format, offering detailed protocols and strategies for reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low when synthesizing this compound via Fischer esterification. What are the primary causes?

Low yields in the Fischer esterification of 3-aminopropanoic acid with benzyl alcohol are often attributed to several factors:

  • Incomplete Reaction: The equilibrium nature of Fischer esterification can limit the conversion to the desired ester. Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants.[1]

  • Side Reactions: The presence of the amino group can lead to side reactions. For instance, intermolecular amide formation to produce oligomers or polymers can compete with the desired esterification.

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient catalyst, or an inappropriate molar ratio of reactants can all contribute to reduced yields.[1][2]

  • Product Degradation: Prolonged reaction times or high temperatures, especially in the presence of a strong acid catalyst, can lead to the degradation of the starting material or the product. For amino acid derivatives, racemization can also be a concern at elevated temperatures.[3]

  • Inefficient Water Removal: Failure to effectively remove water from the reaction mixture will prevent the equilibrium from shifting towards the product side, thus limiting the yield.[3]

Q2: I observe the formation of a significant amount of white, insoluble material in my reaction flask. What is this byproduct and how can I prevent its formation?

The white, insoluble material is likely a polyamide formed through the self-condensation of 3-aminopropanoic acid or the product, this compound. This side reaction is competitive with the desired esterification.

Preventative Measures:

  • Protection of the Amino Group: The most effective way to prevent polyamide formation is to protect the amino group of 3-aminopropanoic acid before esterification. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Use of an Acid Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, protonates the carboxylic acid, making it more electrophilic and favoring the esterification reaction over amidation.[4][5]

  • Control of Reaction Temperature: Lowering the reaction temperature can help to disfavor the amidation reaction, which typically has a higher activation energy than esterification.

Q3: How can I effectively remove water during the reaction to drive the equilibrium towards the product?

Effective water removal is crucial for achieving high yields in Fischer esterification.[3] Common laboratory techniques include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a highly effective method.[3] The water is continuously removed from the reaction mixture as it is formed.

  • Use of a Dehydrating Agent: While less common for this specific reaction, molecular sieves can be added to the reaction mixture to adsorb water. However, their effectiveness can be limited, and they can complicate the workup.

  • Reaction under Reduced Pressure: Performing the reaction under reduced pressure can facilitate the removal of water by lowering its boiling point.[4][5]

Q4: What are the optimal reaction conditions for the Fischer esterification of 3-aminopropanoic acid with benzyl alcohol?

Optimizing reaction conditions is key to maximizing the yield of this compound. The following table summarizes the impact of various parameters on the reaction yield based on general principles of esterification.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Catalyst None< 10p-TsOH (0.1 eq)60-70An acid catalyst is required to protonate the carboxylic acid, increasing its electrophilicity.[1]
Temperature 80 °C45-55110 °C (refluxing toluene)65-75Higher temperatures increase the reaction rate and facilitate azeotropic water removal.[1] However, excessively high temperatures can lead to degradation.[3]
Reactant Ratio (Benzyl Alcohol:Amino Acid) 1:150-603:170-80Using an excess of benzyl alcohol can shift the equilibrium towards the product side.
Water Removal None< 20Dean-Stark Trap70-80Continuous removal of water is critical to drive the reaction to completion.[3]

Experimental Protocols

Protocol 1: Direct Fischer Esterification of 3-Aminopropanoic Acid

This protocol describes the direct esterification of 3-aminopropanoic acid with benzyl alcohol using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • 3-Aminopropanoic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopropanoic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (approximately 2-3 mL per mmol of amino acid).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification via an Intermediate Acid Chloride

This two-step protocol involves the protection of the amino group, conversion of the carboxylic acid to an acid chloride, and subsequent reaction with benzyl alcohol. This method avoids the equilibrium limitations of the Fischer esterification and minimizes side reactions.

Step 1: N-Protection of 3-Aminopropanoic Acid

(This example uses a Boc protecting group)

  • Dissolve 3-aminopropanoic acid in a mixture of 1,4-dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the N-Boc-3-aminopropanoic acid with an organic solvent.

  • Dry and concentrate the organic layer to obtain the protected amino acid.

Step 2: Esterification

  • Dissolve the N-Boc-3-aminopropanoic acid in an anhydrous solvent like dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride dropwise at 0 °C to form the acid chloride.

  • After the formation of the acid chloride is complete, add benzyl alcohol and a non-nucleophilic base like triethylamine.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • The Boc protecting group can be removed with an acid such as trifluoroacetic acid (TFA) to yield the final product.

  • Purify the product by column chromatography.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting low yields and the key reaction pathways.

Troubleshooting_Workflow start Low Yield of Benzyl 3-aminopropanoate check_reaction Reaction Monitoring (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains byproducts Significant Byproducts Observed check_reaction->byproducts New spots on TLC no_product No Desired Product check_reaction->no_product No product spot optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Increase Catalyst Loading incomplete->optimize_conditions Yes water_removal Improve Water Removal: - Check Dean-Stark setup - Use fresh solvent incomplete->water_removal Yes identify_byproduct Identify Byproduct (NMR, MS) byproducts->identify_byproduct Yes reagent_quality Check Reagent Quality: - Purity of starting materials - Catalyst activity no_product->reagent_quality Yes polyamide Polyamide Formation identify_byproduct->polyamide other_side_reactions Other Side Reactions identify_byproduct->other_side_reactions protect_amine Protect Amino Group (Boc, Cbz) polyamide->protect_amine Solution adjust_conditions Adjust Conditions: - Lower Temperature - Use milder catalyst other_side_reactions->adjust_conditions Solution

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Reaction_Pathways cluster_reactants Reactants cluster_desired Desired Reaction cluster_side Side Reaction 3-Aminopropanoic Acid 3-Aminopropanoic Acid This compound This compound 3-Aminopropanoic Acid->this compound + Benzyl Alcohol (Esterification) Polyamide Polyamide 3-Aminopropanoic Acid->Polyamide Self-condensation (Amidation) Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound

References

prevention of racemization of Benzyl 3-aminopropanoate during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization of Benzyl 3-aminopropanoate during the activation of its carboxylic acid for subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a racemic mixture) from a single, pure enantiomer. During the activation of the carboxylic acid of this compound, the chiral center at the β-carbon can become susceptible to epimerization. This loss of stereochemical integrity is a significant concern in drug development and peptide synthesis, as different enantiomers can have vastly different biological activities and toxicities.

Q2: What are the primary chemical mechanisms that lead to racemization during the activation of amino acids?

A2: There are two main pathways for racemization during the activation of amino acids for peptide bond formation[1][2][3]:

  • Direct Enolization/β-Elimination Pathway: A base present in the reaction mixture can directly abstract the proton at the β-carbon (for β-amino acids), forming a planar enolate intermediate. Subsequent protonation can occur from either face, leading to a mixture of enantiomers.

  • Azlactone (Oxazolone) Formation (more relevant for α-amino acids): The activated carboxyl group can cyclize to form a planar oxazolone intermediate. Tautomerization of this intermediate leads to a loss of stereochemical information at the chiral center. While less direct for β-amino acids, related cyclization pathways can still contribute to racemization.

Q3: Which factors in my experimental setup can influence the extent of racemization?

A3: Several factors can significantly impact the degree of racemization[1][2]:

  • Coupling Reagents: The choice of activating agent is critical. Some reagents are inherently more prone to causing racemization than others.

  • Additives: The use of racemization-suppressing additives is a common and effective strategy.

  • Base: The type and concentration of the base used can promote racemization.

  • Solvent: The polarity of the solvent can influence the rates of both the desired coupling reaction and the undesired racemization.

  • Temperature: Higher reaction temperatures generally accelerate the rate of racemization.

Troubleshooting Guide

Problem: I am observing significant racemization of my this compound after the activation and coupling step.

Here are potential causes and recommended solutions to troubleshoot this issue:

Potential Cause Recommended Solutions
Inappropriate Coupling Reagent Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) used without an additive are known to cause significant racemization. Solution: Always use carbodiimides in the presence of a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[1] Consider switching to a phosphonium-based (e.g., PyBOP) or a uronium-based (e.g., HBTU, HATU) coupling reagent, which are generally associated with lower levels of racemization.[4]
Suboptimal Additive The effectiveness of racemization suppression can vary between different additives. Solution: While HOBt is effective, HOAt and Oxyma have been shown to be superior in suppressing racemization in many cases.[2]
Strong or Sterically Unhindered Base Bases like triethylamine (TEA) can readily abstract the β-proton, leading to racemization. Solution: Use a bulkier and/or weaker base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). In particularly sensitive cases, the use of a very hindered base like 2,4,6-collidine may be beneficial.[2]
High Reaction Temperature Elevated temperatures increase the rate of racemization. Solution: Perform the activation and coupling reactions at a lower temperature, such as 0 °C or even -15 °C, if the reaction kinetics allow.[1]
Prolonged Activation Time The longer the activated species is present before reacting with the amine component, the greater the opportunity for racemization. Solution: Consider a pre-activation step where the carboxylic acid, coupling reagent, and additive are mixed for a short period (e.g., 1-5 minutes) before the addition of the amine component. This can minimize the lifetime of the activated intermediate in the absence of the nucleophile.[1]
Solvent Effects Polar aprotic solvents like Dimethylformamide (DMF) are common but can sometimes promote racemization. Solution: If feasible, explore less polar solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF), which may reduce the extent of racemization.

Quantitative Data on Racemization

Table 1: Influence of Coupling Reagents and Additives on Racemization of Fmoc-L-Cys(Trt)-OH

Coupling ReagentAdditiveBaseL/D Ratio
DICOxymaDIEA99.9 / 0.1
HATU-DIEA98.8 / 1.2
HBTU-DIEA98.6 / 1.4
PyBOP-DIEA98.3 / 1.7
DICHOBtDIEA97.5 / 2.5
DIC-DIEA92.1 / 7.9

Data adapted from a study on α-amino acids and is intended to be illustrative.[5]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Activation and Coupling

This protocol provides a general method for activating this compound and coupling it to an amine with minimal racemization.

  • Preparation:

    • Dissolve this compound (1 equivalent) and a racemization-suppressing additive (e.g., Oxyma, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add the coupling reagent (e.g., DIC, 1.1 equivalents) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 5-10 minutes (pre-activation).

  • Coupling:

    • Add the amine component (1 equivalent) and a suitable base (e.g., DIEA, 1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Follow standard procedures for quenching the reaction, extraction, and purification of the final product.

Protocol 2: Analysis of Racemization by Chiral HPLC

To quantify the extent of racemization, the final coupled product can be analyzed by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Sample Preparation:

    • Prepare a dilute solution of the purified product in a suitable mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral column suitable for separating the enantiomers of your product (e.g., a polysaccharide-based chiral stationary phase).

    • Mobile Phase: An appropriate mixture of solvents (e.g., hexane/isopropanol or an aqueous buffer with an organic modifier).

    • Flow Rate: A typical flow rate for analytical HPLC (e.g., 1.0 mL/min).

    • Detection: UV detection at a wavelength where the product absorbs.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should appear as separate peaks.

    • Calculate the percentage of each enantiomer by integrating the respective peak areas. The enantiomeric excess (% ee) can be determined from this data.

Visualizations

Racemization_Pathways cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathways cluster_coupling Desired Reaction Amino_Acid This compound Activated_Intermediate Activated Intermediate Amino_Acid->Activated_Intermediate Coupling Reagent Planar_Intermediate Planar Intermediate (e.g., Enolate) Activated_Intermediate->Planar_Intermediate Base Coupled_Product Desired Coupled Product (Enantiopure) Activated_Intermediate->Coupled_Product Amine Nucleophile Racemic_Mixture Racemic Mixture Planar_Intermediate->Racemic_Mixture Protonation

Caption: Mechanisms of racemization during carboxylic acid activation.

Troubleshooting_Workflow Start Racemization Observed Check_Reagents Review Coupling Reagent and Additives Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Base) Check_Reagents->Check_Conditions If using DIC/DCC, add Oxyma/HOAt. Consider HBTU/HATU. Optimize_Protocol Optimize Protocol (Pre-activation, Solvent) Check_Conditions->Optimize_Protocol Lower Temp to 0°C. Use DIEA/NMM instead of TEA. End Racemization Minimized Optimize_Protocol->End Implement pre-activation. Test less polar solvent.

Caption: Troubleshooting workflow for minimizing racemization.

References

strategies to avoid diketopiperazine formation with Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl 3-aminopropanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize diketopiperazine formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation in the context of this compound?

A1: Diketopiperazine (DKP) formation is a common side reaction involving β-amino esters like this compound. It is an intermolecular cyclization reaction where two molecules of the amino ester react with each other. The amino group of one molecule attacks the ester carbonyl group of another, leading to the formation of a stable, six-membered cyclic diamide, 3,6-disubstituted-2,5-diketopiperazine, and the release of two molecules of benzyl alcohol. This dimerization is often promoted by heat and the presence of a base.

Q2: Why is DKP formation a significant problem in my experiments?

A2: DKP formation is problematic for several reasons:

  • Yield Reduction: It consumes the starting material, leading to a significant reduction in the yield of the desired product.

  • Purification Complexity: The DKP byproduct has a similar polarity to the desired peptide product, which can make chromatographic purification difficult and time-consuming.

  • Reaction Failure: In multi-step syntheses, the formation of this stable byproduct can stall or completely halt the intended reaction pathway.

Q3: What are the primary factors that promote DKP formation with this compound?

A3: Several experimental conditions can accelerate the rate of DKP formation:

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the cyclization reaction.[1]

  • Presence of Base: Both organic and inorganic bases can deprotonate the amino group, increasing its nucleophilicity and catalyzing the attack on the ester carbonyl.[2]

  • High Concentration: Increased concentration of the amino ester in solution favors the intermolecular reaction pathway.

  • Prolonged Reaction/Storage Time: Leaving the unprotected amino ester in solution for extended periods, especially under basic or heated conditions, increases the likelihood of DKP formation.

  • Solvent Polarity: The choice of solvent can influence reaction rates, although the specific effects can be complex.

Troubleshooting Guide

Symptom / Issue Potential Cause Recommended Solution(s)
Low yield of desired product and a major, unexpected byproduct. High probability of DKP formation.1. Confirm Identity: Analyze the byproduct by LC-MS. The DKP from this compound will have an M+H+ of 291.34 g/mol . 2. Optimize Temperature: Perform the subsequent coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to slow the rate of DKP formation. 3. Change Base: If a strong base is used (e.g., DBU, DIPEA), switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
Difficulty purifying the final product; byproduct co-elutes. DKP byproduct has similar polarity to the target molecule.1. Prevent Formation: The most effective strategy is to prevent the formation of the DKP in the first place by optimizing reaction conditions (see above). 2. Optimize Chromatography: Try alternative solvent systems or use a different stationary phase (e.g., a chiral column if applicable) for better separation.
Inconsistent reaction outcomes, especially on larger scales. Localized concentration or temperature "hot spots" may be promoting the side reaction.1. Ensure Efficient Stirring: Use appropriate stirring methods to maintain a homogenous reaction mixture. 2. Controlled Addition: Add the this compound slowly to the reaction mixture to avoid high local concentrations. If it is being deprotected in situ, ensure the subsequent reagent is added promptly.

Prevention Strategies & Experimental Protocols

The most effective strategy to prevent DKP formation is to avoid having the free, unprotected amino ester in solution for extended periods. This is typically achieved by using an N-terminal protecting group.

Key Prevention Strategies
Strategy Description Advantages Considerations
N-Terminal Protection Temporarily block the amine with a protecting group (e.g., Boc, Fmoc, Cbz). The amine is deprotected immediately before the coupling step.[4]Highly effective at preventing DKP formation. Allows for safe storage and handling.Requires additional synthesis steps for protection and deprotection.
Low-Temperature Coupling Conduct the coupling reaction at reduced temperatures (0 °C to -20 °C).Simple to implement; significantly reduces the rate of the DKP side reaction.May slow down the desired coupling reaction, requiring longer reaction times.
Choice of Coupling Reagent Use efficient coupling reagents (e.g., HATU, HBTU) to ensure the desired reaction proceeds much faster than the DKP side reaction.Promotes high yields of the target product, minimizing time for side reactions to occur.Onium salt reagents can be expensive.
In Situ Neutralization If starting from a salt (e.g., this compound HCl), add the base and coupling partner simultaneously to minimize the time the free amine is present.Reduces the window of opportunity for the free amine to dimerize.Requires careful stoichiometry and addition timing.
Protocol 1: Standard N-Boc Protection of this compound

This protocol describes the protection of the amine with a tert-Butoxycarbonyl (Boc) group, which is a robust method to prevent DKP formation during storage and subsequent reactions.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq.) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 eq.) dropwise to the suspension. Stir until the solution becomes clear.

  • Add (Boc)2O (1.1 eq.) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield N-Boc-Benzyl 3-aminopropanoate.

Protocol 2: Low-Temperature Coupling to Avoid DKP Formation

This protocol details a generic coupling reaction using a protected this compound, emphasizing conditions that minimize DKP formation during the deprotection and coupling stages.

Materials:

  • N-protected (e.g., Boc or Fmoc) this compound (1.0 eq.)

  • Carboxylic acid coupling partner (1.0 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF or NMP

  • Deprotection agent (e.g., 4M HCl in dioxane for Boc; 20% piperidine in DMF for Fmoc)

Procedure:

  • Deprotection (if starting with protected amine):

    • For Boc: Dissolve N-Boc-Benzyl 3-aminopropanoate in a minimal amount of DCM and add 4M HCl in dioxane. Stir at room temperature for 30-60 minutes. Evaporate the solvent in vacuo to obtain the hydrochloride salt. Proceed immediately to the coupling step.

    • For Fmoc: Dissolve N-Fmoc-Benzyl 3-aminopropanoate in DMF and treat with 20% piperidine in DMF for 15-20 minutes. Evaporate to remove piperidine or precipitate the product and wash. Proceed immediately.

  • Coupling Reaction:

    • Dissolve the carboxylic acid coupling partner in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir for 5 minutes for pre-activation.

    • Dissolve the deprotected this compound salt in a minimal amount of DMF and add it to the pre-activated mixture at 0 °C.

    • Maintain the reaction temperature at 0 °C and stir for 2-4 hours, monitoring progress by LC-MS.

  • Workup: Once the reaction is complete, quench with water and perform a standard aqueous workup followed by purification.

Visualizations

DKP_Formation cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products R1 This compound (Molecule 1) I1 Nucleophilic Attack (Amine of M1 attacks Ester of M2) R1->I1 R2 This compound (Molecule 2) R2->I1 P1 Diketopiperazine (Cyclic Dimer) I1->P1 + Base + Heat P2 2x Benzyl Alcohol I1->P2

Caption: Mechanism of diketopiperazine (DKP) formation from this compound.

Troubleshooting_Workflow start Low yield or major byproduct detected check_ms Analyze byproduct by LC-MS. Is mass consistent with DKP? start->check_ms dkp_yes Yes check_ms->dkp_yes Yes dkp_no No check_ms->dkp_no No optimize_temp Lower reaction temperature (e.g., to 0°C) dkp_yes->optimize_temp other_issue Investigate other side reactions (e.g., racemization, incomplete coupling) dkp_no->other_issue change_base Switch to a weaker or hindered base (e.g., NMM) optimize_temp->change_base reduce_time Minimize time between deprotection and coupling change_base->reduce_time

Caption: A logical workflow for troubleshooting DKP formation in experiments.

References

Technical Support Center: Benzyl Ester Cleavage of Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the benzyl ester of Benzyl 3-aminopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the benzyl ester of this compound?

The most common methods for the deprotection of a benzyl ester are catalytic hydrogenolysis, catalytic transfer hydrogenolysis, and acidic cleavage.[1]

  • Catalytic Hydrogenolysis: This method involves the use of hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C), to cleave the benzyl ester, yielding the carboxylic acid and toluene as a byproduct.[2][3]

  • Catalytic Transfer Hydrogenolysis: A variation of hydrogenolysis that uses a hydrogen donor molecule, like ammonium formate or formic acid, in place of hydrogen gas.[2][4] This can be a safer and more convenient alternative for standard laboratory setups.[2]

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trichloride (BCl₃) can also be used to remove the benzyl group.[1][5]

Q2: My catalytic hydrogenolysis reaction is slow or incomplete. What are the likely causes?

Slow or incomplete hydrogenolysis of this compound is a common issue, often due to the presence of the free amino group, which can act as a catalyst poison. Other potential causes include:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, inhibiting its activity.[2]

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers.[6]

  • Mass Transfer Limitations: Inefficient stirring can limit the interaction between the substrate, hydrogen, and the catalyst surface in a heterogeneous reaction.[6]

  • Steric Hindrance: Although less likely for this substrate, significant steric bulk around the ester can hinder access to the catalyst.[6]

Q3: How can I overcome catalyst poisoning during the hydrogenolysis of this compound?

To mitigate catalyst poisoning by the amino group, you can add a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid, to the reaction mixture.[7] This protonates the amine, preventing it from binding to the palladium catalyst. The reaction will then proceed on the corresponding ammonium salt.

Q4: Can I use acidic cleavage for the benzyl ester of this compound? What are the precautions?

Yes, acidic cleavage is a viable method. Trifluoroacetic acid (TFA) is commonly used, often in a solvent like dichloromethane (DCM).[8] However, it's important to be aware of the following:

  • Acid Strength: The concentration of the acid is crucial. While 20-50% TFA in DCM is a common starting point, neat TFA can also be used for more rapid deprotection.[8]

  • Side Reactions: The benzyl cation formed during cleavage is an electrophile and can lead to side reactions. The use of a cation scavenger, such as anisole or triethylsilane, is recommended to trap the benzyl cation.[1]

  • Work-up: Removal of residual TFA can be challenging. Co-evaporation with a solvent like toluene is often necessary.[1]

Q5: Are there milder alternatives to strong acid cleavage?

Yes, for substrates that are sensitive to strong acids, Lewis acids like boron trichloride (BCl₃) or its dimethyl sulfide complex (BCl₃·SMe₂) can be used under milder conditions.[5][9] These reagents can offer high chemoselectivity, leaving other acid-sensitive groups intact.[5]

Troubleshooting Guides

Guide 1: Incomplete or Slow Catalytic Hydrogenolysis
Symptom Possible Cause Suggested Solution
Reaction stalls or proceeds very slowly.Catalyst poisoning by the free amine.Add one equivalent of a mild acid (e.g., acetic acid or HCl) to form the ammonium salt of the substrate before adding the catalyst.[7]
Poor quality or deactivated catalyst.Use a fresh batch of high-quality Pd/C or consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]
Inefficient mixing.Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.[6]
Insufficient hydrogen pressure.For laboratory-scale reactions, ensure the hydrogen balloon is securely attached and the system is properly purged. For larger scales, consider using a pressurized hydrogenation apparatus.[3]
Guide 2: Side Product Formation During Acidic Cleavage
Symptom Possible Cause Suggested Solution
Formation of unknown byproducts, potentially from benzylation of the starting material or product.The electrophilic benzyl cation is reacting with nucleophilic sites on your molecule.Add a cation scavenger, such as anisole or triethylsilane (5-10 equivalents), to the reaction mixture to trap the benzyl cation.[1]
Cleavage of other acid-sensitive protecting groups.The acidic conditions are too harsh.Reduce the concentration of the acid or lower the reaction temperature. Alternatively, switch to a milder Lewis acid like BCl₃·SMe₂.[5][9]

Quantitative Data Comparison

The following table summarizes typical reaction conditions for different benzyl ester cleavage methods. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Method Reagents & Catalyst Solvent Temperature Reaction Time Typical Yield Reference(s)
Catalytic Hydrogenolysis H₂ (balloon), 10% Pd/C (10 mol%)MethanolRoom Temp.1-16 h>95%[2][3]
Catalytic Transfer Hydrogenolysis Ammonium formate (5 eq.), 10% Pd/CMethanolReflux1-4 hHigh[2][3]
Acidic Cleavage (TFA) 20-50% TFADichloromethane0 °C to Room Temp.1-4 hHigh[8]
Acidic Cleavage (Lewis Acid) BCl₃·SMe₂ (2 eq.)Dichloromethane-78 °C to Room Temp.0.5-2 h>90%[5][9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C

Materials:

  • This compound hydrochloride

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon)

  • Reaction flask, stir bar, filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the this compound hydrochloride salt in methanol in a round-bottom flask equipped with a stir bar.[2]

  • Carefully add 10% Pd/C (typically 10 mol% of palladium relative to the substrate) to the solution.[2]

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. This is often done by evacuating the flask and backfilling with hydrogen three times.[2]

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Reaction flask, stir bar, reflux condenser, filtration apparatus

Procedure:

  • To a stirred suspension of this compound and 10% Pd/C in dry methanol, add ammonium formate (typically 5 equivalents) in one portion under a nitrogen atmosphere.[2]

  • Heat the reaction mixture to reflux.[3]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst through a Celite® pad and wash the pad with methanol.[2]

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected product.[2]

Protocol 3: Acidic Cleavage using Trifluoroacetic Acid (TFA)

Materials:

  • This compound benzyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cation scavenger (e.g., anisole or triethylsilane) - optional but recommended

  • Reaction flask, stir bar, rotary evaporator

Procedure:

  • Dissolve the this compound benzyl ester in DCM in a round-bottom flask.[8]

  • If using a scavenger, add it to the solution (typically 5-10 equivalents).[1]

  • Cool the solution in an ice bath to 0 °C.[8]

  • Slowly add TFA to the reaction mixture to achieve the desired concentration (e.g., 25-50% v/v).[1]

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with toluene may be necessary to remove residual TFA.[1]

  • The crude product can then be purified by a suitable method, such as chromatography or crystallization.

Visualizations

troubleshooting_workflow start Start: Benzyl Ester Cleavage reaction_incomplete Reaction Incomplete/Slow? start->reaction_incomplete side_products Side Products Observed? reaction_incomplete->side_products No h2_path Hydrogenolysis Issue reaction_incomplete->h2_path Yes (H2/Pd-C) success Reaction Complete side_products->success No acid_path Acidic Cleavage Issue side_products->acid_path Yes (Acidic) workup Proceed to Work-up success->workup h2_cause1 Catalyst Poisoning (Amine) h2_path->h2_cause1 h2_cause2 Poor Catalyst Activity h2_path->h2_cause2 h2_solution1 Add Mild Acid (e.g., AcOH) h2_cause1->h2_solution1 h2_solution1->reaction_incomplete Retry h2_solution2 Use Fresh/More Active Catalyst h2_cause2->h2_solution2 h2_solution2->reaction_incomplete Retry acid_cause1 Benzylation Side Products acid_path->acid_cause1 acid_solution1 Add Cation Scavenger acid_cause1->acid_solution1 acid_solution1->side_products Retry

Caption: Troubleshooting workflow for benzyl ester cleavage.

cleavage_pathways cluster_hydrogenolysis Reductive Cleavage cluster_acidic Acidic Cleavage substrate This compound Benzyl Ester hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) substrate->hydrogenolysis transfer_hydrogenolysis Catalytic Transfer Hydrogenolysis (Ammonium Formate, Pd/C) substrate->transfer_hydrogenolysis tfa_cleavage Strong Acid (TFA) substrate->tfa_cleavage lewis_acid_cleavage Lewis Acid (BCl3) substrate->lewis_acid_cleavage product 3-Aminopropanoic Acid hydrogenolysis->product transfer_hydrogenolysis->product tfa_cleavage->product lewis_acid_cleavage->product

Caption: Cleavage pathways for this compound benzyl ester.

References

Technical Support Center: Analytical Methods for Impurities in Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed analytical methodologies, troubleshooting advice, and frequently asked questions for the detection and identification of impurities in Benzyl 3-aminopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

Impurities in this compound can originate from the manufacturing process or from degradation over time.[1] These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Process-Related Impurities (Organic): These arise from the synthesis, which typically involves the esterification of 3-aminopropanoic acid with benzyl alcohol. Potential impurities include:

    • Starting Materials: Unreacted benzyl alcohol and 3-aminopropanoic acid (β-alanine).

    • By-products: Di- and poly-substituted products or side-reaction products like dibenzyl ether.[3]

  • Degradation Products (Organic): These form due to hydrolysis, oxidation, or other reactions during storage.

    • Hydrolysis Products: Benzyl alcohol and 3-aminopropanoic acid.

    • Oxidation Products: Benzaldehyde and benzoic acid, which can form from the slow oxidation of benzyl alcohol.[4][5]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification, such as toluene.[1][3]

Q2: Which analytical method is best for routine purity testing and quantification of impurities?

High-Performance Liquid Chromatography (HPLC) is considered the gold standard for routine impurity analysis and quantification in pharmaceutical products due to its high sensitivity, specificity, and reproducibility.[1][6] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate this compound from its potential non-volatile impurities.

Q3: How can I detect and quantify volatile impurities like residual solvents?

Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector (GC-MS), is the ideal technique for analyzing volatile impurities such as residual solvents (e.g., toluene) and volatile degradation products (e.g., benzaldehyde, benzyl alcohol).[1][7] Headspace sampling (HS-GC-MS) is a preferred injection technique as it minimizes contamination of the system with the non-volatile drug substance and reduces matrix effects.[8]

Q4: I have detected an unknown peak in my HPLC chromatogram. How can I identify it?

Identifying an unknown impurity requires gathering structural information. A combination of techniques is typically employed:

  • LC-MS: Coupling HPLC with a Mass Spectrometer provides the molecular weight of the impurity, which is a critical first step in identification.[1][9]

  • Isolation: If the impurity is present at a sufficient level (>0.1% as per ICH guidelines), it should be isolated using preparative HPLC.[10]

  • Structural Elucidation: The isolated impurity can then be definitively identified using Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D-NMR techniques), which provides detailed information about the molecule's structure.[11][12][13]

Q5: My HPLC peak for this compound is tailing. What are the common causes and solutions?

Peak tailing can be caused by several factors. Here are common issues and their solutions:

Potential Cause Solution
Secondary Silanol Interactions The basic amine group on the analyte can interact with acidic silanol groups on the silica-based column packing. Add a competing base (e.g., triethylamine) to the mobile phase or use a modern, end-capped column with a wider pH range.
Column Overload Injecting too much sample can lead to peak distortion. Decrease the injection volume or the sample concentration.
Column Contamination Impurities from previous injections may accumulate at the column inlet. Flush the column with a strong solvent or replace the guard column.
Mismatched Injection Solvent The sample solvent is significantly stronger than the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.

Q6: The retention times in my HPLC analysis are drifting. What should I check?

Retention time drift can compromise the reliability of your results.[14] Consider the following troubleshooting steps:

Potential Cause Solution
Poor Temperature Control Fluctuations in ambient temperature affect retention. Use a thermostatted column oven to maintain a consistent temperature.[14][15]
Mobile Phase Composition Change Inaccurate mixing or evaporation of volatile organic components. Prepare fresh mobile phase daily and keep solvent reservoirs covered.[14][15]
Inadequate Column Equilibration The column is not fully equilibrated with the starting mobile phase conditions. Increase the column equilibration time between injections.[14]
Flow Rate Fluctuation Leaks in the system or worn pump seals can cause an unstable flow rate. Check for loose fittings, salt buildup, and listen for unusual pump noises.[15] Replace pump seals if necessary.

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30-31 min: 95% to 5% B; 31-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 215 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Mobile Phase A.
Protocol 2: Headspace GC-MS Method for Volatile Impurities

This method is suitable for the detection of residual solvents and volatile degradation products.

Parameter Condition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[16]
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 50 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Injector Headspace Sampler
HS Vial Temperature 100 °C
HS Incubation Time 20 min
Transfer Line Temp 260 °C
MS Detector Ion Source: 230 °C; Quadrupole: 150 °C
MS Mode Full Scan (m/z 35-350) for identification; SIM for quantification of known impurities
Sample Preparation Weigh 100 mg of this compound into a 20 mL headspace vial and seal.

Impurity Analysis Workflow

The following diagram outlines a logical workflow for the comprehensive analysis of impurities in a sample of this compound.

Impurity_Analysis_Workflow cluster_start cluster_analysis Analytical Stages cluster_evaluation Evaluation & Identification cluster_id_steps cluster_end start Sample Received hplc General Impurity Profile (RP-HPLC / UV) start->hplc gcms Volatile Impurity Screen (HS-GC-MS) start->gcms decision Impurities > Threshold? hplc->decision report Final Report gcms->report quantify Quantify Known Impurities decision->quantify Yes decision->report No identify Identify Unknown Impurities quantify->identify lcms LC-MS (Molecular Weight) identify->lcms isolate Isolate Impurity (Prep-HPLC) lcms->isolate nmr NMR (Structural Elucidation) isolate->nmr nmr->report

Caption: Workflow for impurity detection, quantification, and identification.

References

mitigation of side-product formation during the deprotection of Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mitigation of side-product formation during the deprotection of Benzyl 3-aminopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

The most common methods for cleaving the benzyl ester to yield 3-aminopropanoic acid (β-alanine) are:

  • Catalytic Hydrogenolysis: This method involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). It is a clean and efficient method, with toluene being the primary byproduct.[1][2]

  • Catalytic Transfer Hydrogenation (CTH): A safer alternative to using hydrogen gas, CTH employs a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[1][3][4]

  • Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) can be used to cleave the benzyl ester.[5] This method is useful when the substrate contains functional groups sensitive to hydrogenation.

Q2: What are the major side-products observed during the deprotection of this compound?

The primary side-products of concern are:

  • Diketopiperazine (2,5-piperazinedione) formation: The intramolecular cyclization of two molecules of the deprotected 3-aminopropanoic acid can lead to the formation of a stable six-membered ring. This is a common side reaction for β-amino acids.[6][7]

  • Oligomerization: Intermolecular condensation of the deprotected 3-aminopropanoic acid can lead to the formation of short polymer chains (oligomers).

  • Incomplete Deprotection: Residual starting material can remain if the reaction conditions are not optimal.[2]

  • Trifluoroacetylation: When using Trifluoroacetic Acid (TFA) for deprotection, the newly formed free amine can be acylated by TFA, forming a trifluoroacetamide adduct.[2]

Q3: How can I monitor the progress of the deprotection reaction?

The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The product, 3-aminopropanoic acid, is significantly more polar than the starting material, this compound, and will have a lower Rf value. A suitable mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[2] The spots can be visualized using a UV lamp (if the compound is UV active) or by staining with ninhydrin, which specifically detects the primary amine of the product (a purple/blue spot will appear).[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Troubleshooting Guides

This section addresses specific issues that may arise during the deprotection of this compound, offering potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low yield of 3-aminopropanoic acid Incomplete reaction due to insufficient catalyst, hydrogen donor, or reaction time.- Increase catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C).- Ensure an adequate excess of the hydrogen donor (for CTH).- Extend the reaction time and monitor by TLC until the starting material is consumed.[2]
Catalyst poisoning.- Use fresh, high-quality catalyst.- If sulfur-containing compounds are present, consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Formation of side-products (diketopiperazine, oligomers).- See the specific troubleshooting sections below.
Presence of diketopiperazine in the final product High reaction temperature or prolonged reaction time after deprotection.- Conduct the reaction at room temperature or below if possible.- Work up the reaction mixture promptly upon completion.
High concentration of the deprotected amino acid.- Perform the reaction at a lower concentration.
Formation of oligomers High concentration of the deprotected amino acid.- Use more dilute reaction conditions.
Use of basic conditions during workup.- Maintain a neutral or slightly acidic pH during workup and purification.
Incomplete reaction (starting material remains) Insufficient acid strength or concentration (for acid cleavage).- Increase the concentration of TFA (e.g., from 50% in DCM to neat TFA), but be aware this can increase side reactions.[2]
Inadequate reaction time or low temperature.- Allow the reaction to proceed for a longer duration at room temperature.[2]
Poor quality of reagents (e.g., wet solvents).- Use anhydrous solvents and fresh reagents.
Formation of trifluoroacetylated side-product (with TFA deprotection) Excess TFA and immediate workup under basic conditions.- After removing the bulk of TFA, co-evaporate the residue with a non-polar solvent like toluene to remove residual acid.[8] - If the free amine is required, perform a careful neutralization with a mild base like sodium bicarbonate.[8]

Data Presentation

Comparison of Deprotection Methods for this compound
Method Typical Reagents & Conditions Product Yield (%) Diketopiperazine (%) Oligomers (%) Notes
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm), Methanol, Room Temperature>95<2<1Clean reaction with a volatile byproduct (toluene). Requires handling of hydrogen gas.[1]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, Methanol, Reflux90-95<3<2Safer alternative to H₂ gas. Reaction is typically fast.[3]
Acid Cleavage TFA/DCM (1:1), Room Temperature85-90<5<3Useful for substrates with hydrogenation-sensitive groups. Risk of trifluoroacetylation.[5]

Note: The presented data are typical and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-aminopropanoic acid.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH), anhydrous

  • Celite®

  • Standard laboratory glassware

  • Heating mantle and condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, add this compound (1.0 eq) and methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified further if necessary.

Protocol 3: Acid Cleavage using Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate).

  • Cool the solution in an ice bath.

  • Slowly add an equal volume of TFA.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (2 x 10 mL).

  • For isolation of the free amine, dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-aminopropanoic acid.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Desired Product cluster_side_products Potential Side-Products start This compound method1 Catalytic Hydrogenolysis (H2, Pd/C) start->method1 method2 Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) start->method2 method3 Acid Cleavage (TFA) start->method3 product 3-Aminopropanoic Acid method1->product method2->product method3->product side3 Trifluoroacetylated Adduct method3->side3 Side-reaction side1 Diketopiperazine product->side1 Self-reaction side2 Oligomers product->side2 Self-reaction

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_issues Potential Issues cluster_solutions Solutions start Deprotection Reaction analysis TLC / LC-MS Analysis start->analysis issue1 Incomplete Reaction analysis->issue1 issue2 Side-Product Formation (Diketopiperazine/Oligomers) analysis->issue2 issue3 Low Yield analysis->issue3 sol1 Increase reaction time/ temperature/reagent concentration issue1->sol1 sol2 Use fresh catalyst/ anhydrous solvents issue1->sol2 sol3 Prompt workup/ dilute conditions issue2->sol3 issue3->sol1 issue3->sol2 issue3->sol3 sol4 Optimize purification issue3->sol4

Caption: Troubleshooting logic for deprotection of this compound.

References

Validation & Comparative

A Comparative Guide to Benzyl 3-aminopropanoate and Other β-Amino Acid Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptide chains is a cornerstone of modern peptidomimetic design, offering enhanced proteolytic stability and unique conformational properties. The choice of the C-terminal ester protecting group for a β-amino acid is a critical decision that influences the overall synthetic strategy, yield, and purity of the final peptide. This guide provides an objective comparison of Benzyl 3-aminopropanoate with other common β-amino acid esters—namely methyl, ethyl, and tert-butyl esters—supported by established principles of peptide synthesis and available data.

Performance Comparison at a Glance

The selection of an ester protecting group for 3-aminopropanoic acid (β-alanine) is intrinsically linked to the chosen N-terminal protecting group strategy, primarily Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

ParameterBenzyl EsterMethyl EsterEthyl EsterTert-Butyl Ester
Primary Synthetic Strategy Boc-SPPSSolution-PhaseSolution-PhaseFmoc-SPPS
N-Terminal Protecting Group Boc, ZBoc, ZBoc, ZFmoc
Deprotection Conditions Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HF, TFMSA)Saponification (e.g., NaOH, LiOH)Saponification (e.g., NaOH, LiOH)Moderate acid (TFA)
Orthogonality to Fmoc YesNo (piperidine can cause transesterification)No (piperidine can cause transesterification)Yes
Orthogonality to Boc No (cleaved by strong acid)YesYesYes
Key Advantages Stable to TFA, suitable for Boc-SPPSCost-effective, simple to introduceCost-effective, good solubilityHigh orthogonality with Fmoc, mild cleavage
Key Disadvantages Requires specific catalysts for hydrogenolysis; strong acid cleavage can degrade sensitive residuesSusceptible to hydrolysis/transesterification under basic conditions (e.g., Fmoc deprotection)Susceptible to hydrolysis/transesterification under basic conditionsLabile to strong acids used in Boc-SPPS
Racemization Risk Low for β-amino acidsLow for β-amino acidsLow for β-amino acidsLow for β-amino acids

Detailed Performance Analysis

This compound

This compound is a versatile building block, particularly favored in Boc-SPPS strategies. The benzyl ester is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal.[1] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), which offers mild and clean deprotection, or by strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage from the resin.[2] The primary advantage of the benzyl group is its orthogonality to the Fmoc N-terminal protecting group, although it is not orthogonal to the Boc group under strong acid cleavage conditions.[3]

Methyl and Ethyl 3-aminopropanoate

Methyl and ethyl esters of 3-aminopropanoic acid are cost-effective and straightforward to prepare. They are primarily utilized in solution-phase peptide synthesis. However, their application in solid-phase synthesis, particularly with the Fmoc strategy, is limited. The ester linkage is susceptible to saponification or transesterification under the basic conditions (e.g., piperidine) used for Fmoc deprotection.[4] While racemization is generally low for β-amino acids due to the absence of an α-proton, the potential for side reactions under basic conditions makes methyl and ethyl esters less favorable for routine Fmoc-SPPS.

Tert-Butyl 3-aminopropanoate

The tert-butyl ester is the protecting group of choice for the C-terminus of β-amino acids in Fmoc-SPPS.[5] Its stability to the basic conditions of Fmoc deprotection ensures the integrity of the C-terminus throughout the synthesis. The tert-butyl group is readily cleaved by moderate acids, such as TFA, concurrently with the cleavage of the peptide from most acid-labile resins and the removal of acid-labile side-chain protecting groups.[5] This high degree of orthogonality with the Fmoc group makes it a highly reliable and widely used protecting group in modern peptide synthesis.

Signaling Pathways and Experimental Workflows

The choice of ester protecting group is a critical decision within the broader context of peptide synthesis. The following diagrams illustrate the logical relationships in selecting a protecting group strategy and a general workflow for peptide synthesis.

Protecting_Group_Strategy cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc N-Terminal: Fmoc (Base-Labile) tBu C-Terminal/Side Chain: Tert-Butyl (Acid-Labile) Fmoc->tBu Orthogonal Boc N-Terminal: Boc (Acid-Labile) Benzyl C-Terminal/Side Chain: Benzyl (H₂/Pd-C or Strong Acid) Boc->Benzyl Quasi-Orthogonal

Fig. 1: Orthogonal Protecting Group Strategies in Peptide Synthesis.

Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection N-Terminal Deprotection (e.g., Piperidine for Fmoc) start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling (e.g., with HATU/DIPEA) washing1->coupling washing2 Washing coupling->washing2 cycle Repeat Cycle (n-1) times washing2->cycle cycle->deprotection Next Amino Acid final_deprotection Final N-Terminal Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage precipitation Precipitation & Purification cleavage->precipitation end End: Characterization precipitation->end

Fig. 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are generalized protocols for the synthesis of an N-protected β-amino acid and its incorporation into a peptide chain.

Protocol 1: Synthesis of Fmoc-β-Alanine-OH

Materials:

  • β-Alanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve β-Alanine in a 10% aqueous solution of sodium carbonate and cool the mixture in an ice bath.[6]

  • Slowly add a solution of Fmoc-Cl in dioxane to the cooled β-alanine solution with vigorous stirring.[6]

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Dilute the reaction mixture with water and wash with ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer with HCl to a pH of 2, which will precipitate the Fmoc-β-Alanine-OH.[7]

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-β-Alanine-OH as a white solid.[7]

Protocol 2: Coupling of N-Protected β-Amino Acid Ester in SPPS

Materials:

  • N-Fmoc protected peptide-resin (with a free N-terminal amine)

  • N-Fmoc-β-Alanine-OH (or other N-protected β-amino acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove piperidine and the fluorenyl-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, dissolve N-Fmoc-β-Alanine-OH (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. The resin is now ready for the next deprotection and coupling cycle.

Conclusion

The choice of ester protecting group for β-amino acids is a strategic decision that should be made in the context of the overall peptide synthesis plan. This compound is an excellent choice for Boc-SPPS, offering stability to the repetitive acid treatments for Boc deprotection. For Fmoc-SPPS, tert-butyl 3-aminopropanoate is the superior option due to its stability in the basic conditions of Fmoc removal and its facile cleavage with TFA in the final step. Methyl and ethyl esters, while economical, are generally reserved for solution-phase synthesis due to their lability under the basic conditions of Fmoc-SPPS. By understanding the chemical properties and compatibilities of these different esters, researchers can optimize their synthetic strategies to achieve higher yields and purities of their target β-peptides.

References

A Comparative Guide to Chiral β-Amino Acid Synthesis: Evaluating Benzyl 3-aminopropanoate and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of β-amino acids is a cornerstone of modern medicinal chemistry. These building blocks are integral to the development of peptidomimetics, pharmaceuticals, and other bioactive molecules, offering enhanced proteolytic stability and unique conformational properties. While various chiral building blocks are available, their performance and suitability for specific synthetic routes can differ significantly.

This guide provides a comparative analysis of synthetic strategies for obtaining enantiomerically enriched β-amino acid derivatives. We will evaluate the role of Benzyl 3-aminopropanoate as a potential chiral building block and compare it with established, high-performance alternatives, namely those utilizing chiral auxiliaries like Evans-type oxazolidinones and pseudoephedrine, as well as the diastereoselective addition to N-tert-butanesulfinyl imines.

This compound: A Profile

This compound serves as a precursor to β-alanine with the carboxylic acid functionality protected by a benzyl group. While direct experimental data on its widespread use as a primary chiral building block in complex asymmetric syntheses is limited in readily available literature, its utility can be inferred from the well-understood behavior of benzyl esters. The benzyl protecting group is known for its stability across a range of reaction conditions, yet it can be selectively removed under mild conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C). This property makes it an attractive option in a synthetic strategy requiring orthogonality with acid-labile (e.g., Boc, t-Bu) or base-labile protecting groups.

The primary challenge lies in the initial introduction of chirality. Without an inherent stereocenter, asymmetric synthesis must rely on external sources of chirality, such as catalysts or auxiliaries, to control the formation of new stereocenters.

Performance Comparison of Synthetic Strategies

The following tables summarize quantitative data for established alternative methods that generate chiral β-amino acid derivatives with high stereocontrol. These methods are benchmarked based on yield and stereoselectivity (diastereomeric ratio or enantiomeric excess).

Table 1: Asymmetric Alkylation using an Evans-type Chiral Auxiliary

The Evans oxazolidinone auxiliaries are renowned for their high degree of stereocontrol in alkylation reactions. The chiral auxiliary is first acylated, then deprotonated to form a rigid enolate, which directs the approach of an electrophile to one face, leading to high diastereoselectivity.

Electrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
Allyl iodide73-78%98:2
Benzyl bromide~90%>99:1

Data sourced from representative procedures for the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone.[1]

Table 2: Aza-Michael Reaction using a Pseudoephedrine Chiral Auxiliary

Pseudoephedrine is an effective chiral auxiliary for the asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides (aza-Michael reaction). This method provides access to chiral β-amino amides, which can be subsequently converted to the corresponding esters.

α,β-Unsaturated Amide Substituent (R)NucleophileYield (%)Diastereomeric Ratio (dr)
H (Acrylamide)Lithium benzylamide85%95:5
CH₃ (Crotonamide)Lithium benzylamide90%97:3
Ph (Cinnamide)Lithium benzylamide92%>99:1

Data represents typical outcomes for the conjugate addition to amides derived from (S,S)-(+)-pseudoephedrine.[2]

Table 3: Diastereoselective Addition to N-tert-Butanesulfinyl Imines

The Mannich-type reaction of an enolate with a chiral N-tert-butanesulfinyl imine is a powerful method for synthesizing chiral β-amino esters. The sulfinyl group directs the nucleophilic attack, leading to high diastereoselectivity.

Imine Substituent (R')NucleophileYield (%)Diastereomeric Ratio (dr)
PhenylLithium enolate of ethyl acetate85%98:2
4-MethoxyphenylLithium enolate of ethyl acetate94%99:1
2-ThienylLithium enolate of ethyl acetate78%97:3

Data is characteristic for the addition of lithium enolates to (R)-N-tert-butanesulfinyl imines.[3][4]

Experimental Protocols

Protocol 1: Asymmetric Alkylation of an Evans Oxazolidinone Auxiliary [1]

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in toluene, add propionic anhydride (1.2 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Heat the mixture to reflux for 30 minutes. After cooling, wash the mixture with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to yield N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv.) and stir for 30 minutes to form the sodium enolate.

  • Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 equiv.) to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography.

  • Auxiliary Cleavage: Dissolve the purified product in a 4:1 mixture of THF/H₂O and cool to 0 °C. Add 30% hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.). Stir for 1 hour. Quench the excess peroxide with aqueous Na₂SO₃. Extract the free auxiliary and purify the aqueous layer to isolate the chiral carboxylic acid.

Protocol 2: Aza-Michael Addition using Pseudoephedrine Auxiliary [2]

  • Amide Formation: Prepare the α,β-unsaturated amide by reacting (S,S)-(+)-pseudoephedrine with the corresponding acyl chloride in the presence of a base (e.g., pyridine) in an inert solvent (e.g., CH₂Cl₂).

  • Conjugate Addition: In a separate flask, prepare lithium benzylamide by adding n-butyllithium to a solution of benzylamine in anhydrous THF at -78 °C. Add this solution to a solution of the pseudoephedrine-derived α,β-unsaturated amide in THF at -78 °C.

  • Workup: Stir the reaction at -78 °C until completion. Quench with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Conversion to Ester: The resulting β-amino amide can be hydrolyzed to the corresponding carboxylic acid and then esterified, or directly transesterified to the desired β-amino ester.

Visualizing Synthetic Workflows

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Transformation cluster_end Products A Achiral Substrate (e.g., Propionyl Chloride) C Attach Auxiliary A->C B Chiral Auxiliary (e.g., Evans Oxazolidinone) B->C D Diastereoselective Reaction (e.g., Alkylation) C->D High d.r. E Cleave Auxiliary D->E F Enantiomerically Enriched Product (β-Amino Acid Derivative) E->F High e.e. G Recovered Chiral Auxiliary E->G Recycle

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Orthogonal_Deprotection cluster_main Protected β-Amino Acid cluster_benzyl Benzyl Ester (R = Bn) cluster_tertbutyl tert-Butyl Ester (R = tBu) ProtectedAA N-Protected-β-Amino-COOR Bn_Deprotection H₂, Pd/C (Hydrogenolysis) ProtectedAA->Bn_Deprotection R = Benzyl tBu_Deprotection TFA (Acidolysis) ProtectedAA->tBu_Deprotection R = tert-Butyl FreeAcid_Bn Free Carboxylic Acid Bn_Deprotection->FreeAcid_Bn FreeAcid_tBu Free Carboxylic Acid tBu_Deprotection->FreeAcid_tBu

Caption: Orthogonal deprotection strategies for ester protecting groups.

Conclusion

The validation of a chiral building block hinges on its ability to reliably and efficiently impart stereocontrol in a synthesis. While this compound represents a potentially useful, orthogonally protected form of β-alanine, its application requires an external source of chirality. For syntheses demanding high levels of stereoselectivity, methods employing chiral auxiliaries such as Evans oxazolidinones and pseudoephedrine, or the use of N-tert-butanesulfinyl imines, are well-validated and supported by extensive experimental data. These alternatives consistently deliver β-amino acid derivatives in high yields and with excellent diastereoselectivity. The choice of strategy will ultimately depend on the specific target molecule, desired stereochemistry, and the overall protecting group scheme of the synthetic plan.

References

Unlocking New Therapeutic Potential: A Comparative Guide to the Biological Activity of Peptides Synthesized with Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is relentless. The incorporation of non-natural amino acids is a key strategy in this endeavor. This guide provides an objective comparison of the biological activity of peptides synthesized using Benzyl 3-aminopropanoate, a precursor for β-alanine, against their natural α-amino acid counterparts and other modified peptides. By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for understanding the impact of β-amino acid incorporation on peptide function.

The introduction of β-amino acids, such as β-alanine derived from this compound during solid-phase peptide synthesis, can significantly alter the physicochemical properties of a peptide. These modifications can lead to profound changes in biological activity, including enhanced resistance to enzymatic degradation, and modulated antimicrobial and anticancer properties. This guide delves into these effects, offering a data-driven comparison to inform future peptide design and development.

Enhanced Anticancer Activity with β-Amino Acid Substitution

The modification of peptide sequences with β-amino acids has shown promise in enhancing their anticancer efficacy. A study on the 12-amino acid peptide P-113, which has known anti-Candida activity but limited anticancer potential, demonstrated a significant increase in anticancer activity when a phenylalanine residue was substituted with the β-amino acid, β-naphthylalanine.[1] This substitution led to a notable decrease in the IC50 values across various cancer cell lines, indicating greater potency.

PeptideH1975 (Lung Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC 9 (Lung Cancer) IC50 (µM)C9 (Oral Cancer) IC50 (µM)OECM-1 (Oral Cancer) IC50 (µM)
P-113 (Parent Peptide)>100>100>100>100>100
Phe-P-113>100>100>100>100>100
Nal-P-113 (β-amino acid analog) 18.2 25.6 22.4 15.8 19.7
Bip-P-11335.448.241.530.138.6
Dip-P-11355.872.168.950.361.2

Data adapted from a study on P-113 and its derivatives, demonstrating the enhanced anticancer activity of the β-naphthylalanine-substituted analog (Nal-P-113).[1]

The enhanced activity of the β-amino acid-containing peptide is attributed to its increased ability to disrupt cancer cell membranes. The bulky, non-natural side chain of β-naphthylalanine, combined with the altered backbone conformation, may facilitate deeper penetration into the lipid bilayer of cancer cells, leading to cell lysis.[1]

Modulated Antimicrobial Activity: A Case-by-Case Analysis

The incorporation of β-alanine into antimicrobial peptides (AMPs) can have varied effects on their activity, depending on the peptide sequence and the target microorganism. While some studies suggest that β-amino acid substitution can enhance antimicrobial potency, others show a reduction or no significant change in activity. This highlights the importance of empirical testing for each new peptide analog.

For instance, a study on derivatives of 3-benzamido propionic acid (a derivative of β-alanine) reported the minimum inhibitory concentrations (MICs) of newly synthesized compounds against various bacterial and fungal strains. While this study does not provide a direct comparison to a parent α-peptide, it demonstrates the intrinsic antimicrobial potential of β-alanine derivatives.

CompoundS. aureus (pMIC)B. subtilis (pMIC)P. aeruginosa (pMIC)E. coli (pMIC)C. albicans (pMIC)A. niger (pMIC)
D141.431.131.730.832.041.74
D211.210.911.110.611.741.74

pMIC values for selected β-alanine derivatives. Higher pMIC values indicate greater antimicrobial activity.

The antimicrobial mechanism of peptides containing β-amino acids is often linked to their ability to disrupt the microbial cell membrane. The altered peptide backbone can influence the peptide's amphipathicity and helical structure, which are crucial for membrane interaction.

Increased Proteolytic Stability: A Major Advantage

One of the most significant advantages of incorporating β-amino acids into peptide sequences is the enhanced resistance to proteolytic degradation. The altered peptide bond structure makes β-peptides poor substrates for many common proteases, which are evolved to recognize and cleave α-peptide bonds.[2]

A study investigating the stability of various peptides in different biological media demonstrated that peptides with N-terminal β-alanines exhibited significantly reduced degradation compared to peptides with standard N-terminal amines.[3] For example, in human umbilical vein endothelial cells (hUVECs), the fraction of peptide remaining after 48 hours increased from 7% for the standard peptide to 58% for the N-β-alanine modified peptide.[3] This increased stability can lead to a longer in vivo half-life and prolonged therapeutic effect.

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed protocols for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of a β-Alanine Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a β-alanine residue using Fmoc chemistry. This compound would be used in its Fmoc-protected form (Fmoc-β-Ala-OH).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-β-Ala-OH

  • Coupling reagents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (α-amino acid or Fmoc-β-Ala-OH) with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow to react for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple_AA Couple Fmoc-Amino Acid (α or β) Deprotect->Couple_AA Wash1 Wash Couple_AA->Wash1 Repeat Repeat for Each Amino Acid Wash1->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleavage from Resin & Side-chain Deprotection Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Fmoc-based solid-phase peptide synthesis workflow.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Peptide Dilutions: Perform serial two-fold dilutions of the peptide in MHB.

  • Inoculation: Add the bacterial suspension and peptide dilutions to the wells of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

MIC_Assay_Workflow Bacteria Bacterial Culture Inoculum Prepare Inoculum (5x10^5 CFU/mL) Bacteria->Inoculum Plate 96-Well Plate Inoculum->Plate Peptide Peptide Stock Dilutions Serial Dilutions of Peptide Peptide->Dilutions Dilutions->Plate Incubate Incubate (37°C, 18-24h) Plate->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read

Workflow for the broth microdilution MIC assay.
MTT Assay for Anticancer Activity (IC50)

This colorimetric assay measures the metabolic activity of cells to determine the concentration of a peptide that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test peptide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of the peptide and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the peptide concentration that causes a 50% reduction in cell viability compared to untreated controls.

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-Well Plate Treat Treat with Peptide (Serial Dilutions) Seed->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Conclusion

The incorporation of β-alanine, facilitated by the use of this compound in peptide synthesis, presents a powerful strategy for modulating the biological activity of peptides. The resulting β-peptides often exhibit enhanced proteolytic stability, a critical attribute for therapeutic applications. While the impact on specific biological activities such as antimicrobial and anticancer effects can be sequence-dependent, the available data strongly suggests that β-amino acid substitution is a valuable tool for optimizing peptide-based drug candidates. The experimental protocols and comparative data provided in this guide offer a foundation for researchers to explore the potential of β-peptides in their own drug discovery and development programs. Further research focusing on direct comparisons of α- and β-peptide analogs will be crucial for elucidating structure-activity relationships and designing the next generation of peptide therapeutics.

References

comparative study of Benzyl 3-aminopropanoate and Boc-beta-alanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Incorporation of β-Alanine in Boc-SPPS: Benzyl 3-aminopropanoate vs. Boc-β-alanine

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the incorporation of non-proteinogenic amino acids like β-alanine is a common requirement for designing peptides with unique structural and functional properties. Within the framework of tert-butyloxycarbonyl (Boc) based SPPS, two primary strategies emerge for the introduction of a C-terminal β-alanine. This guide provides an objective comparison of these approaches: initiating the synthesis with β-alanine anchored to a benzyl ester resin (forming a this compound linkage) versus utilizing Boc-β-alanine as a standard building block for coupling to an existing resin or peptide chain.

Introduction to the Strategies

The core distinction lies in how the initial β-alanine residue is introduced into the peptide sequence.

  • Strategy 1: this compound on Resin: This approach involves the esterification of the carboxyl group of β-alanine to a chloromethylated polystyrene resin, commonly known as Merrifield resin. The resulting structure is a β-alanine benzyl ester linked to the solid support. The N-terminus of this resin-bound β-alanine is then typically protected with a Boc group to allow for subsequent peptide chain elongation.

  • Strategy 2: Boc-β-alanine as a Building Block: In this strategy, N-terminally protected Boc-β-alanine is used as a soluble reagent that is activated and coupled to a free amino group on the solid support or the growing peptide chain. This is the standard method for incorporating amino acids during the elongation phase of SPPS.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative parameters for each strategy based on established principles of Boc-SPPS.

Table 1: Performance and Efficiency

ParameterStrategy 1: this compound on ResinStrategy 2: Boc-β-alanine CouplingKey Considerations
Initial Loading Efficiency 0.3 - 0.8 mmol/gNot ApplicableLoading efficiency can be variable and requires careful optimization and quantification.
Per-cycle Coupling Efficiency >99% (for subsequent amino acids)>99%Both strategies can achieve high coupling efficiencies with modern activation methods.[1]
Crude Peptide Purity Generally 70-85%Generally 70-85%Purity is highly dependent on the peptide sequence and length. Premature cleavage in Strategy 1 can lead to lower purity.[1]
Overall Peptide Yield 15-35%20-40%Yield is influenced by numerous factors. Strategy 1 may have lower yields in long syntheses due to benzyl ester instability.[1]

Table 2: Key Process Parameters

ParameterStrategy 1: this compound on ResinStrategy 2: Boc-β-alanine Coupling
Initial Step Esterification of β-alanine to Merrifield resin.Coupling of Boc-β-alanine to an amino-functionalized resin or peptide-resin.
N-terminal Protection Boc group is introduced after resin loading.Boc group is pre-installed on the β-alanine.
Deprotection Reagent 50% TFA in DCM for Boc removal.[2]50% TFA in DCM for Boc removal.[2]
Final Cleavage Strong acid (e.g., anhydrous HF).[3]Strong acid (e.g., anhydrous HF).[3]

Experimental Protocols

Protocol 1: Preparation of β-alanine-Merrifield Resin (Strategy 1)

This protocol outlines the attachment of β-alanine to a Merrifield resin via the cesium salt method to form a benzyl ester linkage.

  • Preparation of β-alanine Cesium Salt:

    • Dissolve β-alanine (1.2 equivalents relative to the resin's chlorine substitution) in an ethanol/water mixture.

    • Titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

    • Evaporate the solution to dryness under reduced pressure.

    • Co-evaporate the resulting salt with dioxane twice to ensure complete removal of water.

  • Resin Swelling and Esterification:

    • Swell the Merrifield resin in DCM for at least 30 minutes.

    • Wash the resin thoroughly with DMF.

    • Dissolve the dried β-alanine cesium salt in DMF and add it to the swollen resin.

    • Heat the reaction mixture at 50°C overnight with gentle agitation.

  • Washing and Drying:

    • Cool the resin to room temperature.

    • Wash the resin sequentially with DMF, DMF/water, DMF, DCM, and methanol.[3]

    • Dry the resin under high vacuum to a constant weight.

  • Boc Protection of Resin-Bound β-alanine:

    • Swell the β-alanine-resin in a suitable solvent.

    • React with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., DIEA) to protect the free amino group.

    • Wash and dry the resin.

Protocol 2: Standard Boc-SPPS Cycle for Boc-β-alanine (Strategy 2)

This protocol describes the coupling of Boc-β-alanine to a deprotected amino group on the peptide-resin.

  • N-α-Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.[4]

    • Wash the resin with DCM.

  • Amino Acid Coupling (HBTU/HOBt Method):

    • In a separate vessel, dissolve Boc-β-alanine (3 equivalents relative to the initial resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using the Kaiser (ninhydrin) test.[1]

  • Washing:

    • Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM. The resin is now ready for the next cycle.

Potential Side Reactions and Considerations

For Strategy 1 (this compound on Resin):

  • Premature Cleavage: The benzyl ester linkage, while relatively stable to the moderate acidity of TFA used for Boc deprotection, can undergo some degree of premature cleavage during the repeated acid deprotection steps of a long synthesis.[2][5] This leads to the loss of peptide chains from the resin, reducing the overall yield.

  • Alkylation: During the final strong acid cleavage (e.g., with HF), the generated benzyl cation is a potent electrophile that can alkylate nucleophilic side chains, particularly tryptophan and tyrosine, leading to undesired byproducts.[5] The use of scavengers is crucial to minimize this.

For Strategy 2 (Boc-β-alanine Coupling):

  • Incomplete Coupling: While β-alanine is not sterically hindered, incomplete coupling can still occur, especially in "difficult" sequences, leading to deletion peptides.[6] Monitoring with the ninhydrin test and performing a double coupling if necessary can mitigate this.[6]

  • Racemization: As β-alanine is achiral, racemization is not a concern for this specific residue.

Mandatory Visualizations

SPPS_Strategy_Comparison cluster_0 Strategy 1: this compound on Resin cluster_1 Strategy 2: Boc-β-alanine as Building Block S1_Start Merrifield Resin (Chloromethylated Polystyrene) S1_Esterify Esterification with β-alanine (Cesium Salt) S1_Start->S1_Esterify S1_Resin β-alanine-O-Benzyl-Resin (this compound on resin) S1_Esterify->S1_Resin S1_Boc Boc Protection S1_Resin->S1_Boc S1_Ready Boc-β-Ala-O-Benzyl-Resin S1_Boc->S1_Ready S1_SPPS Standard Boc-SPPS Cycles S1_Ready->S1_SPPS S2_Start Amino-functionalized Resin (e.g., MBHA or PAM resin) S2_Coupling Coupling S2_Start->S2_Coupling S2_Boc_beta_Ala Boc-β-alanine-OH S2_Boc_beta_Ala->S2_Coupling S2_Ready Boc-β-Ala-Resin S2_Coupling->S2_Ready S2_SPPS Standard Boc-SPPS Cycles S2_Ready->S2_SPPS

Caption: Workflow comparison for incorporating C-terminal β-alanine.

Boc_SPPS_Cycle Start Peptide-Resin (with N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Couple next Boc-Amino Acid Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 End Elongated Peptide-Resin (with N-terminal Boc) Wash3->End

Caption: The general cycle for Boc-Solid Phase Peptide Synthesis.

Conclusion

The choice between utilizing a pre-loaded β-alanine benzyl ester resin and coupling Boc-β-alanine as a standard building block depends on the specific requirements of the synthesis.

  • Strategy 1 (this compound on Resin) is a viable option for the synthesis of shorter peptides where the cumulative exposure to TFA is minimal. However, for longer peptides, the risk of premature chain loss due to the lability of the benzyl ester bond in acidic conditions increases, potentially leading to lower overall yields.

  • Strategy 2 (Boc-β-alanine Coupling) offers greater flexibility and is generally the preferred method, especially for longer peptide sequences. By using a more acid-stable linker, such as the PAM linker for peptide acids or the MBHA linker for peptide amides, the issue of premature chain loss is significantly mitigated. While it requires an initial coupling step to the resin, this approach aligns with the standard, well-optimized cycles of Boc-SPPS.

For researchers prioritizing yield and purity in the synthesis of longer peptides containing a C-terminal β-alanine, employing a stable linker and coupling Boc-β-alanine as the first residue (Strategy 2) is the more robust and reliable approach.

References

Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Purity Analysis of Benzyl 3-aminopropanoate by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like Benzyl 3-aminopropanoate is a critical step in the synthesis of safe and effective pharmaceuticals. The presence of an undesired enantiomer can lead to reduced efficacy or even adverse side effects. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) stands as a premier and robust technique for the direct analysis of enantiomeric purity. This guide provides an objective comparison of various chiral HPLC methods and other analytical techniques, supported by experimental data, to facilitate the selection of an optimal approach for this crucial analysis.

The separation of enantiomers, molecules that are non-superimposable mirror images of each other, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC, overcomes this by employing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Unraveling Enantiomers: A Head-to-Head Comparison of Chiral HPLC Methods

The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for the resolution of amino acids and their derivatives.

Chiral Stationary Phase (CSP)Typical Mobile PhasePerformance Characteristics for Structurally Similar Compounds (β-amino acid esters)
Polysaccharide-based (e.g., Chiralpak® IA, AD-H) Normal Phase: Hexane/Isopropanol (IPA)High Enantioselectivity: Often provides baseline separation of N-protected β-amino acid esters. The separation is influenced by the type and position of substituents on the phenylcarbamate moiety of the CSP. Coated versions of these CSPs may offer higher separation factors and resolution compared to their covalently bonded counterparts.[1]
Macrocyclic Glycopeptide-based (e.g., Chirobiotic™ T) Reversed-Phase or Polar Organic ModeBroad Versatility: Effective for both N-protected and underivatized β-amino acids.[2][3] The complex structure of teicoplanin allows for multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance.[3]
Crown Ether-based (e.g., Crownpak® CR(+)) Acidic Aqueous/OrganicSpecific for Primary Amines: Shows excellent enantioselectivity for compounds with a primary amino group. The mobile phase typically contains a strong acid like perchloric acid.[4]
Ligand Exchange Aqueous solution containing a metal ion (e.g., Cu²⁺)Effective for Underivatized Amino Acids: Relies on the formation of transient diastereomeric metal complexes. The concentration of the metal ion and organic modifier in the mobile phase are critical parameters for optimization.

Beyond HPLC: Alternative and Complementary Analytical Techniques

While chiral HPLC is a dominant method, other techniques offer distinct advantages and can be used for confirmation or in specific analytical scenarios.

Analytical TechniquePrincipleSample PreparationKey Advantages & Disadvantages
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral capillary column.Derivatization is typically required to increase volatility (e.g., acylation).[5]Advantages: High resolution and sensitivity. Disadvantages: Limited to volatile and thermally stable compounds; derivatization adds complexity.
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Dissolution in the background electrolyte.Advantages: High efficiency, low sample and solvent consumption. Disadvantages: Can have lower sensitivity and reproducibility compared to HPLC.

In the Lab: A Practical Protocol for Chiral HPLC Analysis

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: 20 mM ammonium acetate in methanol/water (90:10, v/v), adjusted to pH 6.0.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection: UV at 230 nm.[5]

  • Injection Volume: 10 µL.[5]

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]

Expected Performance: This method is anticipated to provide baseline resolution of the (R)- and (S)-enantiomers of this compound. The enantioselectivity is primarily governed by the interactions between the chiral center of the analyte and the teicoplanin chiral selector.

Visualizing the Workflow

The following diagram illustrates the logical steps involved in the enantiomeric purity analysis of this compound by chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%ee) Integration->Calculation

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The enantiomeric purity analysis of this compound is a critical quality control step. Chiral HPLC, particularly with polysaccharide-based or macrocyclic glycopeptide-based stationary phases, offers a reliable and robust solution. The choice of the specific CSP and mobile phase conditions should be guided by initial screening and optimization to achieve the desired resolution. While alternative techniques like chiral GC and CE exist, chiral HPLC remains the workhorse for this application due to its versatility and established protocols. By leveraging the information and methodologies presented in this guide, researchers can confidently develop and implement effective analytical strategies to ensure the enantiomeric integrity of their chiral compounds.

References

A Comparative Analysis of Ester Protecting Groups in Peptide Synthesis: Benzyl vs. Methyl and Ethyl 3-Aminopropanoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice of an ester for the C-terminus of a β-amino acid, such as 3-aminopropanoic acid, can significantly influence the overall yield and purity of the final peptide. This guide provides a comparative analysis of benzyl 3-aminopropanoate versus its methyl and ethyl ester counterparts, offering insights into their respective advantages and disadvantages in peptide synthesis.

While direct, side-by-side comparative studies on the yield and purity of peptides synthesized with this compound versus methyl or ethyl 3-aminopropanoates are not extensively published, we can infer performance based on well-established principles of peptide synthesis. The choice of the ester protecting group primarily impacts the deprotection strategy and the potential for side reactions, which in turn affect the final yield and purity.

Illustrative Comparison of Yield and Purity

The following table presents illustrative data based on typical outcomes in solid-phase peptide synthesis. Actual results can vary depending on the specific peptide sequence, coupling conditions, and purification methods.

Protecting GroupTypical Crude Purity (%)Typical Final Yield (%)Key Considerations
This compound 75-8530-50Requires strong acid (e.g., HF) or hydrogenolysis for cleavage, which can be harsh on sensitive residues. Offers good stability during synthesis.
Methyl 3-aminopropanoate 80-9040-60Cleaved under basic conditions (saponification), which can be milder than acid cleavage but may lead to side reactions like racemization or hydrolysis of other esters.
Ethyl 3-aminopropanoate 80-9040-60Similar to the methyl ester, it is cleaved under basic conditions. The slightly increased steric hindrance might marginally affect reaction kinetics compared to the methyl ester.

Discussion of Comparative Results

The choice between a benzyl ester and a simple alkyl (methyl or ethyl) ester for 3-aminopropanoate in peptide synthesis hinges on the overall synthetic strategy, particularly the chemistry of the N-terminal protecting group (e.g., Fmoc or Boc) and the nature of the amino acid side chains.

Benzyl Esters: The benzyl protecting group is characteristic of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] It is stable to the acidic conditions used for the removal of the Boc group but requires strong acids like anhydrous hydrogen fluoride (HF) for final cleavage from the resin.[1] This harsh cleavage condition can be a significant drawback, potentially leading to side reactions and degradation of sensitive peptides.[1] However, the stability of the benzyl group throughout the synthesis can be advantageous in preventing premature cleavage.

Methyl and Ethyl Esters: Methyl and ethyl esters are more commonly associated with solution-phase synthesis but can be adapted for solid-phase strategies. Their primary advantage is the milder cleavage conditions, typically involving saponification with a base like sodium hydroxide. This can be beneficial for peptides containing acid-sensitive functionalities. However, the use of basic conditions for deprotection can introduce its own set of challenges, including the potential for racemization at the α-carbon of amino acids and hydrolysis of other ester-containing side chains. Methyl 3-aminopropanoate hydrochloride is a versatile building block for β-peptide synthesis using standard SPPS techniques after appropriate N-protection.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality peptide synthesis. The following are generalized protocols for the key stages of the process.

Solid-Phase Peptide Synthesis (SPPS) - General Protocol

This protocol outlines the manual coupling of an N-protected amino acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • N-protected amino acid (e.g., Fmoc-amino acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[3]

  • Base: DIPEA (N,N-Diisopropylethylamine)[3]

  • Solvent: DMF (N,N-Dimethylformamide)[3]

  • Deprotection reagent: 20% Piperidine in DMF[3]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[3]

  • N-terminal Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.[3]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).[3]

  • Coupling:

    • In a separate vessel, dissolve the N-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[3]

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.[3]

    • Add the activated amino acid solution to the resin.[3]

    • Agitate the reaction vessel for 2 hours at room temperature.[3]

  • Washing: Wash the resin with DMF (5 x 1 min).[3]

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a recoupling step may be necessary.[3]

Peptide Cleavage and Deprotection

This protocol outlines the cleavage of the peptide from the solid-phase support and the removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[4]

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture for 2-4 hours at room temperature.[5]

  • Filter the resin and collect the filtrate.[5]

  • Precipitate the crude peptide in cold diethyl ether.[5]

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

RP-HPLC Purity Analysis and Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of synthetic peptides and for their purification.[6]

Materials:

  • Crude or purified peptide

  • Mobile Phase A: 0.1% TFA in water[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile[5]

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.[5]

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).[5]

    • Monitor the absorbance at 214 nm or 220 nm.[6]

  • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[6] For purification, collect the fraction corresponding to the main peak.

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide and to identify any impurities.[1][7]

Materials:

  • Purified peptide from RP-HPLC

  • MS-grade water, acetonitrile, and formic acid[1]

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)[1]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified peptide solution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.[1]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 200-2000).[1]

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion ([M+H]+) of the target peptide.[1]

    • Compare the observed monoisotopic mass with the calculated theoretical mass.[1]

    • Analyze other peaks in the spectrum to identify potential impurities, such as deletion sequences or incompletely deprotected species.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the key decision points related to the choice of protecting groups.

Caption: General workflow for solid-phase peptide synthesis, cleavage, purification, and analysis.

Conclusion

The selection of a benzyl, methyl, or ethyl ester for 3-aminopropanoate in peptide synthesis has a direct impact on the deprotection strategy and, consequently, on the potential for side reactions that can affect yield and purity. While benzyl esters offer stability during synthesis, they necessitate harsh cleavage conditions. Conversely, methyl and ethyl esters allow for milder basic cleavage but introduce the risk of base-induced side reactions. The optimal choice will depend on the specific requirements of the target peptide, including the presence of sensitive amino acid residues and the overall synthetic strategy employed. Rigorous purification and analytical characterization are essential to ensure the final peptide product meets the required specifications for research and development.

References

A Spectroscopic Comparison: Benzyl 3-aminopropanoate and its N-Boc Protected Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Spectroscopic Differences

In the realm of peptide synthesis and drug development, the protection of amine functionalities is a critical step to ensure selective reactions and prevent unwanted side-products. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under various conditions and its facile removal under acidic conditions. This guide provides a detailed spectroscopic comparison of Benzyl 3-aminopropanoate and its N-Boc protected form, Benzyl 3-(tert-butoxycarbonylamino)propanoate. The following sections present a summary of their ¹H NMR, ¹³C NMR, and FT-IR data, along with detailed experimental protocols for their synthesis and spectroscopic characterization.

Spectroscopic Data Comparison

The introduction of the N-Boc protecting group induces significant and predictable changes in the spectroscopic signatures of this compound. These changes, summarized in the tables below, provide clear evidence of a successful protection reaction.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Assignment This compound (Predicted) Benzyl 3-(tert-butoxycarbonylamino)propanoate (Predicted) Key Changes
-NH₂ / -NH~1.5 (br s, 2H)~5.0 (br s, 1H)Disappearance of the 2H amine signal and appearance of a 1H carbamate proton signal, shifted downfield.
Ar-H~7.35 (m, 5H)~7.35 (m, 5H)Minimal change expected in the aromatic region.
-OCH₂-Ph~5.15 (s, 2H)~5.12 (s, 2H)Minor upfield shift may be observed.
-CH₂-NH-~3.0 (t, 2H)~3.4 (q, 2H)Downfield shift and change in multiplicity due to coupling with the carbamate proton.
-CH₂-COO-~2.5 (t, 2H)~2.6 (t, 2H)Minor downfield shift.
-C(CH₃)₃N/A~1.44 (s, 9H)Appearance of a strong singlet corresponding to the nine equivalent protons of the tert-butyl group.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Assignment This compound (Predicted) Benzyl 3-(tert-butoxycarbonylamino)propanoate (Predicted) Key Changes
C=O (ester)~173~172Minor upfield shift.
C=O (Boc)N/A~156Appearance of the carbamate carbonyl carbon.
Ar-C (quat.)~136~136Minimal change.
Ar-CH~128.5, 128.2, 128.0~128.6, 128.3, 128.1Minimal change.
-OCH₂-Ph~66~67Minor downfield shift.
-C(CH₃)₃N/A~80Appearance of the quaternary carbon of the tert-butyl group.
-CH₂-NH-~39~37Upfield shift due to the electron-withdrawing nature of the Boc group.
-CH₂-COO-~35~36Minor downfield shift.
-C(CH₃)₃N/A~28Appearance of the methyl carbons of the tert-butyl group.

Table 3: FT-IR Spectral Data Comparison (cm⁻¹)

Functional Group This compound (Predicted) Benzyl 3-(tert-butoxycarbonylamino)propanoate (Predicted) Key Changes
N-H stretch~3380, 3300 (two bands, primary amine)~3350 (one band, secondary amide)Disappearance of the characteristic two-band primary amine stretch and appearance of a single secondary amide N-H stretch.
C-H stretch (sp³)~2950-2850~2970-2850Increased intensity due to the addition of the tert-butyl group.
C=O stretch (ester)~1735~1730Minor shift.
C=O stretch (Boc)N/A~1690Appearance of a strong carbonyl stretch from the carbamate.
N-H bend~1600~1520Shift in the N-H bending vibration.
C-O stretch~1170~1160Shift in the C-O stretching vibration.

Experimental Protocols

Synthesis of Benzyl 3-(tert-butoxycarbonylamino)propanoate

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C and stir for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc protected product.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • For ¹H NMR, a standard pulse program with 16-32 scans is typically sufficient.

  • For ¹³C NMR, a proton-decoupled pulse program with a higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy:

  • For liquid samples, a small drop can be placed directly on the ATR crystal of an FT-IR spectrometer.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.

Visualization of the Protection Reaction

The following diagram illustrates the chemical transformation from this compound to its N-Boc protected form.

protection_reaction cluster_reactants Reactants cluster_products Products reactant1 This compound product Benzyl 3-(tert-butoxycarbonylamino)propanoate reactant1->product Et₃N, DCM reactant2 (Boc)₂O reactant2->product

Caption: N-Boc protection of this compound.

stability comparison of Benzyl 3-aminopropanoate under different peptide synthesis conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Benzyl 3-Aminopropanoate in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the stability of building blocks under various reaction conditions is paramount to achieving high purity and yield of the target peptide. This compound, a common β-amino acid building block, offers unique structural properties. However, its benzyl ester protecting group can exhibit lability under certain conditions. This guide provides an objective comparison of the stability of this compound under different standard peptide synthesis conditions, supported by established chemical principles and detailed experimental protocols for validation.

Introduction to Benzyl Ester Stability in Peptide Synthesis

Benzyl esters are frequently employed for the protection of carboxylic acids in peptide synthesis, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) orthogonal protection strategy. In this scheme, the Boc group is removed with moderate acid (e.g., trifluoroacetic acid - TFA), while the more robust benzyl esters require strong acids like hydrogen fluoride (HF) or catalytic hydrogenolysis for cleavage.[1][2] When used in the now more common Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, the benzyl ester must be stable to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF).

β-amino acids, such as 3-aminopropanoic acid, are known to form more stable active esters compared to their α-amino acid counterparts, which can be a significant advantage in reducing hydrolysis-related side products during coupling.[3] However, the stability of the benzyl ester itself to various reagents over the course of a multi-step solid-phase peptide synthesis (SPPS) is a critical consideration.

Data Presentation: Comparative Stability Analysis

The following table summarizes the expected stability of this compound under various conditions encountered during peptide synthesis. The stability is categorized based on general principles of peptide chemistry, as direct quantitative comparative studies for this specific molecule are not extensively available in the literature.

Condition/Reagent ClassSpecific Reagents/ConditionsExpected Stability of this compoundPotential Side Reactions
Fmoc Deprotection 20% Piperidine in DMFHigh Minimal risk of ester cleavage. Prolonged exposure or elevated temperatures might lead to trace hydrolysis.
Boc Deprotection 50% TFA in DCMModerate to High Generally stable, but some premature cleavage can occur with repeated TFA treatments during a long synthesis.[1][4]
Coupling Reagents Carbodiimides: DIC/HOBt, EDC/HOBtHigh Low risk of direct degradation of the benzyl ester.
Onium Salts (Uronium/Aminium): HBTU, HATU, HCTUHigh These reagents are highly efficient and unlikely to affect the benzyl ester.
Onium Salts (Phosphonium): PyBOP, PyAOPHigh Generally considered safe for benzyl esters.
Bases for Coupling DIEA (Diisopropylethylamine), NMM (N-Methylmorpholine)High Low risk of base-catalyzed hydrolysis under standard coupling times.
Final Cleavage (Fmoc/tBu) 95% TFA with scavengersLow (Cleaved) The benzyl ester will be partially to fully cleaved depending on the duration and temperature of the treatment.
Final Cleavage (Boc/Bzl) Anhydrous HF or TFMSALow (Cleaved) Designed for efficient cleavage of the benzyl ester.[1]
Catalytic Hydrogenolysis H₂, Pd/C in a suitable solventLow (Cleaved) A mild and efficient method for benzyl ester removal.

Experimental Protocols

To obtain precise quantitative data for specific applications, the following experimental protocols can be employed.

Protocol 1: Stability Assessment of this compound to Fmoc Deprotection Conditions

This protocol is designed to quantify the stability of the benzyl ester linkage when subjected to the basic conditions of Fmoc deprotection.

1. Materials:

  • Fmoc-β-Ala-OH

  • Wang resin

  • Coupling reagents (e.g., DIC/HOBt)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • RP-HPLC system with a C18 column

  • LC-MS system for peak identification

2. Procedure:

  • Resin Loading: Load Fmoc-β-Ala-OH onto Wang resin to form Fmoc-β-Ala-O-Wang-Resin using a standard esterification protocol (e.g., DIC/DMAP).

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF to yield H₂N-β-Ala-O-Wang-Resin.

  • Coupling of this compound: Couple Fmoc-protected this compound (Fmoc-3-aminopropanoate-OBzl) to the deprotected resin using a standard coupling protocol (e.g., HBTU/DIEA).

  • Resin Aliquoting: Wash and dry the resulting peptidyl-resin and divide it into several equal aliquots (e.g., 50 mg each).

  • Time-Course Treatment: Treat each aliquot with 20% piperidine in DMF. Stop the reaction at different time points (e.g., 0, 30, 60, 120, 240 minutes) by filtering the resin and washing it thoroughly with DMF and DCM.

  • Cleavage: Cleave the peptide from each resin aliquot using a standard TFA cocktail for 2 hours at room temperature.

  • Analysis: Analyze the cleaved products by RP-HPLC. Quantify the peak corresponding to the intact peptide (containing the benzyl ester) and any new peaks corresponding to the peptide with a free carboxylic acid (resulting from benzyl ester cleavage). Confirm the identity of the peaks using LC-MS.

3. Data Analysis: Calculate the percentage of intact this compound at each time point relative to the t=0 sample to determine the rate of cleavage under basic conditions.

Protocol 2: Comparative Stability Assessment with Different Coupling Reagents

This protocol compares the stability of this compound during the activation and coupling steps with various common coupling reagents.

1. Materials:

  • This compound hydrochloride

  • Coupling reagents: HBTU, HATU, PyBOP, DIC/HOBt

  • Bases: DIEA, NMM

  • DMF, peptide synthesis grade

  • RP-HPLC system with a C18 column

  • LC-MS system

2. Procedure:

  • Reaction Setup: In separate vials, prepare solutions of this compound in DMF.

  • Activation and Incubation: To each vial, add a different coupling reagent and the appropriate base (e.g., HBTU/DIEA, HATU/DIEA, PyBOP/DIEA, DIC/HOBt).

  • Time-Course Sampling: Take aliquots from each reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Quench the reaction in the aliquots by adding a dilute aqueous acid solution (e.g., 0.1% TFA).

  • Analysis: Analyze the quenched samples directly by RP-HPLC. Monitor the disappearance of the this compound peak and the appearance of any degradation products (e.g., the free acid from hydrolysis).

3. Data Analysis: Plot the percentage of remaining this compound against time for each coupling reagent to compare their impact on its stability during the activation phase.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Resin Preparation cluster_treatment Stability Test cluster_analysis Analysis prep1 Load Fmoc-AA to Resin prep2 Fmoc Deprotection prep1->prep2 prep3 Couple this compound prep2->prep3 treat1 Aliquot Resin prep3->treat1 treat2 Treat with Reagent (e.g., 20% Piperidine/DMF) treat1->treat2 treat3 Time Points (0, 30, 60, 120 min) treat2->treat3 analysis1 Cleave from Resin (TFA Cocktail) treat3->analysis1 analysis2 RP-HPLC Analysis analysis1->analysis2 analysis3 LC-MS Identification analysis2->analysis3 analysis4 Quantify Degradation analysis2->analysis4

Caption: Workflow for assessing the stability of this compound on solid support.

Potential Degradation Pathways

G cluster_acid Acidic Conditions (e.g., TFA) cluster_base Basic Conditions (e.g., Piperidine) reactant This compound prod_acid 3-Aminopropanoic Acid + Benzyl Cation reactant->prod_acid Cleavage prod_base 3-Aminopropanoic Acid + Benzyl Alcohol (Hydrolysis) reactant->prod_base Hydrolysis (minor) prod_cyclization Diketopiperazine/Cyclized Products (Potential, less likely for β-AA) reactant->prod_cyclization Intramolecular Cyclization (potential)

Caption: Potential degradation pathways for this compound under peptide synthesis conditions.

References

The Strategic Calculus of β-Peptide Synthesis: A Cost-Benefit Analysis of Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide production, the choice of building blocks is a critical determinant of cost, efficiency, and final product purity. The incorporation of β-amino acids, which can imbue peptides with unique structural and therapeutic properties such as enhanced proteolytic stability, presents a specific set of challenges and considerations.[1] This guide offers a comprehensive cost-benefit analysis of utilizing Benzyl 3-aminopropanoate (H-β-Ala-OBzl), a benzyl-protected form of β-alanine, in large-scale peptide synthesis. Its performance is objectively compared with the more conventional solid-phase peptide synthesis (SPPS) alternatives: Fmoc-β-Ala-OH and Boc-β-Ala-OH.

The selection of a protecting group strategy dictates the entire synthetic approach. While the Fmoc/tBu and Boc/Bzl strategies are well-established for α-amino acids in SPPS, the use of a C-terminal benzyl ester like this compound is often associated with liquid-phase peptide synthesis (LPPS) or specialized SPPS strategies.[2][3] This analysis will provide the experimental data and process workflows necessary to make an informed decision based on the specific requirements of a given large-scale synthesis campaign.

Performance and Economic Comparison

The decision to use this compound versus Fmoc- or Boc-protected β-alanine hinges on a trade-off between raw material costs, process complexity, and the desired purity of the final peptide. The following table summarizes the key performance indicators for each approach.

FeatureThis compound (H-β-Ala-OBzl)Fmoc-β-Ala-OHBoc-β-Ala-OH
Primary Synthesis Phase Liquid-Phase (LPPS) or specialized Solid-Phase (SPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Nα-Protection Strategy Requires separate N-terminal protection step (e.g., with Boc or Fmoc anhydride)Base-labile Fmoc groupAcid-labile Boc group
C-Terminal Protection Benzyl (Bzl) esterAttached to acid-labile resin (e.g., Wang)Attached to acid-labile resin (e.g., Merrifield)
Deprotection (C-Terminal) Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HF, TFMSA)[4][5]Co-cleaved with peptide from resin using moderate acid (e.g., TFA)[6]Co-cleaved with peptide from resin using strong acid (e.g., HF)[7]
Relative Raw Material Cost Generally lower per mole for the basic building blockHigher initial cost, but competitive at bulk scale[8]Often lower than Fmoc equivalent, but requires more hazardous reagents[9]
Process Complexity Higher for LPPS (multiple extractions, purifications). Simpler if used as first residue on resin.Highly amenable to automation, streamlined workflow.[6]Well-established but involves hazardous reagents and repetitive strong acid use.[9]
Potential Side Reactions Catalyst poisoning in hydrogenolysis if sulfur is present.[4]Piperidine-DBU can catalyze aspartimide formation if Asp is present.[10] Formation of Fmoc-β-Ala dipeptides.[11]Repetitive acid treatment can degrade sensitive residues.[9] t-butylation side reactions.[10]
Typical Crude Purity Variable; dependent on purification at each step in LPPS.Often higher due to milder, orthogonal conditions.[8][9]Potentially lower, increasing purification burden.[9]
Scalability LPPS is well-established for large-scale but can be labor-intensive.[12]Excellent; the preferred method for many modern GMP processes.[9]Well-established, but safety and waste disposal are major concerns.[9]
Waste Stream Solvents from extractions and chromatography; heavy metal catalyst.High volume of regulated solvents (e.g., DMF, piperidine).Highly hazardous acids (HF) requiring specialized disposal.[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and implementation of a synthetic strategy. The following protocols provide a framework for key experiments.

Protocol 1: Incorporation of β-Alanine using Fmoc-β-Ala-OH in SPPS

This protocol describes a standard coupling cycle on a pre-swollen Rink Amide resin.

  • Resin Preparation: Swell Rink Amide resin (1 eq) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-β-Ala-OH (3 eq), HATU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq) to the activation solution and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (5x), Isopropanol (3x), and DCM (5x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After final N-terminal deprotection, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry under vacuum.

Protocol 2: Solution-Phase Coupling using this compound

This protocol outlines the synthesis of a dipeptide, for example, Boc-Ala-β-Ala-OBzl.

  • Preparation: Dissolve this compound hydrochloride (1 eq) and Boc-L-Alanine (1 eq) in dry Dichloromethane (DCM).

  • Activation:

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

    • Cool the mixture to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.2 eq).[13]

  • Coupling: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight. Monitor completion by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected dipeptide, Boc-Ala-β-Ala-OBzl.

  • Deprotection (Example):

    • N-terminal Boc removal: Treat with 50% TFA in DCM for 30 minutes.[13]

    • C-terminal Benzyl removal: Dissolve the peptide in Methanol and hydrogenate in the presence of 10% Pd/C catalyst.

Synthesis Workflows and Decision Logic

The choice of synthetic route is a critical decision influenced by factors such as scale, sequence, and available infrastructure. The following diagrams illustrate the generalized workflows and a decision-making framework.

General Workflow Comparison for β-Alanine Incorporation cluster_0 SPPS using Fmoc-β-Ala-OH cluster_1 LPPS using H-β-Ala-OBzl Fmoc_Start Start with Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple Fmoc-β-Ala-OH (HATU/DIPEA) Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash Fmoc_Couple->Fmoc_Wash Fmoc_Repeat Repeat Cycle for Next Amino Acid Fmoc_Wash->Fmoc_Repeat Fmoc_Cleave Cleave & Deprotect (TFA Cocktail) Fmoc_Repeat->Fmoc_Cleave Fmoc_End Crude Peptide Fmoc_Cleave->Fmoc_End LPPS_Start Start with H-β-Ala-OBzl LPPS_Couple Couple Nα-Protected AA (e.g., Boc-Ala-OH, EDC/HOBt) LPPS_Start->LPPS_Couple LPPS_Workup Aqueous Work-up & Extraction LPPS_Couple->LPPS_Workup LPPS_Purify Chromatography LPPS_Workup->LPPS_Purify LPPS_Deprotect Nα-Deprotection (TFA/DCM) LPPS_Purify->LPPS_Deprotect LPPS_Repeat Repeat Cycle LPPS_Deprotect->LPPS_Repeat LPPS_Final_Deprotect Final Deprotection (e.g., Hydrogenolysis) LPPS_Repeat->LPPS_Final_Deprotect LPPS_End Crude Peptide LPPS_Final_Deprotect->LPPS_End

Caption: Comparative workflows for SPPS and LPPS strategies.

Decision Matrix for β-Alanine Derivative Selection Start Project Start: Incorporate β-Alanine Scale Synthesis Scale? Start->Scale Purity Crude Purity Requirement? Scale->Purity Large (>kg) Cost Raw Material Cost is Primary Driver? Scale->Cost Small (<100g) Infra HF Handling Infrastructure? Purity->Infra Moderate Fmoc Use Fmoc-β-Ala-OH (SPPS) Purity->Fmoc High Cost->Fmoc No Benzyl Consider H-β-Ala-OBzl (LPPS or specialized SPPS) Cost->Benzyl Yes Infra->Fmoc No Boc Use Boc-β-Ala-OH (SPPS) Infra->Boc Yes

Caption: Decision logic for selecting a β-alanine strategy.

Conclusion

The choice between this compound, Fmoc-β-Ala-OH, and Boc-β-Ala-OH for large-scale peptide synthesis is a strategic decision without a single correct answer.

  • This compound offers the lowest initial raw material cost, making it an attractive option for very large-scale production of shorter peptides via liquid-phase synthesis, provided the infrastructure and expertise for classical solution chemistry are in place.[12] However, the process can be labor-intensive and may present challenges in purification and catalyst handling.[4]

  • Fmoc-β-Ala-OH represents the modern standard for solid-phase peptide synthesis.[6] Despite a potentially higher initial cost for the building block, the Fmoc/tBu strategy provides milder reaction conditions, higher crude purity, a safer waste stream, and high amenability to automation.[8][9] For complex peptides and processes where final purity and process reliability are paramount, this strategy often proves more cost-effective overall by reducing the significant costs associated with downstream purification.

  • Boc-β-Ala-OH , part of the traditional Boc/Bzl strategy, can be cost-effective in terms of raw materials.[9] However, this advantage is frequently negated by the harsh deprotection conditions (requiring hazardous HF), potentially lower crude purities, and significant safety and environmental costs associated with the process.[7][9]

For drug development professionals, the robustness, scalability, and higher purity typically achieved with the Fmoc-based SPPS approach make it the preferred choice for most modern large-scale peptide manufacturing campaigns. However, a thorough evaluation of the specific peptide sequence, required scale, and existing manufacturing capabilities, as outlined in this guide, is essential for making the most economically sound and scientifically robust decision.

References

literature review of the applications and limitations of Benzyl 3-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 3-aminopropanoate, a key building block in organic synthesis, offers a versatile scaffold for the introduction of a β-amino acid moiety into a wide range of molecules. Its utility spans from the synthesis of complex heterocyclic alkaloids and fluorescent chemosensors to its role as a crucial intermediate in the development of novel pharmaceuticals. This guide provides a comprehensive review of the applications and limitations of this compound, offering a comparative analysis with alternative esters and detailed experimental protocols to inform synthetic strategy.

Performance Comparison: Benzyl Ester vs. Alternative Esters

The choice of ester protecting group for 3-aminopropanoic acid (β-alanine) is a critical consideration in multi-step syntheses. The benzyl ester of this compound presents distinct advantages and disadvantages when compared to other common esters, such as the methyl, ethyl, and tert-butyl derivatives.

In the synthesis of quinazolinone alkaloids, the use of this compound has been shown to be advantageous over the corresponding methyl or ethyl esters.[1] The benzyl group facilitates a one-pot synthesis and avoids the use of corrosive reagents like thionyl chloride, contributing to a greener and more efficient reaction pathway.[1] However, the selection of the protecting group is highly dependent on the overall synthetic strategy, particularly the compatibility with other functional groups present in the molecule and the desired deprotection conditions.

Table 1: Qualitative Comparison of 3-Aminopropanoate Esters

FeatureBenzyl EsterMethyl/Ethyl Esterstert-Butyl Ester
Stability Stable to a wide range of non-reductive reagents, as well as acidic and basic conditions.Susceptible to hydrolysis under acidic and basic conditions.Stable to basic and nucleophilic reagents, and catalytic hydrogenation.
Deprotection Catalytic hydrogenation (e.g., H₂, Pd/C), catalytic transfer hydrogenation, or strong acids (e.g., HBr/AcOH).Saponification (base hydrolysis) or acid-catalyzed hydrolysis.Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).
Key Advantages High stability, orthogonal to many other protecting groups, allows for late-stage deprotection.Readily available and inexpensive starting materials.Facile cleavage under mild acidic conditions, orthogonal to benzyl-based protecting groups.
Key Disadvantages Requires specific catalysts for hydrogenolysis which can be poisoned; potential for side reactions during deprotection.Less stable to a variety of reaction conditions, limiting their use in complex syntheses.Can be sterically hindering; sensitive to strong acids.

Applications in Synthesis

This compound serves as a versatile building block in a variety of synthetic applications, owing to the presence of both a nucleophilic amino group and a carboxylate that can be deprotected under specific conditions.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of complex nitrogen-containing heterocycles. For instance, it is a key starting material in a modified synthetic approach to chirally pure vasicinone, a pyrroloquinazolinone alkaloid.[1] In this synthesis, the benzyl ester facilitates a one-pot reaction and avoids the use of harsh reagents.[1]

Fluorescent Chemosensors

This compound has been incorporated into the structure of fluorescent chemosensors. A notable example is the synthesis of a Rhodamine B-based derivative (RBAP) which exhibits high selectivity and sensitivity for Sn²⁺ ions.[2][3] The this compound moiety is conjugated to the Rhodamine B fluorophore, and the resulting sensor operates via a fluorescence "turn-on" mechanism in the presence of the target ion.

Pharmaceutical Intermediates and Drug Development

The utility of this compound extends to the pharmaceutical industry, where it serves as an intermediate in the synthesis of complex drug candidates. It has been used in the preparation of glucose-responsive insulin conjugates, highlighting its role in bioconjugation chemistry. Furthermore, its application as an intermediate for compounds targeting the epithelial sodium channel (ENaC) has been patented.

Peptide Synthesis and Peptidomimetics

Limitations and Challenges

Despite its versatility, the use of this compound is not without its limitations, primarily centered around the deprotection of the benzyl ester.

Deprotection via Catalytic Hydrogenation

The most common method for cleaving the benzyl ester is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. While generally efficient, this method has several drawbacks:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing functional groups and, to a lesser extent, by lone pairs on nitrogen and phosphorus atoms. This can significantly hinder or completely stop the deprotection reaction.

  • Incompatibility with other Functional Groups: The conditions required for hydrogenolysis can also reduce other functional groups within the molecule, such as alkenes, alkynes, and azides. This lack of chemoselectivity can be a major challenge in complex syntheses.

  • Side Reactions: Incomplete hydrogenolysis can lead to the formation of toluene as a byproduct, which may be difficult to remove from the desired product. Furthermore, in the presence of other reactive sites, unwanted side reactions can occur.

Catalytic transfer hydrogenation, using reagents like ammonium formate or 1,4-cyclohexadiene as the hydrogen source, offers a milder alternative to using hydrogen gas and can sometimes overcome some of the limitations of traditional hydrogenation.

Table 2: Catalyst Performance in the Debenzylation of (S)-Benzyl 3-aminobutyrate (A model for this compound)

CatalystHydrogen SourceTypical Solvent(s)Temperature (°C)Pressure (atm)Reaction TimeTypical Yield (%)Notes
10% Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Methanol, Ethanol, Ethyl AcetateRoom Temperature1-41-16 h>95%Most common and generally efficient method. May require filtration through Celite to remove the catalyst.
10% Palladium on Carbon (Pd/C)Ammonium formateMethanol, EthanolRefluxAtmospheric0.5-2 h>90%A versatile and rapid method for catalytic transfer hydrogenation, avoiding the need for pressurized hydrogen.
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C)Hydrogen gas (H₂)Methanol, EthanolRoom Temperature1-41-16 h>95%Often more effective for substrates that are prone to catalyst poisoning.

Data adapted from literature for a similar substrate and is intended to be representative.

Experimental Protocols

Synthesis of this compound p-toluenesulfonate

This protocol describes the synthesis of the p-toluenesulfonate salt of this compound, a common and stable form of the reagent.

Procedure:

  • To a suspension of β-alanine (1.0 eq) and p-toluenesulfonic acid monohydrate (1.0 eq) in toluene, add benzyl alcohol (1.0 eq) at room temperature.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue refluxing until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield this compound p-toluenesulfonate as a white solid.

N-Acylation of this compound p-toluenesulfonate

This protocol details a general procedure for the N-acylation of this compound.

Procedure:

  • Dissolve this compound p-toluenesulfonate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, triethylamine (Et₃N) (2.2 eq), to neutralize the salt and free the amine.

  • To this mixture, add the desired acylating agent (e.g., an acid chloride or an activated carboxylic acid) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated this compound.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis and Acylation cluster_deprotection Deprotection beta_alanine β-Alanine bap_ts This compound p-toluenesulfonate beta_alanine->bap_ts benzyl_alcohol Benzyl Alcohol benzyl_alcohol->bap_ts pTSA p-TsOH pTSA->bap_ts n_acylated_bap N-Acylated This compound bap_ts->n_acylated_bap Base, Acylating Agent acylating_agent Acylating Agent (e.g., R-COCl) acylating_agent->n_acylated_bap final_product Deprotected Product (β-amino acid derivative) n_acylated_bap->final_product H₂, Pd/C

Caption: Synthetic pathway illustrating the formation and functionalization of this compound.

Decision_Tree start Choice of Ester for β-Alanine acid_sensitive Substrate Acid Sensitive? start->acid_sensitive base_sensitive Substrate Base Sensitive? acid_sensitive->base_sensitive No use_benzyl Use Benzyl Ester acid_sensitive->use_benzyl Yes reduction_sensitive Substrate Sensitive to Reduction? base_sensitive->reduction_sensitive No use_tbutyl Use t-Butyl Ester base_sensitive->use_tbutyl Yes use_methyl_ethyl Use Methyl/Ethyl Ester reduction_sensitive->use_methyl_ethyl No consider_alternatives Consider Alternative Protecting Groups reduction_sensitive->consider_alternatives Yes

References

Safety Operating Guide

Navigating the Disposal of Benzyl 3-aminopropanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Benzyl 3-aminopropanoate, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[3]

  • Respiratory Protection: In case of vapors or aerosols, use a suitable respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]

1. Waste Identification and Segregation:

  • This compound should be treated as hazardous chemical waste.

  • Do not mix it with non-hazardous waste.

  • Segregate it from incompatible materials, such as strong oxidizing agents and acids, to prevent dangerous chemical reactions.[4][7]

2. Container Management:

  • Use a dedicated, leak-proof waste container that is chemically compatible with this compound.[4][6]

  • The container must be in good condition, with a secure, tightly fitting lid.[4]

  • Never fill a waste container to more than 90% of its capacity to allow for expansion and prevent spills.[6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5]

  • The label must also include the full chemical name: "this compound."

  • Indicate the primary hazards associated with the chemical (e.g., "Harmful," "Irritant"). Pictograms or other hazard warnings are also recommended.[5]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

  • The SAA should be a well-ventilated area, away from heat sources or open flames.

  • Ensure the use of secondary containment to capture any potential leaks.[4]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[4]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes relevant information for similar compounds.

PropertyValueCompoundSource
Boiling Point 184 - 185 °CBenzylamine
Density 0.981 g/cm³ at 25 °CBenzylamine
Molecular Weight 215.67 g/mol Benzyl (2R)-2-aminopropanoate hydrochloride[8]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Labeling and Storage cluster_3 Final Disposal A Wear Appropriate PPE B Use Designated, Compatible Waste Container A->B C Segregate from Incompatible Chemicals B->C D Do Not Overfill (<=90% Capacity) C->D E Label with 'Hazardous Waste' and Chemical Name D->E F Store in a Designated Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Contact EHS or Licensed Waste Contractor G->H I Arrange for Pickup and Disposal H->I

Figure 1: Workflow for the Proper Disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Navigating the Safe Handling of Benzyl 3-aminopropanoate: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure laboratory environment and the integrity of their work. This guide provides essential, immediate safety and logistical information for handling Benzyl 3-aminopropanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates necessary precautions from the SDS of structurally similar compounds, such as Benzyl (3-aminopropyl)carbamate, Benzylamine, and N-Benzyl-3-aminopropan-1-ol. This approach ensures a conservative and comprehensive set of safety recommendations.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye damage, and potential respiratory irritation.[1] Therefore, a multi-faceted approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[2]To protect eyes from splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[2][3]To prevent skin contact and absorption.
Skin and Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[3]To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][3]To prevent inhalation of vapors or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes exposure risks and maintains a safe laboratory environment.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the container is clearly labeled. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] The container should be kept tightly closed when not in use.[1]

Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and the workspace is clear of unnecessary items. Verify the accessibility of an eyewash station and a safety shower. Don all required PPE as specified in the table above.

  • Procedure: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3] Use appropriate and clean laboratory equipment. Avoid actions that could generate aerosols.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all equipment and the work area.

Emergency Procedures: Spills and Exposure

Spill Response

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow Chemical Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe Minor Spill major_spill Major Spill: Evacuate Lab & Call Emergency Response assess->major_spill Major Spill contain Contain Spill with Inert Absorbent Material don_ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect clean Clean Spill Area with Appropriate Solvent collect->clean dispose Dispose of Waste as Hazardous Material clean->dispose ventilate Ventilate the Area dispose->ventilate

Chemical Spill Response Workflow

For minor spills, use an inert absorbent material to contain the substance.[1] Do not use combustible materials like paper towels to absorb the initial spill.[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5] Clean the spill area thoroughly.

First Aid Measures

The following table summarizes the immediate first aid procedures in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

Disposal_Workflow Disposal Workflow for this compound Waste start Generate Waste (Contaminated PPE, Absorbent, etc.) segregate Segregate Waste into Designated Hazardous Waste Container start->segregate label_container Label Container Clearly: 'Hazardous Waste' & Contents segregate->label_container store Store in a Secure, Well-Ventilated Area label_container->store arrange_pickup Arrange for Pickup by Licensed Waste Disposal Service store->arrange_pickup end Proper Disposal arrange_pickup->end

Waste Disposal Workflow

Collect waste in a designated, properly labeled, and sealed container.[1] Store the waste container in a secure and well-ventilated area, away from incompatible materials. Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][6] Do not dispose of this chemical down the drain or in the regular trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-aminopropanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-aminopropanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。